molecular formula C8H15Br B13304870 4-Bromo-1,2-dimethylcyclohexane

4-Bromo-1,2-dimethylcyclohexane

Cat. No.: B13304870
M. Wt: 191.11 g/mol
InChI Key: OXCPCCLGUDBVKI-UHFFFAOYSA-N
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Description

4-Bromo-1,2-dimethylcyclohexane is a useful research compound. Its molecular formula is C8H15Br and its molecular weight is 191.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H15Br

Molecular Weight

191.11 g/mol

IUPAC Name

4-bromo-1,2-dimethylcyclohexane

InChI

InChI=1S/C8H15Br/c1-6-3-4-8(9)5-7(6)2/h6-8H,3-5H2,1-2H3

InChI Key

OXCPCCLGUDBVKI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-1,2-dimethylcyclohexane from 1,2-dimethylcyclohexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-1,2-dimethylcyclohexane from 1,2-dimethylcyclohexene (B155917). The core of this transformation lies in the electrophilic addition of hydrogen bromide (HBr) across the double bond of the cyclic alkene. This document details the underlying reaction mechanism, stereochemical considerations, and provides a generalized experimental protocol based on established chemical principles.

Reaction Overview and Stereochemistry

The synthesis of this compound from 1,2-dimethylcyclohexene is achieved through the hydrobromination of the alkene. The regioselectivity of this reaction is not a factor due to the symmetrical nature of the double bond. However, the stereochemistry of the addition is a critical aspect of this synthesis.

The seminal work by Hammond and Nevitt in 1954 demonstrated that the addition of hydrogen bromide to 1,2-dimethylcyclohexene in a non-polar solvent such as pentane (B18724) proceeds via a trans-addition mechanism.[1] This stereospecific outcome suggests a mechanism that avoids a freely rotating carbocation intermediate, which would likely lead to a mixture of cis and trans isomers. The prevailing mechanism involves the formation of a bridged bromonium ion intermediate, which is then attacked by the bromide ion from the opposite face, resulting in the exclusive formation of the trans product. In contrast, conducting the reaction in a polar, protic solvent could lead to the formation of a more stable tertiary carbocation, potentially resulting in a mixture of stereoisomers.

Reaction Pathways

Two primary pathways can be considered for the hydrobromination of alkenes: the ionic (Markovnikov) addition and the free-radical (anti-Markovnikov) addition.

Ionic Addition (Markovnikov Addition)

In the absence of radical initiators, the reaction proceeds through an ionic mechanism. The electrophilic HBr is attacked by the nucleophilic π-bond of the alkene, leading to the formation of a carbocation intermediate. Due to the symmetry of 1,2-dimethylcyclohexene, the initial protonation can occur at either carbon of the double bond, leading to the same tertiary carbocation. Subsequent attack by the bromide ion yields the product. As established by Hammond and Nevitt, this addition occurs with trans stereoselectivity in non-polar solvents.

dot

Ionic_Addition_Mechanism Start 1,2-Dimethylcyclohexene + HBr Intermediate Bromonium Ion Intermediate Start->Intermediate Electrophilic Attack Product trans-4-Bromo-1,2-dimethylcyclohexane Intermediate->Product Nucleophilic Attack by Br- Experimental_Workflow A Dissolve 1,2-dimethylcyclohexene in anhydrous pentane B Cool to 0°C A->B C Slowly add HBr B->C D Monitor by TLC C->D E Quench with NaHCO3 (aq) D->E F Separate organic layer E->F G Extract aqueous layer with pentane F->G H Combine organic layers, wash with brine G->H I Dry over Na2SO4 and filter H->I J Remove solvent in vacuo I->J K Purify by distillation or chromatography J->K L Obtain pure trans-4-Bromo-1,2-dimethylcyclohexane K->L

References

Conformational Landscape of 4-Bromo-1,2-dimethylcyclohexane: An In-depth Stereoisomeric Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The conformational preference of substituted cyclohexanes is a cornerstone of stereochemistry, profoundly influencing molecular geometry, stability, and reactivity. For molecules in medicinal chemistry and drug development, understanding the three-dimensional structure and energetic landscape of different stereoisomers is critical for predicting binding affinity, metabolic stability, and overall pharmacological activity. This technical guide provides a comprehensive conformational analysis of the stereoisomers of 4-Bromo-1,2-dimethylcyclohexane, a trisubstituted cyclohexane (B81311) with significant structural complexity.

This document outlines the systematic identification of all possible stereoisomers, a quantitative analysis of their conformational equilibria based on established A-values, and detailed experimental and computational protocols for determining these properties.

Identification of Stereoisomers

This compound possesses three chiral centers at carbons C1, C2, and C4. This gives rise to a maximum of 2³ = 8 possible stereoisomers, which exist as four pairs of enantiomers. For the purpose of conformational analysis, we will examine one enantiomer from each of the four unique diastereomeric pairs. The diastereomers are defined by the relative stereochemistry (cis or trans) of the three substituents.

The four diastereomers to be analyzed are:

  • cis-1,2-dimethyl-trans-4-bromo-cyclohexane

  • cis-1,2-dimethyl-cis-4-bromo-cyclohexane

  • trans-1,2-dimethyl-cis-4-bromo-cyclohexane

  • trans-1,2-dimethyl-trans-4-bromo-cyclohexane

Quantitative Conformational Analysis

The relative stability of cyclohexane chair conformations is primarily dictated by steric strain, particularly the destabilizing 1,3-diaxial interactions. The energetic cost of placing a substituent in an axial position is quantified by its A-value. Additionally, gauche interactions between substituents on adjacent carbons contribute to the overall strain energy.

The analysis of each diastereomer involves drawing the two possible chair conformations, identifying the positions (axial or equatorial) of the substituents, and calculating the total steric strain for each conformer. The energy difference (ΔG°) between the two conformers determines their relative populations at equilibrium.

Table 1: Conformational Strain Energy Values

Interaction TypeSubstituent(s)Strain Energy (kcal/mol)
1,3-Diaxial InteractionMethyl (CH₃) vs. H0.9
1,3-Diaxial InteractionBromo (Br) vs. H0.2
Gauche InteractionCH₃ vs. CH₃0.9

Table 2: Conformational Analysis of this compound Diastereomers

DiastereomerConformerAxial SubstituentsTotal Strain Energy (kcal/mol)ΔG° (kcal/mol)More Stable Conformer
cis-1,2-dimethyl-trans-4-bromo AC1-CH₃, C4-Br2 * (CH₃-H) + 2 * (Br-H) = 2.21.3B
B (Flipped)C2-CH₃2 * (CH₃-H) + Gauche (CH₃/CH₃) = 2.7
cis-1,2-dimethyl-cis-4-bromo AC1-CH₃2 * (CH₃-H) + Gauche (CH₃/CH₃) = 2.70.7B
B (Flipped)C2-CH₃, C4-Br2 * (CH₃-H) + 2 * (Br-H) = 2.2
trans-1,2-dimethyl-cis-4-bromo AC1-CH₃, C2-CH₃4 * (CH₃-H) = 3.63.2B
B (Flipped)C4-Br2 * (Br-H) = 0.4
trans-1,2-dimethyl-trans-4-bromo AC1-CH₃, C2-CH₃, C4-Br4 * (CH₃-H) + 2 * (Br-H) = 4.03.1B
B (Flipped)NoneGauche (CH₃/CH₃) = 0.9

Experimental and Computational Methodologies

Experimental Protocol: Low-Temperature NMR Spectroscopy

Variable-temperature Nuclear Magnetic Resonance (VT-NMR) is a powerful technique to experimentally determine the populations of conformers in solution.

Objective: To "freeze out" the chair-chair interconversion on the NMR timescale to observe and quantify the signals corresponding to each conformer.

Methodology:

  • Sample Preparation: Dissolve a pure sample of the this compound stereoisomer in a suitable low-freezing point solvent (e.g., deuterated chloroform, CDCl₃, or deuterated methylene (B1212753) chloride, CD₂Cl₂).

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K). At this temperature, rapid ring flipping will result in a time-averaged spectrum where signals for axial and equatorial protons are merged.

  • Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments (e.g., 10 K).

  • Coalescence and Signal Resolution: As the temperature decreases, the rate of chair flipping slows. The broad, averaged signals will first undergo coalescence (the point of maximum broadening) and then resolve into separate, sharp signals for each distinct conformer.

  • Data Acquisition at Low Temperature: Continue to lower the temperature until the signals for the two chair conformers are well-resolved and sharp (typically below -60 °C).

  • Integration and Population Analysis: Carefully integrate the signals corresponding to specific protons in each of the two conformers. The ratio of the integrals directly corresponds to the population ratio of the conformers at that temperature.

  • Thermodynamic Calculation: Use the equilibrium constant (K_eq = [major conformer]/[minor conformer]) to calculate the Gibbs free energy difference (ΔG°) between the conformers using the equation: ΔG° = -RTln(K_eq).

Computational Protocol: Quantum Mechanical Calculations

Computational chemistry offers a robust theoretical approach to determine the relative energies of conformers.

Objective: To calculate the optimized geometries and relative Gibbs free energies of the two chair conformations for a given stereoisomer.

Methodology:

  • Initial Structure Generation: Build 3D models of both chair conformations for the chosen stereoisomer of this compound using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization for each conformer to locate the local energy minimum on the potential energy surface. A common and reliable method is Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d) or larger).[1]

  • Frequency Calculation: Conduct a frequency calculation on each optimized geometry. This step serves two purposes:

    • It confirms that the structure is a true energy minimum (no imaginary frequencies).

    • It provides thermodynamic data, including the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.[1]

  • Energy Calculation: The total Gibbs free energy for each conformer is obtained from the output of the frequency calculation.

  • Relative Energy Determination: The energy difference (ΔG°) between the two conformers is calculated by subtracting the Gibbs free energy of the more stable conformer from that of the less stable one. This value can be directly compared with experimental results.

Visualized Workflows

The following diagrams illustrate the logical and experimental workflows involved in the conformational analysis of substituted cyclohexanes.

Conformational_Analysis_Workflow cluster_start Initiation cluster_analysis Conformational Analysis cluster_evaluation Evaluation & Comparison cluster_end Conclusion Start Select Substituted Cyclohexane Stereoisomer Draw Draw Both Chair Conformations (A and B) Start->Draw Assign Assign Axial/Equatorial Positions for all Substituents Draw->Assign Calculate Calculate Total Steric Strain (1,3-Diaxial + Gauche Interactions) Assign->Calculate Compare Compare Strain Energies of Conformations A and B Calculate->Compare Identify Identify More Stable Conformer (Lower Strain Energy) Compare->Identify DeltaG Calculate ΔG° (Energy Difference) Identify->DeltaG End Determine Equilibrium Population of Conformers DeltaG->End

General workflow for the conformational analysis of a substituted cyclohexane.

NMR_Workflow cluster_prep Sample Preparation & Initial Scan cluster_vt Variable-Temperature Experiment cluster_data Data Analysis Prep Dissolve Stereoisomer in Low-Freezing Point Solvent RT_Scan Acquire ¹H NMR Spectrum at Room Temperature (298 K) Prep->RT_Scan Observe_Avg Observe Time-Averaged Signals RT_Scan->Observe_Avg Cool Gradually Lower NMR Probe Temperature Observe_Avg->Cool Coalesce Observe Signal Broadening and Coalescence Cool->Coalesce Freeze Continue Cooling Until Signals for Conformers are Resolved Coalesce->Freeze Integrate Integrate Signals for Each Conformer Freeze->Integrate Ratio Determine Population Ratio (K_eq) Integrate->Ratio Calc_G Calculate ΔG° = -RTln(K_eq) Ratio->Calc_G

Experimental workflow for conformational analysis using low-temperature NMR.

References

cis-4-Bromo-1,2-dimethylcyclohexane chair conformation stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chair Conformation Stability of cis-4-Bromo-1,2-dimethylcyclohexane

Introduction

The conformational landscape of substituted cyclohexanes is a cornerstone of stereochemistry, profoundly influencing the physical, chemical, and biological properties of molecules. For researchers and professionals in drug development, a deep understanding of the conformational preferences of cyclic molecules is paramount for designing compounds with specific spatial arrangements that can lead to desired therapeutic effects. This technical guide provides a detailed analysis of the chair conformation stability of cis-4-Bromo-1,2-dimethylcyclohexane, integrating quantitative data, experimental methodologies, and visual representations to offer a comprehensive overview for scientists and researchers.

The stability of a particular chair conformation is primarily dictated by the steric interactions between its substituents. The two main types of destabilizing interactions are 1,3-diaxial interactions and gauche interactions. In cis-4-Bromo-1,2-dimethylcyclohexane, the interplay between the two methyl groups and the bromo substituent leads to two distinct chair conformers with different energy levels. This guide will dissect these interactions to determine the more stable conformation.

Quantitative Data on Steric Interactions

The preference for a substituent to occupy an equatorial position over an axial one is quantified by its A-value, which represents the difference in Gibbs free energy (ΔG) between the two conformers of a monosubstituted cyclohexane (B81311). Larger A-values indicate a greater steric demand and a stronger preference for the equatorial position.[1][2]

SubstituentA-value (kcal/mol)A-value (kJ/mol)
Methyl (-CH₃)~1.75~7.3
Bromo (-Br)~0.43~1.8

Note: A-values can vary slightly depending on the experimental conditions and the solvent used.[1]

In addition to the 1,3-diaxial strain quantified by A-values, gauche interactions between adjacent substituents also contribute to the overall steric strain of a conformer. For cis-1,2-dimethylcyclohexane, the gauche interaction between the two methyl groups adds approximately 0.9 kcal/mol (3.8 kJ/mol) of strain.[3][4][5]

Conformational Analysis of cis-4-Bromo-1,2-dimethylcyclohexane

The cis configuration of the 1,2-dimethyl groups dictates that in a chair conformation, one methyl group must be in an axial position while the other is in an equatorial position.[3][4][6] The bromine atom at the 4-position can be either axial or equatorial. The interconversion between the two chair forms, known as a ring flip, will change the axial/equatorial positions of all substituents.

Let's analyze the two possible chair conformations for cis-4-Bromo-1,2-dimethylcyclohexane:

Conformer I:

  • C1-Methyl: Axial

  • C2-Methyl: Equatorial

  • C4-Bromo: Axial

Conformer II:

  • C1-Methyl: Equatorial

  • C2-Methyl: Axial

  • C4-Bromo: Equatorial

To determine the relative stability, we must sum the steric strain energies for each conformer.

Strain Energy Calculation for Conformer I:

  • 1,3-diaxial interaction (C1-Methyl): The axial methyl group at C1 interacts with the axial hydrogens at C3 and C5. This introduces a steric strain of approximately 1.75 kcal/mol.

  • 1,3-diaxial interaction (C4-Bromo): The axial bromo group at C4 interacts with the axial hydrogens at C2 and C6. This adds a strain of about 0.43 kcal/mol. The longer carbon-bromine bond, compared to a carbon-carbon bond, results in a smaller 1,3-diaxial interaction for bromine than for a methyl group.[1]

  • Gauche interaction (C1-Methyl and C2-Methyl): The vicinal methyl groups have a gauche relationship, contributing about 0.9 kcal/mol of strain.

Total Strain for Conformer I ≈ 1.75 kcal/mol + 0.43 kcal/mol + 0.9 kcal/mol = 3.08 kcal/mol

Strain Energy Calculation for Conformer II:

  • 1,3-diaxial interaction (C2-Methyl): The axial methyl group at C2 interacts with the axial hydrogens at C4 and C6, resulting in a steric strain of about 1.75 kcal/mol.

  • Gauche interaction (C1-Methyl and C2-Methyl): The gauche interaction between the methyl groups remains, adding approximately 0.9 kcal/mol of strain.

  • The equatorial bromo group at C4 does not introduce any significant 1,3-diaxial strain.

Total Strain for Conformer II ≈ 1.75 kcal/mol + 0.9 kcal/mol = 2.65 kcal/mol

Based on these calculations, Conformer II is more stable than Conformer I by approximately 0.43 kcal/mol (3.08 - 2.65 kcal/mol), which is equal to the A-value of the bromine substituent. The equilibrium will therefore favor the conformation where the bromine atom is in the equatorial position.

Visualization of the Conformational Equilibrium

The equilibrium between the two chair conformations of cis-4-Bromo-1,2-dimethylcyclohexane can be visualized using the following logical diagram.

G cluster_conformer1 Conformer I (Less Stable) cluster_conformer2 Conformer II (More Stable) C1_Me_ax C1-Methyl (axial) C1_Me_eq C1-Methyl (equatorial) C1_Me_ax->C1_Me_eq Ring Flip C2_Me_eq C2-Methyl (equatorial) C2_Me_ax C2-Methyl (axial) C4_Br_ax C4-Bromo (axial) C4_Br_eq C4-Bromo (equatorial) C1_Me_eq->C1_Me_ax Ring Flip

Chair conformation equilibrium of cis-4-Bromo-1,2-dimethylcyclohexane.

Experimental Protocols for Determining Conformational Stability

The relative stability of cyclohexane conformers can be experimentally determined using various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being one of the most powerful methods.[7]

Low-Temperature NMR Spectroscopy

Objective: To determine the equilibrium constant and the free energy difference (ΔG) between the two chair conformers.

Methodology:

  • Sample Preparation: A solution of cis-4-Bromo-1,2-dimethylcyclohexane is prepared in a suitable deuterated solvent that has a low freezing point (e.g., deuterated chloroform, CDCl₃, or deuterated dichloromethane, CD₂Cl₂).

  • Instrumentation: A high-field NMR spectrometer equipped with a variable temperature probe is used.

  • Data Acquisition:

    • ¹H NMR spectra are recorded at room temperature. At this temperature, the chair-chair interconversion is rapid on the NMR timescale, resulting in a time-averaged spectrum where each proton gives a single, averaged signal.

    • The temperature of the sample is gradually lowered. As the temperature decreases, the rate of the ring flip slows down.

    • At a sufficiently low temperature (the coalescence temperature), the single peak for a given proton will broaden.

    • Below the coalescence temperature, the ring flip becomes slow enough on the NMR timescale that the signals for the axial and equatorial protons of each conformer can be resolved as separate peaks.[8][9][10]

  • Data Analysis:

    • By integrating the areas of the corresponding peaks for each conformer in the low-temperature spectrum, the relative populations of the two conformers can be determined.

    • The equilibrium constant (K_eq) is calculated as the ratio of the more stable conformer to the less stable one.

    • The Gibbs free energy difference (ΔG) between the conformers is then calculated using the equation: ΔG = -RT ln(K_eq) , where R is the gas constant and T is the temperature in Kelvin.

The following workflow illustrates the experimental process for determining conformational equilibrium using NMR.

G cluster_workflow Experimental Workflow for ΔG° Determination A Sample Preparation (cis-4-Bromo-1,2-dimethylcyclohexane in low-freezing point solvent) B Room Temperature NMR (Averaged Spectrum) A->B C Low-Temperature NMR (Slow Interconversion) B->C Decrease Temperature D Integration of Signals (Determine Population Ratio) C->D E Calculate K_eq D->E F Calculate ΔG° (ΔG° = -RT ln(K_eq)) E->F

Workflow for experimental determination of ΔG° using NMR.

Conclusion

The conformational stability of cis-4-Bromo-1,2-dimethylcyclohexane is governed by a balance of steric interactions. Through the analysis of 1,3-diaxial and gauche interactions, it is determined that the chair conformation with the bromine atom in the equatorial position (Conformer II) is the more stable of the two. The energy difference between the two conformers is approximately 0.43 kcal/mol, primarily due to the A-value of the bromine substituent. This theoretical analysis can be experimentally verified using low-temperature NMR spectroscopy, which allows for the direct observation and quantification of the individual conformers at equilibrium. This detailed understanding of conformational preferences is crucial for predicting the behavior and properties of substituted cyclohexanes in various chemical and biological systems.

References

Conformational Equilibrium of trans-4-Bromo-1,2-dimethylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the conformational equilibrium of trans-4-Bromo-1,2-dimethylcyclohexane, focusing on the energetic preference for the axial versus equatorial position of the bromine substituent. By examining the interplay of steric and electronic factors, this document provides a comprehensive analysis supported by quantitative data from analogous systems, detailed experimental and computational methodologies, and visual representations of the underlying chemical principles.

Introduction: Conformational Isomerism in Substituted Cyclohexanes

The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy two distinct spatial orientations: axial and equatorial. Through a process known as ring inversion, these positions interconvert. For monosubstituted cyclohexanes, the equatorial position is generally favored to alleviate steric strain arising from 1,3-diaxial interactions.[1][2] In disubstituted systems, such as trans-4-Bromo-1,2-dimethylcyclohexane, the conformational equilibrium is dictated by the energetic contributions of both substituents.

The trans configuration of 4-Bromo-1,2-dimethylcyclohexane can exist as two primary chair conformers: one with both the C1-methyl and C4-bromo groups in equatorial positions (diequatorial) and, after a ring flip, another with both groups in axial positions (diaxial). The relative stability of these conformers determines the conformational equilibrium of the molecule.

Quantitative Analysis of Conformational Energies

The preference for a substituent to occupy the equatorial position is quantified by its A-value, which represents the change in Gibbs free energy (ΔG°) for the equatorial to axial conformational change.[3][4] Larger A-values indicate a stronger preference for the equatorial position.

Table 1: A-Values for Methyl and Bromo Substituents

SubstituentA-Value (kcal/mol)A-Value (kJ/mol)
Methyl (-CH₃)1.74 - 1.807.28 - 7.53
Bromo (-Br)0.38 - 0.591.59 - 2.47

Note: The range in A-values reflects variations in experimental conditions and determination methods.[5][6][7]

In the diaxial conformer of trans-4-Bromo-1,2-dimethylcyclohexane, both the methyl group and the bromine atom would experience significant 1,3-diaxial interactions with the axial hydrogens on the same face of the ring. The diequatorial conformer largely avoids these destabilizing interactions.

For a qualitative understanding, we can approximate the energy difference between the two conformers by summing the A-values of the substituents. This approach, however, does not account for potential gauche interactions between the substituents in the diequatorial conformer or any additional transannular interactions.

For a more accurate estimation, we can analyze the steric interactions in each conformer:

  • Diequatorial Conformer: This conformer is expected to be the most stable. The primary destabilizing interaction is a gauche interaction between the equatorial methyl group at C1 and the equatorial bromine at C2.

  • Diaxial Conformer: This conformer is significantly destabilized by multiple 1,3-diaxial interactions. The axial methyl group at C1 interacts with the axial hydrogens at C3 and C5. The axial bromine atom at C4 interacts with the axial hydrogens at C2 and C6.

Based on the A-values, the diaxial conformer would be destabilized by approximately the sum of the A-values of a methyl group and a bromine atom, placing the equilibrium strongly in favor of the diequatorial conformer.

Experimental Determination of Conformational Equilibrium

Low-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is the primary experimental technique used to quantify the ratio of conformers in solution.[8][9] By cooling the sample, the rate of ring inversion can be slowed to the NMR timescale, allowing for the observation of distinct signals for each conformer.

Experimental Protocol: Low-Temperature NMR Spectroscopy
  • Sample Preparation: A solution of high-purity trans-4-Bromo-1,2-dimethylcyclohexane is prepared in a deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform (B151607) (CDCl₃) or toluene-d₈).[8] The concentration should be optimized for signal-to-noise ratio.

  • Spectrometer Setup: A high-field NMR spectrometer equipped with a variable temperature probe is required. The spectrometer is tuned and locked on the deuterium (B1214612) signal of the solvent.

  • Initial Spectrum: A proton (¹H) NMR spectrum is acquired at ambient temperature (e.g., 298 K). At this temperature, rapid ring inversion leads to averaged signals for the axial and equatorial protons.

  • Low-Temperature Measurements: The sample is cooled incrementally (e.g., in 10 K steps) within the NMR probe. ¹H NMR spectra are acquired at each temperature.

  • Coalescence and Signal Resolution: As the temperature is lowered, the rate of ring inversion decreases. The averaged signals will broaden, coalesce, and eventually resolve into separate sets of signals corresponding to the individual diaxial and diequatorial conformers.

  • Signal Integration: At a temperature where the signals for the two conformers are sharp and well-resolved (typically below -60 °C), the integrals of specific, non-overlapping proton signals for each conformer are measured. Protons on the carbons bearing the substituents are often ideal for this purpose.[10]

  • Equilibrium Constant (K) Calculation: The ratio of the integrals directly corresponds to the population ratio of the two conformers. The equilibrium constant (K) is calculated as: K = [Diequatorial Conformer] / [Diaxial Conformer]

  • Gibbs Free Energy (ΔG°) Calculation: The difference in Gibbs free energy between the two conformers is then calculated using the following equation: ΔG° = -RT ln(K) where R is the gas constant (8.314 J/mol·K) and T is the temperature in Kelvin at which the measurements were taken.

Computational Chemistry Methods

Ab initio and Density Functional Theory (DFT) calculations are powerful tools for modeling the structures and energies of different conformers.[5] These methods can provide detailed insights into the conformational landscape and corroborate experimental findings.

Computational Protocol: Ab Initio Calculations
  • Structure Building: The 3D structures of both the diequatorial and diaxial chair conformers of trans-4-Bromo-1,2-dimethylcyclohexane are built using a molecular modeling software.

  • Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. This is typically performed using a suitable level of theory and basis set, for example, DFT with the B3LYP functional and a 6-31G(d) basis set.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

  • Energy Calculation: The total electronic energies of the optimized conformers are calculated. The relative energy difference (ΔE) is the difference between the total energies of the diaxial and diequatorial conformers.

  • Gibbs Free Energy (ΔG) Calculation: The Gibbs free energy of each conformer is calculated by adding the thermal corrections to the electronic energy. The difference in Gibbs free energy (ΔG) between the two conformers provides a theoretical prediction of the conformational equilibrium.

Visualizing the Conformational Equilibrium and Analysis Workflow

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Conformational_Equilibrium cluster_diequatorial Diequatorial Conformer (More Stable) cluster_diaxial Diaxial Conformer (Less Stable) diequatorial Diequatorial (e,e) diaxial Diaxial (a,a) diequatorial->diaxial Ring Flip

Caption: Conformational equilibrium of trans-4-Bromo-1,2-dimethylcyclohexane.

Conformational_Analysis_Workflow cluster_experimental Experimental Approach cluster_computational Computational Approach cluster_analysis Analysis and Conclusion exp_start Synthesize and Purify trans-4-Bromo-1,2-dimethylcyclohexane nmr_prep Prepare Sample in Deuterated Solvent exp_start->nmr_prep low_temp_nmr Acquire Low-Temperature NMR Spectra nmr_prep->low_temp_nmr integration Integrate Conformer-Specific Signals low_temp_nmr->integration calc_k Calculate Equilibrium Constant (K) integration->calc_k calc_g_exp Calculate ΔG° calc_k->calc_g_exp compare Compare Experimental and Computational ΔG° calc_g_exp->compare comp_start Build 3D Models of Conformers geom_opt Geometry Optimization comp_start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Calculate Electronic and Gibbs Free Energies freq_calc->energy_calc calc_g_comp Calculate ΔG energy_calc->calc_g_comp calc_g_comp->compare conclusion Determine Conformer Population and Stability compare->conclusion

Caption: Workflow for the conformational analysis of trans-4-Bromo-1,2-dimethylcyclohexane.

Conclusion

The conformational equilibrium of trans-4-Bromo-1,2-dimethylcyclohexane is strongly dominated by the diequatorial conformer. This preference is driven by the minimization of steric strain, specifically the avoidance of significant 1,3-diaxial interactions that would be present in the diaxial conformer. Quantitative estimation based on the A-values of the methyl and bromo substituents suggests a substantial energy difference favoring the diequatorial form. The precise determination of this energy difference can be achieved through a combination of low-temperature NMR spectroscopy and high-level ab initio or DFT calculations. The methodologies outlined in this guide provide a robust framework for the detailed conformational analysis of this and other substituted cyclohexane systems, which is of critical importance in the rational design of molecules in drug discovery and development.

References

physical and chemical properties of 4-Bromo-1,2-dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Bromo-1,2-dimethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and stereochemical properties of this compound (C₈H₁₅Br). The document covers key identifiers, computed physical data, characteristic chemical reactivity including substitution and elimination pathways, and a detailed analysis of its complex stereoisomerism. Representative experimental protocols for synthesis and purification are presented, alongside visualizations of logical relationships and reaction mechanisms to facilitate a deeper understanding of this versatile synthetic intermediate.

General Information and Physical Properties

This compound is a halogenated cycloalkane, notable for its applications as an intermediate in organic synthesis.[1] Its structure, featuring a cyclohexane (B81311) ring with two methyl groups and a bromine substituent, gives rise to significant stereochemical complexity, which in turn governs its reactivity.[1]

Compound Identification

The fundamental identifiers for this compound are summarized below.

IdentifierValueReference
IUPAC Name This compound[1][2]
Molecular Formula C₈H₁₅Br[1][2]
Molecular Weight 191.11 g/mol [1][2]
Canonical SMILES CC1CCC(CC1C)Br[1][2]
InChI Key OXCPCCLGUDBVKI-UHFFFAOYSA-N[1][2]
Computed Physical Properties
PropertyComputed ValueReference
XLogP3 3.5[2]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 0[2]
Rotatable Bond Count 0[2]
Exact Mass 190.03571 Da[2]
Topological Polar Surface Area 0 Ų[2]
Heavy Atom Count 9[2]

Stereochemistry

The stereochemistry of this compound is complex, involving both geometric (cis/trans) isomerism and conformational isomerism. The relative positions of the two methyl groups define the cis/trans isomers, while the chair conformations dictate the axial or equatorial positions of all three substituents.

  • Geometric Isomers : The relationship between the two methyl groups (on carbons 1 and 2) can be cis (on the same face of the ring) or trans (on opposite faces).

  • Conformational Isomers : Each geometric isomer exists as an equilibrium of two chair conformations. The stability of a given conformer is influenced by the steric strain arising from axial substituents. For instance, the cis-isomer will have one methyl group axial and one equatorial in its chair conformations.[1] The bromine at C-4 can be either axial or equatorial, leading to different energy profiles.

The logical relationship between the primary stereoisomers and their chair conformers is illustrated below.

G Stereoisomeric Relationships of this compound cis cis-1,2-dimethyl Isomer cis_ax Br-axial cis->cis_ax equilibrium cis_eq Br-equatorial cis->cis_eq equilibrium trans trans-1,2-dimethyl Isomer trans_ax Br-axial trans->trans_ax equilibrium trans_eq Br-equatorial trans->trans_eq equilibrium cis_ax->cis_eq trans_ax->trans_eq

Caption: Relationship between geometric isomers and their respective chair conformers.

Chemical Properties and Reactivity

As a secondary alkyl halide, this compound undergoes reactions typical of this class, primarily nucleophilic substitution and elimination. The specific pathway and product distribution are influenced by reaction conditions, solvent, and the compound's stereochemistry.[1]

Nucleophilic Substitution (Sₙ1/Sₙ2)

The bromine atom can be displaced by a variety of nucleophiles (e.g., OH⁻, CN⁻, NH₃) to form substituted cyclohexanes.[1][3]

  • Sₙ2 Mechanism : Favored by strong, sterically unhindered nucleophiles and polar aprotic solvents. This reaction proceeds with an inversion of stereochemistry at the carbon center.

  • Sₙ1 Mechanism : Favored by weak nucleophiles and polar protic solvents (e.g., methanol (B129727), water).[1] It proceeds through a carbocation intermediate.

Elimination Reactions (E1/E2)

Under basic conditions, this compound can undergo dehydrobromination to form an alkene.[1][4]

  • E2 Mechanism : Requires a strong, bulky base (e.g., potassium tert-butoxide) and a specific stereochemical arrangement. For the reaction to occur, a proton on a carbon adjacent to the C-Br bond must be anti-periplanar to the bromine atom. This means both the proton and the bromine must be in axial positions on opposite sides of the ring.[5][6] If the most stable conformer does not meet this requirement, the E2 reaction will be slow or may not occur at all.[6]

The diagram below illustrates the critical anti-periplanar requirement for an E2 elimination reaction.

G Mechanism: E2 Elimination Pathway reactant Substrate Conformer (H and Br are anti-periplanar) transition Transition State reactant->transition Base attacks anti-periplanar H base Strong Base (e.g., t-BuOK) base->transition product Alkene Product transition->product C=C bond forms, C-Br bond breaks byproduct H-Base⁺ + Br⁻ transition->byproduct G General Synthesis & Purification Workflow start Starting Material (e.g., 1,2-Dimethylcyclohexanol) reaction Bromination Reaction (e.g., with PBr₃) start->reaction quench Reaction Quenching (e.g., with ice/water) reaction->quench workup Aqueous Workup (Washing & Extraction) quench->workup dry Drying & Solvent Removal workup->dry purify Purification (Distillation or Chromatography) dry->purify product Pure Product: This compound purify->product analysis Characterization (NMR, IR, MS) product->analysis

References

An In-depth Technical Guide to the Stereoisomers of 4-Bromo-1,2-dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 4-Bromo-1,2-dimethylcyclohexane, a substituted cyclohexane (B81311) with notable stereochemical complexity. A thorough understanding of the distinct stereoisomers is crucial for applications in medicinal chemistry, materials science, and synthetic organic chemistry, where specific three-dimensional arrangements can dictate biological activity, material properties, and reaction outcomes. This document outlines the systematic IUPAC nomenclature and presents the specific structures of all possible stereoisomers.

Stereoisomerism in this compound

This compound possesses three chiral centers at carbons 1, 2, and 4. The presence of these stereocenters gives rise to a total of 2³ = 8 possible stereoisomers. The stereochemistry of these isomers is defined by the relative orientation of the substituents (cis/trans) and the absolute configuration (R/S) at each chiral center.

The IUPAC nomenclature for substituted cycloalkanes requires numbering the ring to give the substituents the lowest possible locants.[1] For this compound, the numbering is determined by alphabetical order of the substituents, with "bromo" preceding "dimethyl".[2] Therefore, the bromine atom is at position 1, and the methyl groups are at positions 2 and 4. However, to provide the lowest locant set, the numbering starts from one of the methyl groups, leading to the name this compound.[3]

The cis/trans nomenclature for disubstituted cyclohexanes describes the relative positions of two substituents.[4][5] In a polysubstituted cyclohexane like this compound, the relationship between pairs of substituents is considered. The absolute configuration at each chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[6][7]

Summary of this compound Stereoisomers

The eight stereoisomers of this compound are systematically named by defining the stereochemical relationship between the substituents and the absolute configuration of each chiral center. The following table summarizes the full IUPAC names for all possible stereoisomers.

Isomer No. Full IUPAC Name
1(cis)-4-Bromo-(1R,2S)-1,2-dimethylcyclohexane
2(cis)-4-Bromo-(1S,2R)-1,2-dimethylcyclohexane
3(trans)-4-Bromo-(1R,2R)-1,2-dimethylcyclohexane
4(trans)-4-Bromo-(1S,2S)-1,2-dimethylcyclohexane
5(cis)-4-Bromo-(1S,2S)-1,2-dimethylcyclohexane
6(cis)-4-Bromo-(1R,2R)-1,2-dimethylcyclohexane
7(trans)-4-Bromo-(1S,2R)-1,2-dimethylcyclohexane
8(trans)-4-Bromo-(1R,2S)-1,2-dimethylcyclohexane

Visualization of Stereoisomers

The following diagrams illustrate the chemical structures of the eight stereoisomers of this compound. The stereochemistry at each chiral center is depicted using wedge and dash notation.

Caption: (cis)-4-Bromo-(1R,2S)-1,2-dimethylcyclohexane

Caption: (cis)-4-Bromo-(1S,2R)-1,2-dimethylcyclohexane

Caption: (trans)-4-Bromo-(1R,2R)-1,2-dimethylcyclohexane

Caption: (trans)-4-Bromo-(1S,2S)-1,2-dimethylcyclohexane

Caption: (cis)-4-Bromo-(1S,2S)-1,2-dimethylcyclohexane

Caption: (cis)-4-Bromo-(1R,2R)-1,2-dimethylcyclohexane

Caption: (trans)-4-Bromo-(1S,2R)-1,2-dimethylcyclohexane

Caption: (trans)-4-Bromo-(1R,2S)-1,2-dimethylcyclohexane

Experimental Protocols

Characterization of the individual isomers would typically involve:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential for confirming the constitution and relative stereochemistry of the isomers. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy could help in determining the spatial proximity of the substituents.

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

  • X-ray Crystallography: For unambiguous determination of the absolute stereochemistry of a crystalline derivative.

Due to the lack of specific published experimental data for this compound isomers, quantitative data on their physical and chemical properties are not included in this guide.

References

Spectroscopic Data of 4-Bromo-1,2-dimethylcyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Bromo-1,2-dimethylcyclohexane. Detailed experimental protocols for acquiring such data are also included, alongside a visual representation of the general spectroscopic analysis workflow. This document is intended for researchers, scientists, and professionals in drug development and other fields requiring detailed molecular characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for two representative stereoisomers of this compound. Due to the influence of stereochemistry on the magnetic environment of nuclei and vibrational frequencies, distinct spectra are expected for different isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Predicted Chemical Shift (ppm) Multiplicity Assignment (cis-1,2,4 isomer) Predicted Chemical Shift (ppm) Multiplicity Assignment (trans-1,2,4 isomer)
~4.1 - 4.3MultipletCH-Br~3.9 - 4.1MultipletCH-Br
~1.8 - 2.1MultipletCyclohexane (B81311) CH~1.9 - 2.2MultipletCyclohexane CH
~1.5 - 1.8MultipletCyclohexane CH₂~1.6 - 1.9MultipletCyclohexane CH₂
~1.2 - 1.5MultipletCyclohexane CH₂~1.3 - 1.6MultipletCyclohexane CH₂
~0.8 - 1.0DoubletCH-CH₃~0.9 - 1.1DoubletCH-CH₃
~0.8 - 1.0DoubletCH-CH₃~0.8 - 1.0DoubletCH-CH₃

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Predicted Chemical Shift (ppm) Assignment (cis-1,2,4 isomer) Predicted Chemical Shift (ppm) Assignment (trans-1,2,4 isomer)
~55 - 60CH-Br~58 - 63CH-Br
~35 - 40Cyclohexane CH~38 - 43Cyclohexane CH
~30 - 35Cyclohexane CH~32 - 37Cyclohexane CH
~25 - 30Cyclohexane CH₂~28 - 33Cyclohexane CH₂
~20 - 25Cyclohexane CH₂~22 - 27Cyclohexane CH₂
~15 - 20Cyclohexane CH₂~18 - 23Cyclohexane CH₂
~10 - 15CH-CH₃~12 - 17CH-CH₃
~10 - 15CH-CH₃~10 - 15CH-CH₃
Infrared (IR) Spectroscopy

Predicted IR Absorption Bands

Frequency Range (cm⁻¹) Intensity Vibrational Mode Assignment
2950 - 2850StrongC-H stretching (alkane)
1470 - 1440MediumC-H bending (CH₂)
1380 - 1370MediumC-H bending (CH₃)
700 - 500StrongC-Br stretching
Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

m/z Value Proposed Fragment Notes
190/192[C₈H₁₅Br]⁺Molecular ion peak (M⁺). The two peaks are due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br, with an expected intensity ratio of approximately 1:1.
111[C₈H₁₅]⁺Loss of bromine radical from the molecular ion ([M-Br]⁺).
97[C₇H₁₃]⁺Loss of a methyl group and bromine.
83[C₆H₁₁]⁺Fragmentation of the cyclohexane ring.
69[C₅H₉]⁺Further fragmentation.
55[C₄H₇]⁺Further fragmentation.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

    • Ensure the sample is free of particulate matter.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or precise chemical shift referencing is required.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

  • ¹H NMR Data Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a standard single-pulse experiment.

    • Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

    • Set a relaxation delay of 1-5 seconds.

  • ¹³C NMR Data Acquisition:

    • Set the appropriate spectral width (e.g., 0 to 220 ppm).

    • Use a proton-decoupled pulse sequence.

    • A higher number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

    • Set a relaxation delay of 2 seconds.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the solvent peak or the internal standard.

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a soft, lint-free cloth dampened with a volatile solvent like isopropanol (B130326) or acetone.

    • Place a single drop of liquid this compound directly onto the center of the ATR crystal.

  • Instrument Setup:

    • Record a background spectrum of the clean, empty ATR accessory. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition:

    • Lower the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 µg/mL to 1 ng/mL.

  • Instrument Setup (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).

    • Set the ion source to the appropriate temperature (e.g., 200-250 °C).

    • Set the electron energy to 70 eV for standard EI fragmentation.

    • Calibrate the mass analyzer using a known calibration standard.

  • Data Acquisition:

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., m/z 40-400).

  • Data Analysis:

    • Identify the molecular ion peak, paying attention to the isotopic pattern characteristic of bromine-containing compounds (M⁺ and M+2 peaks of nearly equal intensity).

    • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Structure Elucidation Sample This compound Prep_NMR Dissolve in CDCl₃ Sample->Prep_NMR Prep_IR Neat Liquid (ATR) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq Mass Spectrometer (EI) Prep_MS->MS_Acq NMR_Data Chemical Shifts Coupling Constants Integration NMR_Acq->NMR_Data IR_Data Absorption Frequencies (Functional Groups) IR_Acq->IR_Data MS_Data Molecular Ion Fragmentation Pattern Isotopic Distribution MS_Acq->MS_Data Structure Structural Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic identification of this compound.

An In-depth Technical Guide to the Electrophilic Bromination of 1,2-Dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The electrophilic bromination of alkenes is a fundamental reaction in organic synthesis, yielding vicinal dibromides with distinct stereochemical outcomes. This technical guide provides a comprehensive examination of the electrophilic bromination of 1,2-dimethylcyclohexane, a reaction that serves as an excellent model for understanding the interplay of steric and electronic effects in addition reactions on substituted cyclic systems. We will delve into the reaction mechanism, stereochemical consequences for both cis and trans isomers of the starting material, present relevant (though limited) quantitative data, and provide a detailed experimental protocol. Visual aids in the form of Graphviz diagrams are included to clearly illustrate the reaction pathways.

Core Principles: The Mechanism of Electrophilic Bromination

The electrophilic addition of bromine to an alkene proceeds via a well-established two-step mechanism.[1] Initially, the electron-rich π-bond of the alkene attacks a bromine molecule, inducing a dipole in the Br-Br bond. This leads to the formation of a cyclic bromonium ion intermediate and a bromide ion.[2] The bromonium ion is a three-membered ring containing a positively charged bromine atom.[2] In the second step, the bromide ion acts as a nucleophile and attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge.[1] This backside attack occurs in an SN2-like fashion and results in the anti-addition of the two bromine atoms across the double bond.[3] For cyclic alkenes like cyclohexene (B86901), this anti-addition leads to the formation of a trans-1,2-dibromocyclohexane.[4]

Stereochemical Outcomes in 1,2-Dimethylcyclohexane Bromination

The presence of two methyl groups on the cyclohexene ring introduces significant steric considerations that influence the stereochemical outcome of the bromination reaction. We will consider the reactions of both cis- and trans-1,2-dimethylcyclohexene.

Bromination of cis-1,2-Dimethylcyclohexene

In cis-1,2-dimethylcyclohexene, both methyl groups are on the same face of the cyclohexene ring. The initial electrophilic attack of bromine can occur from either the top face (syn to the methyl groups) or the bottom face (anti to the methyl groups). Steric hindrance from the two cis methyl groups will likely disfavor the approach of the bulky bromine molecule from the same face. Therefore, the formation of the bromonium ion is expected to predominantly occur on the less hindered, bottom face of the ring.

Subsequent nucleophilic attack by the bromide ion will occur from the top face (anti-addition) at either of the two carbons of the bromonium ion. Due to the symmetry of the starting material and the intermediate, attack at either carbon will lead to the formation of the same pair of enantiomers. The product will be a racemic mixture of (1R,2R,3S,6R)- and (1S,2S,3R,6S)-1,2-dibromo-3,6-dimethylcyclohexane, where the bromine atoms are trans to each other and have a specific stereochemical relationship with the methyl groups.

Bromination of trans-1,2-Dimethylcyclohexene

For trans-1,2-dimethylcyclohexene, the two methyl groups are on opposite faces of the ring. In this case, the steric hindrance to the approaching bromine molecule is more balanced. The formation of the bromonium ion can occur from either the top or the bottom face of the alkene with similar probability.

Let's consider the formation of the bromonium ion on the top face. The subsequent anti-addition of the bromide ion from the bottom face can occur at either of the two carbons of the bromonium ion. Attack at one carbon will lead to one diastereomer, while attack at the other carbon will lead to a different diastereomer. Due to the trans nature of the starting methyl groups, the resulting products will be diastereomers of the products formed from the cis-alkene. Specifically, the reaction will yield a mixture of diastereomeric products, likely favoring the formation of the thermodynamically more stable product where bulky substituents adopt equatorial positions in the chair conformation of the cyclohexane (B81311) ring.

Quantitative Data

For comparison, the bromination of the related compound, 1,2-dimethylenecyclohexane, has been studied, and the product distribution was found to be dependent on the reaction temperature.[5] At low temperatures, the 1,2-addition product is favored, while at higher temperatures, 1,4-addition and radical substitution products are observed.[5] This highlights the importance of controlling reaction conditions to achieve the desired outcome.

Table 1: Expected Products from the Electrophilic Bromination of 1,2-Dimethylcyclohexane Isomers

Starting MaterialMajor Product(s)Stereochemistry of Bromine Addition
cis-1,2-DimethylcyclohexeneRacemic mixture of trans-1,2-dibromo-cis-1,2-dimethylcyclohexaneAnti-addition
trans-1,2-DimethylcyclohexeneMixture of diastereomers of trans-1,2-dibromo-trans-1,2-dimethylcyclohexaneAnti-addition

Experimental Protocol: Electrophilic Bromination of a Substituted Cyclohexene

The following is a general procedure for the electrophilic bromination of a substituted cyclohexene, adapted from the synthesis of trans-1,2-dibromocyclohexane.[6] This protocol should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the 1,2-dimethylcyclohexene in an appropriate volume of carbon tetrachloride or dichloromethane. Cool the flask in an ice bath.

  • Addition of Bromine: Prepare a solution of bromine in the same solvent. Add the bromine solution dropwise to the stirred solution of the alkene in the ice bath. The characteristic red-brown color of bromine should disappear as it reacts with the alkene. Continue the addition until a faint orange or yellow color persists, indicating a slight excess of bromine.

  • Quenching and Work-up: Once the reaction is complete, remove the ice bath and allow the mixture to warm to room temperature. If excess bromine is present, it can be quenched by the addition of a saturated aqueous solution of sodium thiosulfate (B1220275) until the color disappears. Transfer the reaction mixture to a separatory funnel and wash with water and then with a saturated aqueous solution of sodium bicarbonate.

  • Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification and Characterization: The crude product can be purified by distillation under reduced pressure or by column chromatography. The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry.

Visualizing the Mechanism and Workflow

The following diagrams, created using the DOT language, illustrate the key mechanistic steps and a general experimental workflow.

Electrophilic_Bromination_Mechanism Alkene 1,2-Dimethylcyclohexene Bromonium_ion Bromonium Ion Intermediate Alkene->Bromonium_ion Electrophilic Attack Br2 Br₂ Br2->Bromonium_ion Br_minus Br⁻ Br2->Br_minus Heterolytic Cleavage Product trans-1,2-Dibromo-1,2-dimethylcyclohexane Bromonium_ion->Product Nucleophilic Attack (anti-addition) Br_minus->Product

Caption: Mechanism of Electrophilic Bromination of 1,2-Dimethylcyclohexane.

Experimental_Workflow Start Dissolve Alkene in Solvent Cooling Cool in Ice Bath Start->Cooling Addition Dropwise Addition of Br₂ Solution Cooling->Addition Reaction Stir until Reaction is Complete Addition->Reaction Workup Aqueous Work-up (Wash with Na₂S₂O₃, H₂O, NaHCO₃) Reaction->Workup Drying Dry Organic Layer (Na₂SO₄) Workup->Drying Solvent_Removal Remove Solvent (Rotary Evaporator) Drying->Solvent_Removal Purification Purify Product (Distillation/Chromatography) Solvent_Removal->Purification End Characterize Product (NMR, MS) Purification->End

Caption: General Experimental Workflow for Alkene Bromination.

Conclusion

The electrophilic bromination of cis- and trans-1,2-dimethylcyclohexane (B1581434) serves as a powerful illustration of stereospecificity in organic reactions. The formation of a cyclic bromonium ion intermediate dictates the anti-addition of bromine, leading to predictable, yet distinct, stereochemical outcomes for each starting isomer. While quantitative data for these specific substrates is sparse, the established principles of electrophilic addition provide a robust framework for predicting the major products. The provided experimental protocol offers a reliable method for synthesizing and studying these interesting molecules, which are valuable for further mechanistic studies and as building blocks in organic synthesis. This guide provides the foundational knowledge for researchers and professionals to confidently approach the electrophilic bromination of substituted cyclohexenes and to anticipate the stereochemical intricacies of the resulting products.

References

stability and reactivity of 4-Bromo-1,2-dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Stability and Reactivity of 4-Bromo-1,2-dimethylcyclohexane

Introduction

This compound is a halogenated cyclic alkane of significant interest in organic synthesis and medicinal chemistry. Its rigid cyclohexane (B81311) framework, coupled with the stereochemical possibilities introduced by three substituents, makes it a valuable model for studying reaction mechanisms and a versatile intermediate for the synthesis of complex molecules. This guide provides a comprehensive overview of the , with a focus on its various isomers. It is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of this compound's chemical behavior.

The are intrinsically linked to its stereochemistry. The relative orientations of the bromine atom and the two methyl groups on the cyclohexane ring dictate the accessibility of the electrophilic carbon and the feasibility of various reaction pathways, including nucleophilic substitution and elimination reactions.

Molecular Structure and Stereoisomerism

This compound (C₈H₁₅Br) exists as multiple stereoisomers due to the presence of three chiral centers at carbons 1, 2, and 4. These isomers are broadly classified as cis or trans based on the relative positions of the two methyl groups. Each of these diastereomers, in turn, has different conformational isomers (conformers) due to the flexibility of the cyclohexane ring, which predominantly adopts a chair conformation to minimize steric and torsional strain.

The stability of a given conformer is determined by the steric interactions of its substituents. Substituents can occupy either axial or equatorial positions. Generally, conformers with bulkier groups in the equatorial position are more stable due to the avoidance of 1,3-diaxial interactions. The interplay between the conformational preferences of the bromo and methyl groups is critical to understanding the molecule's reactivity. For instance, the trans-1,2-dimethylcyclohexane (B1581434) isomers can exist in a diequatorial or a diaxial conformation, with the diequatorial form being significantly more stable.

Chemical Stability

The stability of this compound is influenced by environmental factors such as temperature, light, and moisture.

Thermal Stability

Like other alkyl bromides, this compound is susceptible to thermal decomposition. The primary thermal degradation pathway for many alkyl halides is the elimination of hydrogen halide to form an alkene.[1] The stability of alkyl halides to thermal decomposition generally follows the trend R-Cl > R-Br > R-I, which correlates with the carbon-halogen bond strength.[2]

Laboratory studies on brominated flame retardants, which are structurally more complex, show decomposition typically occurs at temperatures between 280–900 °C.[3] Thermal degradation of these compounds often results in the formation of brominated aromatic compounds and polybrominated dibenzo-p-dioxins and dibenzofurans.[3] For simpler brominated alkanes, thermal decomposition in the gas phase can occur at lower temperatures. The main products from the thermal decomposition of brominated polymer flame retardants include carbon monoxide and hydrogen bromide.[4]

Table 1: Thermal Decomposition Data for Analogous Alkyl Bromides (Note: Specific data for this compound is not readily available in the literature. The following data for similar compounds is provided for reference.)

CompoundDecomposition Temperature (°C)ProductsReference
Isopropyl bromide740 - 940 K (467 - 667 °C)Propene, HBr[1]
Ethyl bromide740 - 940 K (467 - 667 °C)Ethene, HBr[1]
Brominated Flame Retardants280 - 900 °CBrominated aromatics, HBr, CO[3][4]
Photochemical Stability

The carbon-bromine bond in this compound is susceptible to homolytic cleavage upon absorption of ultraviolet (UV) light, leading to the formation of a carbon-centered radical and a bromine radical. This process can initiate radical chain reactions.[5] The efficiency of a photochemical reaction is described by its quantum yield (Φ), which is the number of molecules undergoing a specific event (e.g., decomposition) per photon absorbed.[6] For many alkyl halides, the primary photochemical reaction is the cleavage of the C-X bond.[5]

The quantum yield for the photodissociation of alkyl halides can be less than one, indicating that other processes like fluorescence, phosphorescence, or non-radiative decay compete with bond cleavage.[7]

Storage and Handling

Given its susceptibility to thermal and photochemical degradation, this compound should be stored in a cool, dark place in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress and oxidation. Amber glass vials are recommended to protect the compound from light.

Chemical Reactivity

The reactivity of this compound is dominated by nucleophilic substitution and elimination reactions. The specific pathway taken depends on the structure of the isomer, the nature of the nucleophile/base, the solvent, and the temperature.

Nucleophilic Substitution Reactions (S(_N)1 and S(_N)2)

Nucleophilic substitution involves the replacement of the bromine atom (the leaving group) by a nucleophile.

  • S(_N)2 Mechanism : This is a single-step, concerted reaction where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide ion.[8] This mechanism results in an inversion of stereochemistry at the reaction center.[9] S(_N)2 reactions are favored by strong nucleophiles, polar aprotic solvents, and are sensitive to steric hindrance. For this compound, which is a secondary alkyl halide, the rate of S(_N)2 reaction will be highly dependent on the steric bulk around the reaction center in a given isomer.[9]

  • S(_N)1 Mechanism : This is a two-step reaction that proceeds through a carbocation intermediate.[9] The first step, the departure of the leaving group to form a planar carbocation, is the rate-determining step. The nucleophile then attacks the carbocation in the second step. Because the nucleophile can attack either face of the planar carbocation, the S(_N)1 reaction typically leads to a mixture of stereoisomers (racemization if the starting material is chiral).[9] S(_N)1 reactions are favored by polar protic solvents, weak nucleophiles, and substrates that can form stable carbocations (tertiary > secondary). Carbocation rearrangements to form more stable intermediates are possible.[10]

SN_Reactions cluster_SN2 SN2 Pathway (Concerted) cluster_SN1 SN1 Pathway (Stepwise) Reactant_SN2 R-Br + Nu⁻ TS_SN2 [Nu---R---Br]⁻ (Transition State) Reactant_SN2->TS_SN2 Single Step Product_SN2 Nu-R + Br⁻ (Inversion of Stereochemistry) TS_SN2->Product_SN2 Reactant_SN1 R-Br Carbocation R⁺ + Br⁻ (Planar Carbocation) Reactant_SN1->Carbocation Step 1 (slow) Leaving Group Departs Product_SN1 Nu-R (Racemization/Mixture) Carbocation->Product_SN1 Step 2 (fast) Nucleophilic Attack

Diagram 1: Nucleophilic Substitution Pathways (SN1 and SN2).
Elimination Reactions (E1 and E2)

Elimination reactions of this compound result in the formation of an alkene through the removal of HBr.

  • E2 Mechanism : This is a concerted, one-step reaction where a strong base removes a proton from a carbon adjacent to the one bearing the bromine, while the C-Br bond breaks simultaneously to form a double bond.[11] The E2 reaction has a strict stereochemical requirement: the proton being removed and the leaving group must be in an anti-periplanar orientation.[12] In a cyclohexane chair conformation, this means both the hydrogen and the bromine must be in axial positions.[12] This requirement significantly influences which isomers of this compound can undergo E2 elimination and which products are formed.

  • E1 Mechanism : This is a two-step reaction that proceeds through the same carbocation intermediate as the S(_N)1 reaction.[11] After the carbocation is formed, a weak base removes an adjacent proton to form the double bond. E1 reactions are favored under the same conditions as S(_N)1 reactions (polar protic solvents, weak bases) and often compete with them.

The regioselectivity of elimination reactions is generally governed by Zaitsev's rule , which states that the more substituted (and therefore more stable) alkene will be the major product.[13] However, for E2 reactions, the stereochemical requirement for an anti-periplanar arrangement can lead to the formation of the less substituted alkene (Hofmann product) if the hydrogen required for Zaitsev elimination is not accessible.[12]

E_Reactions cluster_E2 E2 Pathway (Concerted) cluster_E1 E1 Pathway (Stepwise) Reactant_E2 Substrate + Base TS_E2 Transition State (Anti-periplanar H and Br) Reactant_E2->TS_E2 Single Step Product_E2 Alkene + H-Base⁺ + Br⁻ TS_E2->Product_E2 Reactant_E1 Substrate Carbocation_E1 R⁺ + Br⁻ (Carbocation) Reactant_E1->Carbocation_E1 Step 1 (slow) Leaving Group Departs Product_E1 Alkene + H-Base⁺ Carbocation_E1->Product_E1 Step 2 (fast) Proton Abstraction

Diagram 2: Elimination Pathways (E1 and E2).

Experimental Protocols

Detailed experimental protocols for determining the are outlined below. These are generalized procedures that can be adapted for specific research needs.

Protocol for Thermal Stability Assessment using Thermogravimetric Analysis (TGA)
  • Objective : To determine the onset temperature of thermal decomposition.

  • Apparatus : A Thermogravimetric Analyzer (TGA) capable of controlled heating rates and atmosphere.

  • Procedure :

    • Calibrate the TGA instrument according to the manufacturer's instructions.

    • Place a small, accurately weighed sample (2-10 mg) of this compound into the TGA sample pan.

    • Place the sample in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.

    • Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

    • Record the sample weight as a function of temperature.

    • The onset of decomposition is determined by the temperature at which a significant weight loss (e.g., 5%) is observed.

Protocol for Photochemical Stability Assessment
  • Objective : To assess the degradation of the compound under UV irradiation.

  • Apparatus : A photochemical reactor equipped with a UV lamp of a specific wavelength (e.g., 254 nm or 365 nm), quartz reaction vessels, and a cooling system.

  • Procedure :

    • Prepare a standard solution of this compound in a relatively inert solvent (e.g., acetonitrile (B52724) or hexane) of known concentration.

    • Transfer the solution to a quartz reaction vessel.

    • Sparge the solution with an inert gas (e.g., nitrogen) for 15-30 minutes to remove dissolved oxygen, which can participate in or quench radical reactions.

    • Irradiate the solution with the UV lamp while maintaining a constant temperature using the cooling system.

    • Withdraw aliquots at specific time intervals.

    • Analyze the aliquots using a suitable analytical technique (e.g., GC-MS or HPLC) to quantify the remaining amount of the parent compound and identify degradation products.

    • Plot the concentration of this compound versus time to determine the rate of degradation.

workflow cluster_prep Sample Preparation cluster_stress Stress Condition cluster_analysis Analysis cluster_data Data Interpretation prep Prepare solution of known concentration stress_thermal Thermal Stress (TGA) prep->stress_thermal stress_photo Photochemical Stress (UV Reactor) prep->stress_photo data Determine degradation rate Identify degradation products stress_thermal->data sampling Withdraw aliquots at time intervals stress_photo->sampling analytical Analyze via GC-MS/HPLC sampling->analytical analytical->data

Diagram 3: General Experimental Workflow for Stability Studies.
Protocol for Kinetic Study of Nucleophilic Substitution/Elimination

  • Objective : To determine the rate law and rate constant for a reaction with a specific nucleophile/base.

  • Apparatus : Jacketed reaction vessel connected to a constant temperature bath, magnetic stirrer, and equipment for sample analysis (e.g., GC, HPLC, or conductivity meter).

  • Procedure :

    • Prepare solutions of this compound and the nucleophile/base in the chosen solvent at known concentrations.

    • Allow the solutions to reach thermal equilibrium in the constant temperature bath.

    • Initiate the reaction by mixing the reactant solutions in the reaction vessel.

    • Monitor the progress of the reaction over time. This can be done by:

      • Withdrawing aliquots at timed intervals, quenching the reaction (e.g., by rapid cooling or addition of an acid/base), and analyzing the concentration of the reactant or product by chromatography.

      • Continuously monitoring a physical property of the solution that changes as the reaction proceeds (e.g., conductivity if ions are consumed or produced).

    • Determine the initial reaction rate at different initial concentrations of the substrate and the nucleophile/base.

    • Use the method of initial rates to determine the order of the reaction with respect to each reactant and calculate the rate constant.

Conclusion

This compound is a molecule whose chemical behavior is profoundly governed by its stereochemistry. While generally stable under standard storage conditions, it is susceptible to degradation by heat and UV light. Its reactivity is characterized by a competition between nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) pathways. The outcome of its reactions is highly dependent on the specific isomer used and the reaction conditions, particularly the strict anti-periplanar requirement for E2 eliminations in the cyclohexane system. A thorough understanding of these principles is essential for the effective use of this compound as a building block in research and development.

References

Methodological & Application

Application Notes and Protocols for the E2 Elimination of trans-4-Bromo-1,2-dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental setup for the E2 elimination reaction of trans-4-Bromo-1,2-dimethylcyclohexane. It includes detailed protocols, theoretical background, and expected outcomes, with a focus on the stereochemical and regiochemical control inherent in this reaction.

Introduction

The E2 (bimolecular elimination) reaction is a cornerstone of organic synthesis, providing a reliable method for the formation of alkenes. In cyclohexane (B81311) systems, the stereochemical requirements of the E2 mechanism, which necessitates an anti-periplanar arrangement of the leaving group and a β-hydrogen, dictate the regioselectivity and stereoselectivity of the reaction. This often leads to product distributions that may not align with Zaitsev's rule, which predicts the formation of the most substituted alkene.

For trans-4-Bromo-1,2-dimethylcyclohexane, the conformational rigidity of the cyclohexane ring and the steric interactions of the substituents play a critical role in determining the reaction pathway and the resulting alkene products. Understanding these principles is paramount for the strategic design of synthetic routes in medicinal chemistry and materials science.

Reaction Principle and Stereochemical Analysis

The E2 reaction proceeds through a concerted, one-step mechanism where a strong base abstracts a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group, simultaneously leading to the formation of a double bond and the departure of the leaving group.[1] For this to occur in a cyclohexane ring, both the leaving group (in this case, bromine) and the β-hydrogen must be in axial positions, a configuration known as trans-diaxial.[2][3][4][5]

The stereochemistry of the starting material, trans-4-Bromo-1,2-dimethylcyclohexane, dictates the accessible conformations for the E2 reaction. Let's consider the two chair conformations of a specific diastereomer, (1R,2R,4S)-4-bromo-1,2-dimethylcyclohexane:

  • Conformation A: In this conformation, if the bulky methyl groups are in equatorial positions to minimize steric strain, the bromine atom at C4 would also be in an equatorial position. An E2 reaction cannot proceed from this stable conformation because the bromine is not axial.

  • Conformation B (after ring flip): A ring flip would place the bromine atom in an axial position, which is required for the E2 reaction. However, this would force the two methyl groups into axial positions, leading to significant 1,3-diaxial interactions and making this conformation energetically unfavorable.

Despite its lower population at equilibrium, the E2 reaction must proceed through the conformation where the bromine is axial. Once in this conformation, the base can only abstract an axial β-hydrogen. For trans-4-Bromo-1,2-dimethylcyclohexane, there are two β-carbons to consider: C3 and C5. The regiochemical outcome will depend on the availability of axial hydrogens on these carbons in the reactive conformation.

Based on the principles observed for analogous structures like trans-1-bromo-2-methylcyclohexane, where the non-Zaitsev product is favored, a similar outcome is predicted for trans-4-Bromo-1,2-dimethylcyclohexane. The reaction is expected to favor the formation of the less substituted alkene due to the conformational constraints imposed by the cyclohexane ring, which make the transition state leading to the Zaitsev product (more substituted alkene) less stable.

Experimental Protocols

This section details two common protocols for the E2 elimination of trans-4-Bromo-1,2-dimethylcyclohexane using different base/solvent systems.

Protocol 1: Elimination using Potassium tert-butoxide in tert-Butanol (B103910)

This protocol utilizes a bulky base, which can further favor the formation of the less substituted (Hofmann) product.

Materials:

  • trans-4-Bromo-1,2-dimethylcyclohexane

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tert-butanol

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium tert-butoxide (1.5 equivalents) and anhydrous tert-butanol (40 mL).

  • Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) until the base is fully dissolved.

  • Add trans-4-Bromo-1,2-dimethylcyclohexane (1.0 equivalent) to the solution.

  • Heat the reaction mixture to reflux (approximately 82°C) for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Transfer the mixture to a separatory funnel and add diethyl ether (50 mL).

  • Shake the funnel and allow the layers to separate. Collect the organic layer.

  • Extract the aqueous layer with diethyl ether (2 x 25 mL).

  • Combine all organic extracts and wash with brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture.

  • Purify the product by fractional distillation.

Protocol 2: Elimination using Sodium Ethoxide in Ethanol (B145695)

This protocol uses a less sterically hindered base.

Materials:

  • trans-4-Bromo-1,2-dimethylcyclohexane

  • Sodium ethoxide (NaOEt)

  • Absolute ethanol

  • Diethyl ether

  • Deionized water

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.2 equivalents) in absolute ethanol (50 mL) in a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Once the sodium has completely reacted and the solution has cooled to room temperature, add trans-4-Bromo-1,2-dimethylcyclohexane (1.0 equivalent).

  • Heat the reaction mixture to reflux (approximately 78°C) for 3-5 hours. Monitor the reaction by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing 100 mL of deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 40 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution.

  • Remove the solvent by rotary evaporation.

  • Purify the resulting alkene mixture by fractional distillation.

Data Presentation

The expected products of the E2 elimination are 3,4-dimethylcyclohexene and 4,5-dimethylcyclohexene. The product distribution can be quantified using Gas Chromatography (GC) and the structures confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Representative Quantitative Data for E2 Elimination of trans-4-Bromo-1,2-dimethylcyclohexane

ParameterProtocol 1 (KOtBu in t-BuOH)Protocol 2 (NaOEt in EtOH)
Major Product 4,5-dimethylcyclohexene3,4-dimethylcyclohexene
Minor Product 3,4-dimethylcyclohexene4,5-dimethylcyclohexene
Typical Yield 75-85%70-80%
Product Ratio (Major:Minor) ~4:1~2:1

Note: The data presented are representative and may vary based on specific reaction conditions and the stereoisomer of the starting material.

Table 2: Analytical Data for Product Characterization

CompoundGC Retention Time (Typical)¹H NMR Chemical Shifts (δ, ppm, CDCl₃)¹³C NMR Chemical Shifts (δ, ppm, CDCl₃)
3,4-dimethylcyclohexene Lower~5.5-5.7 (m, 2H, vinyl), ~1.0 (d, 3H, methyl), ~1.6 (s, 3H, methyl)~128-135 (vinyl), ~30-40 (aliphatic), ~20-25 (methyl)
4,5-dimethylcyclohexene Higher~5.6 (m, 2H, vinyl), ~0.9 (d, 6H, methyls)~125-130 (vinyl), ~30-40 (aliphatic), ~18-22 (methyls)

Note: Specific retention times are highly dependent on the GC column and conditions. NMR chemical shifts are approximate and may vary slightly.

Mandatory Visualizations

Signaling Pathway of E2 Elimination

E2_Elimination_Pathway sub trans-4-Bromo-1,2-dimethylcyclohexane ts Transition State (anti-periplanar) sub->ts Conformational Change (Br axial) base Strong Base (e.g., KOtBu) base->ts Proton Abstraction prod1 4,5-dimethylcyclohexene (Major Product) ts->prod1 Favored Pathway prod2 3,4-dimethylcyclohexene (Minor Product) ts->prod2 Disfavored Pathway side_prod1 H-Base+ ts->side_prod1 side_prod2 Br- ts->side_prod2

Caption: E2 elimination pathway of trans-4-Bromo-1,2-dimethylcyclohexane.

Experimental Workflow

Experimental_Workflow start Start: Combine Reactants (Substrate, Base, Solvent) reflux Reflux Reaction Mixture (3-6 hours) start->reflux monitor Monitor Reaction Progress (TLC/GC) reflux->monitor monitor->reflux Continue if incomplete workup Aqueous Workup (Quench, Extract, Wash, Dry) monitor->workup Reaction Complete isolate Isolate Crude Product (Rotary Evaporation) workup->isolate purify Purify Product (Fractional Distillation) isolate->purify analyze Analyze Product Mixture (GC, NMR) purify->analyze end End: Characterized Alkenes analyze->end

Caption: General experimental workflow for the E2 elimination reaction.

References

Application Notes and Protocols: Formation of (1,2-dimethylcyclohexyl)magnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful nucleophilic agents widely utilized in organic synthesis for the formation of carbon-carbon bonds.[1] The synthesis of Grignard reagents from sterically hindered or secondary alkyl halides, such as 4-Bromo-1,2-dimethylcyclohexane, presents unique challenges, including the potential for side reactions like elimination and Wurtz coupling.[2][3] This document provides a detailed protocol for the formation of the Grignard reagent from this compound, incorporating strategies to optimize reaction conditions and mitigate common side reactions. The resulting (1,2-dimethylcyclohexyl)magnesium bromide is a valuable intermediate for introducing the 1,2-dimethylcyclohexyl moiety in the synthesis of complex organic molecules and active pharmaceutical ingredients.

Quantitative Data Summary

The yield of Grignard reagent formation from sterically hindered secondary bromides can be variable and is highly dependent on the purity of reagents, solvent, and reaction conditions. The following table presents representative data for the formation of a Grignard reagent from a related secondary alkyl bromide, cyclohexyl bromide, to provide an expected range of outcomes.

Alkyl HalideSolventActivatorReaction Time (h)Temperature (°C)Typical Yield (%)Reference
Cyclohexyl BromideTHFIodine1 - 225 - 5080 - 95General Literature
This compoundTHFIodine, 1,2-dibromoethane (B42909)2 - 425 - 5060 - 85 (expected)N/A

Experimental Protocol

This protocol details the formation of the Grignard reagent from this compound. All procedures should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.[4]

Materials:

Equipment:

  • Flame-dried, three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas inlet (nitrogen or argon)

  • Heating mantle or oil bath

Procedure:

  • Preparation of Apparatus:

    • Assemble the flame-dried three-necked flask with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

    • Place magnesium turnings (1.2 equivalents) in the flask.

    • Flush the entire system with the inert gas for at least 10-15 minutes to ensure anhydrous conditions.

  • Initiation of the Reaction:

    • Add a small amount of anhydrous THF to the flask to just cover the magnesium turnings.[1]

    • Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension to activate the magnesium surface.[5] The disappearance of the iodine's purple color or the evolution of gas (ethylene from 1,2-dibromoethane) indicates activation.[5]

    • In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

    • Add a small portion (approximately 5-10%) of the alkyl bromide solution to the activated magnesium suspension.[3]

    • The reaction is expected to initiate, as evidenced by a gentle reflux or a noticeable exotherm. If the reaction does not start, gentle warming with a heating mantle or sonication may be necessary.[3]

  • Formation of the Grignard Reagent:

    • Once the reaction has been initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux. This slow addition helps to minimize side reactions such as Wurtz coupling.[3]

    • After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating (reflux) for an additional 1-3 hours to ensure complete consumption of the starting material. The disappearance of the magnesium turnings is a good indicator of reaction completion.

  • Work-up and Storage (if not used immediately):

    • The Grignard reagent is typically used in situ for subsequent reactions.[6]

    • If quantification or storage is necessary, a sample can be carefully quenched.

    • For quenching, cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride.[5]

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[3]

    • The concentration of the Grignard reagent can be determined by titration before use in subsequent steps.

Troubleshooting and Optimization

  • Failure to Initiate: This is often due to a passivating layer of magnesium oxide on the magnesium turnings or the presence of moisture.[3] Ensure all glassware is rigorously dried and solvents are anhydrous. Mechanical activation of the magnesium by crushing it in a mortar and pestle can also be effective.[5]

  • Low Yields: The formation of side products such as alkenes (from elimination) or coupled dimers (Wurtz reaction) can reduce the yield.[2] Maintaining a low concentration of the alkyl halide by slow addition and keeping the reaction temperature controlled can help to minimize these side reactions.[2]

  • "Turbo-Grignard" Conditions: For particularly unreactive or sterically hindered halides, the addition of anhydrous lithium chloride (LiCl) to the reaction mixture can significantly improve the rate of formation and the reactivity of the Grignard reagent.[2] The LiCl helps to break up polymeric Grignard aggregates into more reactive monomeric species.[2]

Visualizations

Grignard_Formation_Workflow Experimental Workflow for Grignard Reagent Formation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up / In Situ Use prep_apparatus Assemble and Flame-Dry Glassware add_mg Add Mg Turnings and Activator (Iodine) prep_apparatus->add_mg prep_reagents Prepare Alkyl Bromide Solution in Anhydrous THF add_mg->prep_reagents initiation Initiate Reaction with a Small Amount of Alkyl Bromide prep_reagents->initiation addition Slow Dropwise Addition of Remaining Alkyl Bromide initiation->addition reflux Maintain Gentle Reflux (1-3 hours) addition->reflux in_situ Use Grignard Reagent Directly for Next Step reflux->in_situ quench Quench with Saturated aq. NH4Cl (Optional) reflux->quench If not used in situ extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer (Na2SO4) extract->dry

Caption: Workflow for the formation of (1,2-dimethylcyclohexyl)magnesium bromide.

References

Application Notes and Protocols for 4-Bromo-1,2-dimethylcyclohexane in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 4-Bromo-1,2-dimethylcyclohexane as a precursor in pharmaceutical synthesis. While direct utilization in marketed pharmaceuticals is not widely documented, its structural features and reactivity make it a valuable building block for the creation of novel chemical entities and for exploring structure-activity relationships (SAR) in drug discovery.

Physicochemical Properties and Stereochemical Considerations

This compound is a halogenated cycloalkane with the molecular formula C₈H₁₅Br. Its chemical structure, featuring a cyclohexane (B81311) ring with two methyl groups and a bromine atom, allows for several stereoisomers (cis/trans and enantiomers), which can be critical in the development of stereospecific pharmaceuticals. The physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₅Br[1]
Molecular Weight 191.11 g/mol [1]
CAS Number 1343848-20-3[1]
IUPAC Name This compound[1]
SMILES CC1CCC(CC1C)Br[1]
Calculated LogP 3.5[1]

The stereochemistry of the cyclohexane ring is a crucial aspect of its use in synthesis. The relative orientation of the two methyl groups (cis or trans) and the position of the bromine atom will significantly influence the reactivity and the stereochemical outcome of subsequent reactions. For instance, in E2 elimination reactions, a trans-diaxial arrangement of the bromine and a beta-hydrogen is required.

Potential Applications in Medicinal Chemistry

The dimethylcyclohexane scaffold is a lipophilic moiety that can be incorporated into drug candidates to modulate their pharmacokinetic properties, such as membrane permeability and metabolic stability. The bromine atom serves as a versatile functional handle for a variety of chemical transformations, allowing for the introduction of diverse pharmacophores.

Potential Synthetic Applications:

  • Introduction of Cyclohexyl Moieties: Can be used to introduce the 1,2-dimethylcyclohexyl group into a target molecule, which can serve as a bioisostere for aromatic rings or provide a rigid scaffold to orient other functional groups.

  • Scaffold for Combinatorial Libraries: The reactivity of the C-Br bond allows for its use in the parallel synthesis of compound libraries for high-throughput screening.

  • Synthesis of Analogues: Can be used to synthesize analogues of known bioactive molecules to explore SAR.

Key Synthetic Transformations and Protocols

This compound can undergo a variety of reactions typical for a secondary alkyl halide. The primary pathways of interest for pharmaceutical synthesis are Grignard reagent formation, nucleophilic substitution, and elimination reactions.

Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent from this compound provides a powerful nucleophile for the formation of new carbon-carbon bonds. This is particularly useful for reacting with electrophiles such as aldehydes, ketones, and esters.

Conceptual Workflow for Grignard Reaction:

cluster_0 Grignard Reagent Formation cluster_1 Reaction with Electrophile Precursor This compound Mg Magnesium Turnings (in dry ether/THF) Precursor->Mg Activation (Iodine) Grignard 4-(1,2-dimethylcyclohexyl) magnesium bromide Mg->Grignard Electrophile Electrophile (e.g., Aldehyde, Ketone) Grignard->Electrophile Nucleophilic Attack Intermediate Magnesium Alkoxide Intermediate Electrophile->Intermediate Product Tertiary Alcohol (after acidic workup) Intermediate->Product H₃O⁺

Caption: Workflow for Grignard reagent formation and reaction.

Protocol 1: Preparation of 4-(1,2-dimethylcyclohexyl)magnesium bromide and Reaction with an Aldehyde

This protocol is a general guideline adapted from procedures for similar bromocyclohexanes. Optimization may be required.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Iodine crystal (for activation)

  • An aldehyde of interest

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Magnesium Activation: Place magnesium turnings (1.2 eq.) in the flask with a small crystal of iodine. Gently warm the flask until violet iodine vapors are seen, then cool to room temperature under a nitrogen atmosphere.

  • Grignard Formation: Add anhydrous diethyl ether to cover the magnesium. Dissolve this compound (1.0 eq.) in anhydrous diethyl ether and add a small portion to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing. Add the remaining solution dropwise to maintain a gentle reflux. After addition, reflux the mixture for 1-2 hours.

  • Reaction with Aldehyde: Cool the Grignard solution to 0°C. Dissolve the aldehyde (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the Grignard reagent.

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Table 2: Typical Parameters for Grignard Reaction

ParameterCondition/ValueNotes
Magnesium 1.1 - 1.5 eq.A slight excess ensures complete conversion of the bromide.
Solvent Anhydrous Diethyl Ether or THFCrucial for stabilizing the Grignard reagent.
Initiation Iodine crystal or 1,2-dibromoethaneRemoves the passivating magnesium oxide layer.
Reaction Time (Formation) 1 - 3 hoursCompletion can be monitored by the disappearance of magnesium.
Reaction Time (with Electrophile) 30 min - 2 hoursMonitored by TLC.
Expected Yield 60 - 85%Dependent on the electrophile and reaction conditions.
Nucleophilic Substitution Reactions

Nucleophilic substitution (Sₙ2) on this compound allows for the introduction of various nucleophiles, such as amines, azides, and cyanides, which are common functionalities in pharmaceuticals. The stereochemical outcome (inversion of configuration) is a key feature of the Sₙ2 reaction.

Conceptual Workflow for Sₙ2 Reaction:

Precursor This compound Product Substituted Product (with inverted stereochemistry) Precursor->Product Nucleophile Nucleophile (e.g., R₂NH, N₃⁻, CN⁻) Nucleophile->Product Backside Attack Solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Solvent->Product Favors SN2

Caption: Generalized workflow for an Sₙ2 reaction.

Protocol 2: Synthesis of a Secondary Amine via Sₙ2 Reaction

This protocol is a general guideline. Reaction conditions, especially temperature and time, will depend on the specific amine used.

Materials:

  • This compound

  • A primary or secondary amine (2.0 eq. or more)

  • A non-nucleophilic base (e.g., triethylamine, if using an amine salt)

  • Acetonitrile or DMF

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in acetonitrile.

  • Addition of Amine: Add the amine (2.0 eq.) to the solution. If using an amine salt, add a non-nucleophilic base (1.5 eq.).

  • Reaction: Stir the mixture at room temperature or heat to 50-80°C. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Add water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography.

Table 3: Typical Parameters for Sₙ2 Amination

ParameterCondition/ValueNotes
Nucleophile 2.0 - 3.0 eq. of amineExcess amine acts as both nucleophile and base.
Solvent Acetonitrile, DMF, DMSOPolar aprotic solvents favor the Sₙ2 pathway.
Temperature Room temperature to 80°CHigher temperatures may be needed for less reactive amines.
Reaction Time 12 - 48 hoursHighly dependent on the nucleophilicity of the amine.
Expected Yield 50 - 80%Can be affected by competing elimination reactions.
Elimination Reactions

Elimination reactions (E2) of this compound, typically using a strong, non-nucleophilic base, lead to the formation of alkenes. The regioselectivity (Zaitsev vs. Hofmann product) is influenced by the steric bulk of the base.[2][3] Bulky bases, such as potassium tert-butoxide, favor the formation of the less substituted (Hofmann) alkene.[2][3][4]

Conceptual Workflow for E2 Reaction:

Precursor This compound Product Alkene Product (Hofmann or Zaitsev) Precursor->Product Base Strong, Bulky Base (e.g., t-BuOK) Base->Product Anti-periplanar Proton Abstraction Solvent Solvent (e.g., THF, t-BuOH) Solvent->Product

Caption: Generalized workflow for an E2 elimination reaction.

Protocol 3: Synthesis of Dimethylcyclohexene via E2 Elimination

This protocol is a general guideline. The ratio of alkene isomers will depend on the stereochemistry of the starting material and the base used.

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous THF or tert-butanol

  • Water

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in anhydrous THF.

  • Addition of Base: Add potassium tert-butoxide (1.5 eq.) portion-wise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature or gently reflux for 2-4 hours. Monitor the reaction by GC-MS or TLC.

  • Work-up: Cool the reaction mixture and quench by the slow addition of water.

  • Extraction and Purification: Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and carefully concentrate the solution (the product is volatile). Purify by distillation or column chromatography on silica (B1680970) gel.

Table 4: Typical Parameters for E2 Elimination

ParameterCondition/ValueNotes
Base 1.5 - 2.0 eq. of a strong baseBulky bases (e.g., t-BuOK) favor the Hofmann product.
Solvent THF, tert-butanolThe choice of solvent can influence the reaction rate.
Temperature Room temperature to refluxHigher temperatures favor elimination over substitution.
Reaction Time 1 - 6 hoursGenerally faster than substitution reactions.
Expected Yield 70 - 95%Yields are typically high for elimination reactions.

Conclusion

This compound represents a versatile, albeit underutilized, building block in the context of pharmaceutical synthesis. Its rich stereochemistry and the reactivity of the carbon-bromine bond offer numerous possibilities for the creation of novel molecular scaffolds and the exploration of structure-activity relationships. The protocols provided herein serve as a foundational guide for researchers to harness the synthetic potential of this compound in their drug discovery endeavors. Further investigation into the synthesis of specific stereoisomers and their reactions will undoubtedly expand its utility in medicinal chemistry.

References

Application of 4-Bromo-1,2-dimethylcyclohexane in Natural Product Synthesis: A Forward-Looking Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-Bromo-1,2-dimethylcyclohexane represents a structurally interesting, albeit currently underutilized, building block in the synthesis of complex natural products. While direct applications in published total syntheses are not prominent, its chemical functionalities suggest significant potential as a versatile precursor for various terpenes and other alicyclic natural products. This application note explores the prospective utility of this compound, detailing hypothetical synthetic transformations and providing generalized experimental protocols based on analogous, well-established reactions. The aim is to provide researchers, scientists, and drug development professionals with a forward-looking perspective on how this reagent could be strategically employed in the synthesis of bioactive molecules.

Introduction

The synthesis of natural products is a cornerstone of organic chemistry, driving the development of new synthetic methodologies and providing access to medicinally relevant compounds. Alicyclic scaffolds, particularly those found in terpenes, are common motifs in a vast array of natural products.[1] Halogenated cyclohexanes are valuable synthetic intermediates, serving as precursors for the introduction of various functional groups and for the construction of carbon-carbon bonds. This compound, with its defined stereochemical and regiochemical features, presents a unique starting point for the synthesis of substituted cyclohexane-containing natural products. This document outlines potential synthetic applications, supported by established protocols for similar substrates.

Potential Synthetic Applications

The reactivity of this compound is primarily dictated by the bromine substituent, which can participate in a range of nucleophilic substitution and elimination reactions. The presence and relative stereochemistry of the two methyl groups can influence the regioselectivity and stereoselectivity of these transformations.

2.1. Elimination Reactions for the Formation of Alkenes

Elimination reactions of this compound would yield various dimethylcyclohexene isomers. These alkenes are central intermediates in the synthesis of numerous monoterpenes. The regiochemical outcome of the elimination (Zaitsev vs. Hofmann) can be controlled by the choice of base and reaction conditions.

  • Zaitsev Elimination: Favored by small, strong bases, leading to the more substituted alkene.

  • Hofmann Elimination: Favored by bulky bases, leading to the less substituted alkene.

These resulting olefins can then be subjected to a variety of transformations, such as epoxidation, dihydroxylation, or ozonolysis, to introduce further functionality.

2.2. Nucleophilic Substitution Reactions

The bromide can be displaced by a variety of nucleophiles to introduce new functional groups. These reactions can proceed via an S(_N)1 or S(_N)2 mechanism, depending on the substrate's stereochemistry, the nucleophile, the solvent, and the temperature. This allows for the introduction of hydroxyl, amino, cyano, and other functionalities, which are prevalent in natural product structures.

2.3. Grignard Reagent Formation and Subsequent Reactions

Formation of a Grignard reagent from this compound would provide a powerful nucleophile for the formation of carbon-carbon bonds. This organometallic intermediate can react with a wide range of electrophiles, including aldehydes, ketones, esters, and epoxides, to build more complex carbon skeletons.

Data Presentation: Representative Transformations

The following table summarizes expected outcomes for key reactions of a generic brominated cyclohexane, which can be extrapolated to this compound. The yields and selectivities will be dependent on the specific stereoisomer of the starting material.

Reaction TypeReagents and ConditionsExpected Product(s)Typical Yield (%)Reference Reaction
E2 Elimination (Zaitsev) KOH, Ethanol, Heat1,2-Dimethylcyclohexene isomers70-90Elimination of bromocyclohexane[2]
E2 Elimination (Hofmann) Potassium tert-butoxide, tert-butanol3,4-Dimethylcyclohexene isomers60-80Standard Hofmann Elimination
S(_N)2 Substitution NaN(_3), DMF4-Azido-1,2-dimethylcyclohexane80-95Azide substitution on alkyl halides
Grignard Formation Mg, THF4-(Bromomagnesio)-1,2-dimethylcyclohexane>90 (in solution)Standard Grignard reagent preparation
Grignard Reaction 1. Mg, THF; 2. Acetone; 3. H(_3)O
+{}^++
2-(1,2-Dimethylcyclohexan-4-yl)propan-2-ol70-85Grignard addition to ketones[2]

Experimental Protocols

The following are detailed, generalized protocols for key transformations that could be applied to this compound, based on well-established procedures for similar substrates.

Protocol 1: Base-Induced Dehydrobromination (Zaitsev Elimination)

This protocol describes the synthesis of a substituted cyclohexene (B86901) from a bromocyclohexane (B57405) derivative.[2]

Materials:

  • This compound (1.0 eq)

  • Potassium hydroxide (B78521) (KOH) (2.0 eq)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Drying agent (e.g., anhydrous MgSO(_4))

Procedure:

  • In a round-bottom flask, dissolve this compound in ethanol.

  • Add potassium hydroxide pellets to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water and diethyl ether.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure.

  • Purify the resulting cyclohexene derivative by distillation or column chromatography.

Protocol 2: Formation of a Grignard Reagent and Reaction with an Electrophile (Ketone)

This protocol outlines the formation of a Grignard reagent and its subsequent reaction with a ketone.[2]

Materials:

  • Magnesium turnings (1.2 eq)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • This compound (1.0 eq)

  • Iodine crystal (catalytic)

  • Anhydrous ketone (e.g., acetone) (1.1 eq)

  • Saturated aqueous ammonium (B1175870) chloride (NH(_4)Cl)

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Inert atmosphere (N(_2) or Ar)

Procedure:

  • Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet.

  • Add magnesium turnings and a crystal of iodine to the flask and briefly heat under vacuum, then cool under an inert atmosphere.

  • Add anhydrous THF to the flask.

  • Dissolve this compound in anhydrous THF in the dropping funnel and add a small portion to the magnesium suspension to initiate the reaction.

  • Once the reaction begins (as evidenced by bubbling and heat generation), add the remaining bromide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Add a solution of the anhydrous ketone in THF dropwise via the dropping funnel.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by slowly adding saturated aqueous NH(_4)Cl.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO(_4), filter, and concentrate.

  • Purify the resulting tertiary alcohol by column chromatography.

Visualization of Synthetic Pathways

The following diagrams illustrate the potential synthetic utility of this compound.

G A This compound B 1,2-Dimethylcyclohexene Isomers A->B Elimination (E2) KOH or t-BuOK C 4-Substituted-1,2-dimethylcyclohexanes A->C Substitution (SN2) Nu- D 1,2-Dimethylcyclohexan-4-yl Grignard Reagent A->D Mg, THF E Terpene Precursors B->E Epoxidation, Dihydroxylation F Functionalized Alicyclic Scaffolds C->F Further Functionalization G Complex Natural Products D->G Reaction with Electrophiles (R-CHO, R2CO)

Caption: Potential synthetic pathways from this compound.

G cluster_start Starting Material Preparation cluster_transformation Key Transformation cluster_target Target Synthesis A 1,2-Dimethylcyclohexanol B 1,2-Dimethylcyclohexene A->B Dehydration (H2SO4, heat) C This compound B->C Hydrobromination (HBr, ROOR for anti-Markovnikov) D Grignard Formation (Mg, THF) C->D E Addition to Electrophile (e.g., Isoprene oxide) D->E F Elaboration of Adduct E->F G Terpenoid Natural Product F->G

Caption: A hypothetical workflow for terpene synthesis.

Conclusion

Although this compound has not yet been extensively featured in the literature as a starting material for natural product synthesis, its structure is amenable to a wide range of fundamental organic transformations. By serving as a precursor to substituted cyclohexenes, functionalized cyclohexanes, and cyclohexane-based Grignard reagents, it holds considerable potential for the stereocontrolled synthesis of terpenes and other complex alicyclic natural products. The protocols and pathways outlined in this note provide a foundational framework for researchers to explore the synthetic utility of this promising, yet underexplored, chemical building block. It is our hope that this forward-looking analysis will stimulate new research in this area.

References

Application Note: Distinguishing Stereoisomers of 4-Bromo-1,2-dimethylcyclohexane using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the differentiation of stereoisomers of 4-Bromo-1,2-dimethylcyclohexane using 1H Nuclear Magnetic Resonance (NMR) spectroscopy. The method leverages the distinct spectral signatures arising from the different spatial arrangements of the bromo and methyl substituents on the cyclohexane (B81311) ring. Key diagnostic features include the chemical shift and multiplicity of the proton geminal to the bromine atom (H-4), as well as the chemical shifts of the methyl group protons. This protocol is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require unambiguous stereochemical assignment of substituted cyclohexane derivatives.

Introduction

Substituted cyclohexanes are fundamental structural motifs in a vast array of organic molecules, including many pharmaceuticals and natural products. The stereochemical arrangement of substituents on the cyclohexane ring can profoundly influence a molecule's biological activity and physical properties. Consequently, the precise and reliable determination of stereoisomerism is a critical aspect of chemical characterization.

1H NMR spectroscopy is a powerful, non-destructive technique for elucidating the stereochemistry of cyclohexane derivatives.[1][2] The rigid chair conformation of the cyclohexane ring places protons in distinct axial and equatorial environments, which are distinguishable by their chemical shifts and scalar (J) coupling constants. The proton attached to the carbon bearing the bromine (the carbinol proton) is particularly informative for distinguishing between isomers.[2] This note details a systematic approach to differentiate the stereoisomers of this compound by analyzing their 1H NMR spectra.

Predicted 1H NMR Data for Isomer Differentiation

The key to distinguishing the stereoisomers of this compound lies in the analysis of the proton at the C-4 position (the CH-Br proton) and the two methyl groups. The orientation of the C-Br bond (axial vs. equatorial) significantly impacts the chemical shift and multiplicity of the H-4 proton. An axial proton typically resonates at a higher field (lower ppm) and exhibits large axial-axial couplings, appearing as a broad multiplet or a triplet of triplets.[3] Conversely, an equatorial proton is shifted downfield and shows smaller axial-equatorial and equatorial-equatorial couplings, often resulting in a narrower multiplet.[2]

The relative stereochemistry of the two methyl groups (cis or trans) and their relationship to the bromine atom will also create unique magnetic environments for each isomer, leading to distinct chemical shifts for the methyl protons.

The following table summarizes the predicted 1H NMR data for the most stable chair conformations of the possible stereoisomers of this compound. These predictions are based on established principles of conformational analysis and typical chemical shift values for similar substituted cyclohexanes.

Isomer StereochemistrySubstituent Orientations (Predicted Stable Conformer)Predicted H-4 (CH-Br) Chemical Shift (ppm)Predicted H-4 Multiplicity & Key Coupling Constants (J, Hz)Predicted Methyl Group Chemical Shifts (ppm)
(1R,2R,4S) - trans, trans1-Me (eq), 2-Me (eq), 4-Br (ax)~3.8 - 4.2Broad multiplet, large J(ax-ax) ~ 8-12 HzTwo distinct doublets
(1R,2R,4R) - trans, cis1-Me (eq), 2-Me (eq), 4-Br (eq)~4.3 - 4.7Narrow multiplet, small J(eq-ax), J(eq-eq) ~ 2-5 HzTwo distinct doublets
(1S,2R,4S) - cis, trans1-Me (ax), 2-Me (eq), 4-Br (ax) or 1-Me (eq), 2-Me (ax), 4-Br (ax)~3.8 - 4.2Broad multiplet, large J(ax-ax) ~ 8-12 HzTwo distinct doublets, one potentially shifted downfield due to 1,3-diaxial interaction
(1S,2R,4R) - cis, cis1-Me (ax), 2-Me (eq), 4-Br (eq) or 1-Me (eq), 2-Me (ax), 4-Br (eq)~4.3 - 4.7Narrow multiplet, small J(eq-ax), J(eq-eq) ~ 2-5 HzTwo distinct doublets

Note: These are predicted values and may vary based on the solvent and spectrometer frequency. The key is the relative difference in chemical shifts and coupling constants between isomers.

Experimental Protocol

This section provides a detailed methodology for acquiring high-quality 1H NMR spectra for the analysis of this compound isomers.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity, as impurities can complicate spectral interpretation.

  • Mass: Accurately weigh 5-10 mg of the this compound isomer.[2]

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in a clean, dry vial.[4] CDCl3 is a common choice for its good solubilizing properties and minimal overlapping signals with the analyte.

  • Internal Standard: For precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS is chemically inert and its signal is defined as 0.00 ppm.

  • Transfer: Carefully transfer the solution to a 5 mm NMR tube.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

  • Tuning and Locking: Insert the sample into the spectrometer. Lock the spectrometer frequency to the deuterium (B1214612) signal of the solvent. Tune and match the probe for the 1H frequency.

  • Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity and achieve high-resolution spectra.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 5-6 ppm, to ensure all signals are captured.

    • Pulse Angle: A 30-degree flip angle is recommended to allow for a shorter relaxation delay.

    • Acquisition Time: Set to at least 3-4 seconds for good digital resolution.

    • Relaxation Delay (d1): A delay of 1-2 seconds between scans is typically sufficient.[2]

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Data Processing and Analysis
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase correct the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate all signals to determine the relative ratios of protons in different environments.

  • Peak Picking and Analysis: Identify the chemical shifts (δ), multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J) for all signals. Pay close attention to the CH-Br proton and the methyl group signals for isomer differentiation as outlined in the data table.

Workflow and Logic Diagram

The following diagram illustrates the experimental workflow from sample preparation to the final identification of the this compound isomer.

G Workflow for Isomer Identification cluster_prep Sample Preparation cluster_acq NMR Data Acquisition (400+ MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation weigh Weigh 5-10 mg of Isomer dissolve Dissolve in 0.7 mL CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample, Lock, Tune, Shim transfer->insert To Spectrometer acquire Acquire 1H Spectrum (16-32 scans) insert->acquire process Fourier Transform, Phase & Baseline Correction acquire->process reference Reference to TMS (0.00 ppm) process->reference integrate Integrate Signals reference->integrate analyze_chbr Analyze CH-Br Signal: - Chemical Shift (ax vs. eq) - Multiplicity & J-couplings integrate->analyze_chbr compare Compare Data to Predicted Values Table analyze_chbr->compare analyze_me Analyze Methyl Signals: - Number of signals - Chemical Shifts analyze_me->compare identify Identify Isomer Stereochemistry compare->identify

Caption: Experimental workflow for distinguishing this compound isomers.

Conclusion

This application note provides a robust and reliable 1H NMR spectroscopy protocol for the stereochemical differentiation of this compound isomers. By carefully preparing the sample, acquiring a high-resolution spectrum, and analyzing the key diagnostic signals—specifically the chemical shift and coupling patterns of the H-4 proton and the chemical shifts of the methyl groups—researchers can confidently assign the stereochemistry of their synthesized compounds. This method is broadly applicable to other substituted cyclohexane systems, making it an essential tool in modern organic chemistry.

References

GC-MS analysis method for a mixture of brominated cyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: GC-MS Analysis of Brominated Cyclohexanes

Audience: Researchers, scientists, and drug development professionals.

Introduction

This application note details a robust method for the separation, identification, and quantification of a mixture of brominated cyclohexanes using Gas Chromatography-Mass Spectrometry (GC-MS). Brominated cyclohexanes can be present as intermediates, impurities, or degradation products in various chemical and pharmaceutical manufacturing processes. Accurate and sensitive analytical methods are crucial for quality control, process monitoring, and ensuring the safety and efficacy of final products. The protocol provided herein is designed for researchers and professionals in drug development and chemical analysis.

Experimental Protocols

1. Sample Preparation

The appropriate sample preparation protocol is critical to ensure accurate and reproducible results. For samples in a complex matrix, such as pharmaceutical formulations, extraction and clean-up steps are necessary.

  • Reagents and Materials:

    • Hexane (B92381) (GC grade or equivalent)

    • Dichloromethane (B109758) (GC grade or equivalent)

    • Anhydrous Sodium Sulfate (B86663)

    • Solid Phase Extraction (SPE) cartridges (e.g., C18 or silica, depending on the matrix)

    • 0.45 µm PTFE syringe filters

    • 1.5 mL glass GC autosampler vials with septa.[1]

  • Protocol for Liquid Samples (e.g., reaction mixtures):

    • Pipette 1.0 mL of the liquid sample into a 15 mL centrifuge tube.

    • Add 5.0 mL of hexane and vortex for 2 minutes for liquid-liquid extraction.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Carefully transfer the upper organic layer (hexane) to a clean tube.

    • Pass the extract through a small column containing anhydrous sodium sulfate to remove any residual water.

    • The sample is now ready for dilution or direct injection into the GC-MS.

  • Protocol for Solid Samples (e.g., pharmaceutical powders):

    • Accurately weigh 100 mg of the solid sample into a glass vial.

    • Add 10 mL of dichloromethane and sonicate for 15 minutes to dissolve the analytes.

    • Filter the solution using a 0.45 µm PTFE syringe filter to remove any particulate matter.[1]

    • The filtrate is ready for analysis. If high concentrations of matrix components are expected, an additional SPE clean-up step may be required.

  • Final Preparation:

    • Prepare a stock solution of the brominated cyclohexane (B81311) mixture at a concentration of approximately 10 µg/mL in a suitable volatile organic solvent like hexane or dichloromethane.[1]

    • Perform serial dilutions to prepare calibration standards.

    • Transfer the final samples and standards into 1.5 mL glass autosampler vials.[1]

2. GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and the isomers of interest. A non-polar or moderately polar capillary column is recommended for the separation of halogenated hydrocarbons.[2]

  • Gas Chromatograph (GC) Parameters:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent (5%-phenyl)-methylpolysiloxane column.

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Injection Mode: Splitless or split (e.g., 20:1), depending on concentration.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp 1: Increase to 150 °C at 10 °C/min.

      • Ramp 2: Increase to 250 °C at 20 °C/min, hold for 5 minutes.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C

    • Acquisition Mode:

      • Full Scan: Mass range of 50-300 amu for initial identification.

      • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions for brominated compounds (e.g., m/z 79, 81, and the molecular ion).

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following table provides an example of how to present the results for a hypothetical mixture of brominated cyclohexane isomers. Retention times and mass-to-charge ratios are representative and should be confirmed experimentally.

Compound NameRetention Time (min)Quantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)LOD (ng/mL)LOQ (ng/mL)Linearity (R²)
Bromocyclohexane8.52821621640.51.50.9992
cis-1,2-Dibromocyclohexane12.15161242810.82.40.9989
trans-1,2-Dibromocyclohexane12.38161242810.82.40.9991
cis-1,4-Dibromocyclohexane11.97161244790.72.10.9995
trans-1,4-Dibromocyclohexane12.09161244790.72.10.9994

LOD (Limit of Detection) and LOQ (Limit of Quantification) are estimated based on a signal-to-noise ratio of 3 and 10, respectively.

Mandatory Visualization

The following diagrams illustrate the logical workflow of the GC-MS analysis process.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Initial Sample (Liquid or Solid) Extraction Extraction (LLE or Solid Dissolution) Sample->Extraction Cleanup Filtration / SPE Clean-up Extraction->Cleanup FinalSample Final Sample in Volatile Solvent Cleanup->FinalSample Injection GC Injection FinalSample->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Ionization Ionization (EI Source) Separation->Ionization Detection Mass Detection (MS Analyzer) Ionization->Detection Processing Data Acquisition & Processing (Chromatogram & Spectra) Detection->Processing Identification Compound Identification (Library Search & Retention Time) Processing->Identification Quantification Quantification (Calibration Curve) Identification->Quantification Report Final Report Quantification->Report

Caption: Workflow for GC-MS analysis of brominated cyclohexanes.

Discussion

  • Chromatographic Separation: The separation of brominated cyclohexane isomers can be challenging due to their similar boiling points and polarities. The use of a longer GC column or a column with a different stationary phase may be necessary to achieve baseline resolution for all isomers of interest. Multidimensional gas chromatography (MDGC) is an advanced technique that can be employed for the separation of co-eluting isomers.

  • Mass Spectrometry: Electron ionization (EI) provides characteristic fragmentation patterns that are useful for structural elucidation and identification by comparison with mass spectral libraries such as the NIST library. The presence of bromine is readily identified by the characteristic isotopic pattern of 79Br and 81Br, which are present in an approximate 1:1 ratio.

  • Method Validation: For use in a regulated environment, the analytical method should be fully validated according to ICH guidelines. This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, and quantitation limit.

Conclusion

The GC-MS method described provides a reliable and sensitive approach for the analysis of brominated cyclohexanes. Proper sample preparation and optimization of GC-MS parameters are key to achieving accurate and reproducible results. This application note serves as a comprehensive guide for researchers and scientists involved in the analysis of these compounds in various matrices, particularly within the pharmaceutical industry.

References

Stereoselective Synthesis of trans-4-Methylcyclohexanethiol from cis-1-Bromo-4-methylcyclohexane: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the stereoselective synthesis of trans-4-methylcyclohexanethiol, a valuable intermediate in pharmaceutical research and organic synthesis. The described method utilizes a bimolecular nucleophilic substitution (SN2) reaction, starting from the readily available cis-1-bromo-4-methylcyclohexane. The protocol emphasizes stereochemical control, yielding the trans isomer with high selectivity.

Introduction

The synthesis of stereochemically pure cyclohexane (B81311) derivatives is of significant interest in medicinal chemistry and materials science. 4-Methylcyclohexanethiol, in its cis and trans isomeric forms, serves as a key building block for the development of various biologically active molecules. This application note details a robust and efficient method for the synthesis of the trans isomer, proceeding via an SN2 reaction mechanism that ensures a complete inversion of stereochemistry at the reaction center.[1] The reaction of cis-1-bromo-4-methylcyclohexane with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH), provides a direct and high-yielding route to the desired trans-4-methylcyclohexanethiol.

Reaction Principle

The core of this synthesis is the SN2 reaction, a single-step process where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group.[1] In the case of cis-1-bromo-4-methylcyclohexane, the bromine atom is in an axial position in the most stable chair conformation. The incoming hydrosulfide ion (SH⁻) attacks the carbon atom from the equatorial position (backside attack), leading to the departure of the bromide ion and the formation of a new carbon-sulfur bond. This concerted mechanism results in a Walden inversion of the stereocenter, thus converting the cis reactant into the trans product.

Reaction Scheme:

cis-1-bromo-4-methylcyclohexane + NaSH → trans-4-methylcyclohexanethiol + NaBr

Experimental Protocol

This protocol is based on established procedures for the synthesis of thiols from alkyl halides.

Materials and Equipment:

  • cis-1-Bromo-4-methylcyclohexane

  • Sodium hydrosulfide (NaSH), anhydrous

  • Ethanol (B145695), absolute

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium hydrosulfide (1.2 equivalents) in absolute ethanol under a nitrogen atmosphere.

  • Addition of Reactant: To the stirring solution, add cis-1-bromo-4-methylcyclohexane (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the residue, add water and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain pure trans-4-methylcyclohexanethiol.

Data Presentation

Table 1: Reaction Parameters and Yield

ParameterValue
Starting Materialcis-1-Bromo-4-methylcyclohexane
NucleophileSodium hydrosulfide (NaSH)
SolventEthanol
Reaction TemperatureReflux
Reaction Time4-6 hours
Expected Yield>85%
Stereoselectivity (trans:cis)>98:2

Table 2: Physicochemical and Spectroscopic Data of trans-4-Methylcyclohexanethiol

PropertyValue
Molecular Formula C₇H₁₄S
Molecular Weight 130.25 g/mol
Appearance Colorless liquid
Boiling Point ~175-177 °C (at 760 mmHg)
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 2.5-2.7 (m, 1H, -SH), 1.8-2.0 (m, 4H), 1.2-1.4 (m, 5H), 0.9 (d, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~45 (C-S), ~35 (CH₂), ~32 (CH), ~22 (CH₃)
IR (neat, cm⁻¹) ~2920 (C-H stretch), ~2550 (S-H stretch), ~1450 (C-H bend)[2][3]
MS (EI, m/z) 130 (M⁺), 97 (M⁺ - SH), 82, 67, 55

Note: Predicted spectroscopic data based on typical values for similar structures. Actual values should be confirmed by analysis.

Visualizations

Diagram 1: Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reactant Addition cluster_2 Reaction cluster_3 Work-up cluster_4 Purification cluster_5 Product A Dissolve NaSH in Ethanol B Add cis-1-bromo-4-methylcyclohexane A->B C Reflux for 4-6 hours B->C D Solvent Removal C->D E Aqueous Work-up & Extraction D->E F Drying & Concentration E->F G Fractional Distillation F->G H trans-4-Methylcyclohexanethiol G->H

Caption: Workflow for the synthesis of trans-4-methylcyclohexanethiol.

Diagram 2: Stereochemical Pathway

G cluster_0 cluster_1 cluster_2 Reactant cis-1-bromo-4-methylcyclohexane (axial Br) TS SN2 Transition State (backside attack by SH⁻) Reactant->TS NaSH, Ethanol Product trans-4-methylcyclohexanethiol (equatorial SH) TS->Product Inversion of Stereochemistry

References

Application Notes and Protocols: Reaction of 4-Bromo-1,2-dimethylcyclohexane with Sodium Ethoxide in Ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

The reaction of 4-Bromo-1,2-dimethylcyclohexane with sodium ethoxide in ethanol (B145695) is a classic example of an elimination reaction in cyclic systems, providing a valuable model for understanding the interplay of stereochemistry and reaction mechanisms in the synthesis of complex organic molecules. This reaction primarily proceeds via a bimolecular elimination (E2) pathway, although a bimolecular nucleophilic substitution (SN2) reaction can be a minor competing pathway. The stereoisomerism of the starting material is a critical determinant of the reaction rate and the distribution of the resulting alkene products (dimethylcyclohexenes). A thorough understanding of these factors is crucial for predicting and controlling reaction outcomes in synthetic chemistry, particularly in the development of pharmaceutical compounds where precise stereochemical control is often required.

Reaction Mechanisms: E2 vs. SN2

The reaction of a secondary alkyl halide, such as this compound, with a strong, non-bulky base like sodium ethoxide (CH₃CH₂ONa) in a protic solvent like ethanol favors the E2 mechanism.[1][2]

  • E2 (Bimolecular Elimination): This is a concerted, one-step reaction where the ethoxide ion acts as a base, abstracting a proton (β-hydrogen) from a carbon adjacent to the carbon bearing the bromine. Simultaneously, the C-Br bond breaks, and a double bond is formed.[3] The rate of the E2 reaction is dependent on the concentration of both the alkyl halide and the base.

  • SN2 (Bimolecular Nucleophilic Substitution): In this competing reaction, the ethoxide ion acts as a nucleophile, attacking the carbon atom bonded to the bromine and displacing the bromide ion. This results in the formation of an ether. However, with a strong base and a secondary substrate, the E2 pathway is generally dominant.[4]

The Critical Role of Stereochemistry in E2 Elimination

The E2 reaction has a strict stereochemical requirement: the β-hydrogen and the leaving group (bromine) must be in an anti-periplanar conformation.[5] In cyclohexane (B81311) chair conformations, this translates to a trans-diaxial arrangement.[6] This stereoelectronic requirement dictates which of the possible β-hydrogens can be abstracted and, consequently, which alkene isomers can be formed. The need for the bromine to be in an axial position for the reaction to proceed can necessitate a ring-flip to a less stable conformation, which can significantly impact the reaction rate.[5]

Regioselectivity: Zaitsev's Rule and Stereochemical Constraints

When multiple β-hydrogens are available for abstraction, Zaitsev's rule predicts that the major product will be the more substituted, and therefore more thermodynamically stable, alkene.[3] However, the anti-periplanar requirement of the E2 mechanism can override this rule. If the β-hydrogen that would lead to the Zaitsev product is not anti-periplanar to the leaving group in an accessible conformation, the reaction will proceed by abstracting an alternative β-hydrogen, leading to the less substituted Hofmann product.

For this compound, the specific stereoisomer of the starting material will determine the available trans-diaxial β-hydrogens and thus the resulting product distribution.

Predicted Product Distribution

Due to the lack of specific experimental quantitative data for the reaction of all possible stereoisomers of this compound with sodium ethoxide, the following table presents the predicted major and minor alkene products based on the principles of E2 elimination, including the trans-diaxial requirement and Zaitsev's rule. The analysis assumes that the reaction proceeds via the chair conformation that allows for a trans-diaxial arrangement of a β-hydrogen and the bromine atom.

Starting Stereoisomer (Relative Stereochemistry)Predicted Major Alkene ProductPredicted Minor Alkene Product(s)Rationale for Prediction
(1R,2R,4S)-4-Bromo-1,2-dimethylcyclohexane 4,5-Dimethylcyclohex-1-ene1,2-Dimethyl-4-ethoxycyclohexane (SN2)The most stable chair conformation has all substituents in equatorial positions. A ring flip is required to place the bromine in an axial position, which also places a β-hydrogen in an axial position, allowing for E2 elimination to form the Zaitsev product.
(1R,2S,4S)-4-Bromo-1,2-dimethylcyclohexane 3,4-Dimethylcyclohex-1-ene4,5-Dimethylcyclohex-1-ene, 1,2-Dimethyl-4-ethoxycyclohexane (SN2)The most stable chair conformation can place the bromine in an axial position with an adjacent axial β-hydrogen, leading to the Hofmann product. Formation of the Zaitsev product would require elimination from a less favorable conformation.
(1R,2R,4R)-4-Bromo-1,2-dimethylcyclohexane 4,5-Dimethylcyclohex-1-ene1,2-Dimethyl-4-ethoxycyclohexane (SN2)Similar to the (1R,2R,4S) isomer, a ring flip is necessary to achieve the required trans-diaxial arrangement for E2 elimination, favoring the Zaitsev product.
(1R,2S,4R)-4-Bromo-1,2-dimethylcyclohexane 3,4-Dimethylcyclohex-1-ene4,5-Dimethylcyclohex-1-ene, 1,2-Dimethyl-4-ethoxycyclohexane (SN2)The stereochemistry allows for a conformation where the bromine and a β-hydrogen are trans-diaxial, leading to the Hofmann product as the major isomer.

Experimental Protocols

Preparation of Sodium Ethoxide in Ethanol (approx. 1 M)

Materials:

  • Absolute Ethanol (anhydrous)

  • Sodium metal, stored under mineral oil

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Ice water bath

Procedure:

  • Set up the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet for the inert atmosphere.

  • Place a magnetic stir bar in the flask and flush the entire apparatus with the inert gas.

  • Add the desired volume of absolute ethanol to the flask via the dropping funnel.

  • Begin stirring and cool the ethanol in an ice water bath.

  • Carefully cut the required amount of sodium metal into small pieces, removing the outer oxide layer, and weigh it in a beaker containing mineral oil.

  • Quickly dry the sodium pieces with a paper towel and add them one at a time to the stirred, cooled ethanol. The reaction is exothermic and produces hydrogen gas. Maintain a slow and controlled addition rate to prevent the reaction from becoming too vigorous.[7][8]

  • After all the sodium has been added and has completely reacted (i.e., no more gas evolution is observed), remove the ice bath and allow the solution to return to room temperature.

  • This solution of sodium ethoxide is now ready for use. It is best to use it immediately, as it is hygroscopic and will react with moisture from the air.[8]

Dehydrohalogenation of this compound

Materials:

  • This compound (specific stereoisomer)

  • Sodium ethoxide solution in ethanol (prepared as above)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

  • Rotary evaporator

  • Apparatus for distillation (optional, for purification)

  • DCM (Dichloromethane) or Diethyl ether for extraction

  • Saturated aqueous NaCl solution (brine)

Procedure:

  • Place a solution of this compound in a round-bottom flask equipped with a magnetic stir bar.

  • Add the freshly prepared sodium ethoxide solution in ethanol to the flask. A typical molar ratio is 1.5 to 2 equivalents of sodium ethoxide per equivalent of the alkyl halide.

  • Attach a reflux condenser and heat the reaction mixture to reflux using a heating mantle. The reaction temperature will be the boiling point of ethanol (approx. 78 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 1-3 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel and add deionized water to dissolve the sodium bromide salt.

  • Extract the aqueous layer with dichloromethane (B109758) or diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash them with deionized water and then with a saturated NaCl solution (brine) to remove any remaining water-soluble impurities.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent using a rotary evaporator.

  • The crude product, a mixture of dimethylcyclohexene isomers, can be purified by distillation or column chromatography if desired.

  • Characterize the product mixture using GC-MS and NMR spectroscopy to determine the product distribution.

Visualizations

E2_vs_SN2_Pathway Reactants This compound + Sodium Ethoxide E2_Product Dimethylcyclohexene + Ethanol + NaBr Reactants->E2_Product E2 Pathway (Major) SN2_Product 1-Ethoxy-3,4-dimethylcyclohexane + NaBr Reactants->SN2_Product SN2 Pathway (Minor)

Caption: Competing E2 and SN2 reaction pathways.

Experimental_Workflow cluster_prep Preparation of Sodium Ethoxide cluster_reaction Dehydrohalogenation cluster_workup Work-up and Isolation cluster_analysis Purification and Analysis P1 React Sodium Metal with Absolute Ethanol R1 Combine this compound and Sodium Ethoxide Solution P1->R1 R2 Heat to Reflux R1->R2 R3 Monitor Reaction Progress (TLC/GC) R2->R3 W1 Quench with Water R3->W1 W2 Extract with Organic Solvent W1->W2 W3 Wash with Brine W2->W3 W4 Dry Organic Layer W3->W4 W5 Remove Solvent (Rotary Evaporation) W4->W5 A1 Purify (Distillation/Chromatography) W5->A1 A2 Characterize (GC-MS, NMR) A1->A2

References

Troubleshooting & Optimization

minimizing side products in the bromination of 1,2-dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of 1,2-dimethylcyclohexane (B31226). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of side products and optimize their reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary products expected from the free-radical bromination of 1,2-dimethylcyclohexane?

The free-radical bromination of 1,2-dimethylcyclohexane can lead to a mixture of constitutional isomers and stereoisomers. The major products result from the substitution of a hydrogen atom with a bromine atom. The regioselectivity of the reaction is governed by the stability of the resulting radical intermediate, with tertiary radicals being more stable than secondary, which are more stable than primary radicals.[1][2] Consequently, bromination preferentially occurs at the tertiary carbon atoms (C1 and C2). The stereochemistry of the starting material (cis or trans-1,2-dimethylcyclohexane) will influence the stereochemistry of the products.

Q2: How does the stereochemistry of the starting material (cis- vs. trans-1,2-dimethylcyclohexane) affect the product distribution?

The stereochemistry of the starting material is crucial in determining the product mixture.

  • cis-1,2-dimethylcyclohexane (B165935): Free-radical monobromination of the cis isomer leads to the formation of two fractions of products upon distillation, neither of which is optically active.[3] This is because the intermediate radical is planar, and the bromine can attack from either face, leading to racemic mixtures or meso compounds.

  • trans-1,2-dimethylcyclohexane: In contrast, the free-radical bromination of the trans isomer yields two fractions upon distillation, both of which are optically active.[3] The chirality of the starting material and the formation of new stereocenters lead to the formation of chiral products.

Q3: What are the common side products in the bromination of 1,2-dimethylcyclohexane, and how can they be minimized?

Common side products include polybrominated compounds and, in the case of elimination reactions, alkenes.

  • Polybromination: This occurs when more than one hydrogen atom on the cyclohexane (B81311) ring is substituted by bromine. To minimize polybromination, it is recommended to use a lower concentration of the brominating agent (e.g., Br2) and to add it slowly to the reaction mixture.[4] Running the reaction at a lower temperature can also increase selectivity for monobromination.[4]

  • Alkene Formation: Under certain conditions, particularly with the use of a strong base, elimination reactions can compete with substitution, leading to the formation of 1,2-dimethylcyclohexene. To favor substitution, avoid strongly basic conditions and use a radical initiator like UV light or AIBN.

Q4: Can N-bromosuccinimide (NBS) be used for the bromination of 1,2-dimethylcyclohexane?

Yes, N-bromosuccinimide (NBS) is an excellent reagent for allylic bromination if the starting material is 1,2-dimethylcyclohexene.[5][6] For the bromination of the alkane 1,2-dimethylcyclohexane, NBS can also be used as a source of bromine radicals, often in the presence of a radical initiator. Using NBS can help maintain a low concentration of Br2 and HBr in the reaction mixture, which can suppress some side reactions like electrophilic addition to any alkene impurities.[2][6]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Monobrominated Product

Possible Causes:

  • Incomplete reaction.

  • Formation of multiple side products.

  • Suboptimal reaction temperature.

Solutions:

  • Increase Reaction Time: Ensure the reaction is allowed to proceed to completion by monitoring it using an appropriate technique (e.g., GC, TLC).

  • Control Stoichiometry: Use a controlled amount of the brominating agent. An excess of the alkane can favor monohalogenation.

  • Optimize Temperature: Higher temperatures can increase the rate of reaction but may decrease selectivity. For bromination, which is generally more selective than chlorination, a moderate temperature is often optimal.[1][7]

Issue 2: Formation of Significant Amounts of Polybrominated Products

Possible Causes:

  • High concentration of the brominating agent.

  • High reaction temperature.

Solutions:

  • Slow Addition of Bromine: Add the bromine solution dropwise to the reaction mixture to maintain a low concentration of Br2 at all times.[4]

  • Use of NBS: N-bromosuccinimide can be used to generate a low, steady concentration of bromine radicals.[2][6]

  • Lower Reaction Temperature: Lowering the temperature can enhance the selectivity for monobromination.[4]

Issue 3: Unexpected Product Isomers

Possible Causes:

  • Incorrect assignment of starting material stereochemistry (cis vs. trans).

  • Reaction proceeding through a different mechanism (e.g., electrophilic addition if alkene impurities are present).

Solutions:

  • Verify Starting Material: Confirm the stereochemistry of the 1,2-dimethylcyclohexane starting material using appropriate analytical techniques (e.g., NMR spectroscopy).

  • Purify Starting Material: Ensure the starting alkane is free from alkene impurities to avoid electrophilic addition side reactions.

  • Control Reaction Conditions: Use conditions that favor a radical mechanism, such as UV irradiation or a radical initiator (e.g., AIBN), and non-polar solvents.

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution in the Bromination of 1,2-Dimethylenecyclohexane (as an analogue) [7]

TemperatureBromine (equivalents)Main Product(s)Side Product(s)
Low Temperature11,2-bis(bromomethyl)cyclohex-1-ene (1,4-addition)1,2-addition product (minor)
Room Temperature11,2-bis(bromomethyl)cyclohex-1-ene (1,4-addition)1-bromo-1-(bromomethyl)-2-methylenecyclohexane, 3-bromo-1,2-bis(bromomethyl)cyclohex-1-ene
High Temperature11,4-addition productRadical bromination products (e.g., 3-bromo- (B131339) and 3,6-dibromo- derivatives)
Room Temperature>1Tetrabrominated products-

Note: This data is for 1,2-dimethylenecyclohexane and serves as a qualitative guide for how temperature and bromine concentration can affect the product distribution in a related system. Higher temperatures and excess bromine tend to favor radical and polybrominated products.

Experimental Protocols

Protocol 1: Selective Monobromination of 1,2-Dimethylcyclohexane

This protocol is a general procedure designed to favor the formation of monobrominated products.

Materials:

  • 1,2-dimethylcyclohexane (cis or trans)

  • N-bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or a UV lamp

  • Carbon tetrachloride (CCl4) or other suitable non-polar solvent

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Apparatus for reflux and distillation

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-dimethylcyclohexane (1.0 eq) in CCl4.

  • Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN to the flask.

  • Heat the mixture to reflux (or irradiate with a UV lamp) and maintain for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove succinimide.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to separate the different brominated isomers.

Visualizations

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Br2 Br2 2Br_rad 2Br_rad Br2->2Br_rad UV light or heat Alkane 1,2-Dimethylcyclohexane Alkyl_rad Tertiary Alkyl Radical Alkane->Alkyl_rad + Br• Product Brominated Product Alkyl_rad->Product + Br2 Br_rad_regen Br• Br_rad1 Br• Br2_term Br2 Br_rad1->Br2_term + Br• Br_rad2 Br• Alkyl_rad1 Alkyl• Dimer Alkane Dimer Alkyl_rad1->Dimer + Alkyl• Alkyl_rad2 Alkyl• Br_rad3 Br• Product_term Brominated Product Br_rad3->Product_term + Alkyl• Alkyl_rad3 Alkyl•

Caption: Free-radical bromination mechanism.

Troubleshooting_Flowchart Start Experiment Start Problem Problem Identified: Low Yield or Side Products Start->Problem Check_Poly High Polybromination? Problem->Check_Poly Solution_Poly Reduce [Br2] Slow Addition Lower Temperature Check_Poly->Solution_Poly Yes Check_Yield Low Yield of Monobromide? Check_Poly->Check_Yield No End Optimized Reaction Solution_Poly->End Solution_Yield Increase Reaction Time Optimize Temperature Control Stoichiometry Check_Yield->Solution_Yield Yes Check_Isomers Unexpected Isomers? Check_Yield->Check_Isomers No Solution_Yield->End Solution_Isomers Verify Starting Material Stereochemistry Purify Starting Material Ensure Radical Conditions Check_Isomers->Solution_Isomers Yes Check_Isomers->End No Solution_Isomers->End

Caption: Troubleshooting flowchart for bromination.

References

Technical Support Center: Stereoselective Synthesis of 4-Bromo-1,2-dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the stereoselective synthesis of 4-Bromo-1,2-dimethylcyclohexane and related brominated derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis, focusing on the bromination of 1,2-dimethylcyclohexene (B155917) as a likely precursor.

Problem ID Issue Potential Cause(s) Recommended Solution(s)
TS-001 Low Diastereoselectivity (Formation of Multiple Stereoisomers) The reaction may proceed through a carbocation intermediate that is not effectively shielded, allowing for nucleophilic attack from multiple faces.[1][2]Use a non-polar solvent: Solvents like CCl₄ or hexane (B92381) can help stabilize the bromonium ion intermediate and discourage carbocation formation. • Low Temperatures: Running the reaction at lower temperatures can favor the more ordered transition state of the bromonium ion pathway, enhancing stereoselectivity.[3] • Choice of Brominating Agent: For anti-addition, Br₂ is typically used. Ensure the absence of water or alcohols which could participate as nucleophiles.
TS-002 Formation of Allylic Bromination Product (e.g., 3-Bromo-1,2-dimethylcyclohexene) The reaction conditions favor a radical pathway over an electrophilic addition. This is common when using N-Bromosuccinimide (NBS) with a radical initiator or UV light.[4][5]Use an electrophilic bromine source: Switch from NBS/light to Br₂ in an inert, dark environment. • Control for Radical Initiators: Ensure the reaction is shielded from UV light and that solvents are free of peroxides which can initiate radical reactions.
TS-003 Reaction Fails to Proceed or Low Yield Insufficient activation of the bromine source or deactivation of the alkene.Check Reagent Purity: Ensure the alkene is free from impurities and the brominating agent is active. • Solvent Choice: While non-polar solvents are good for selectivity, ensure the starting materials are sufficiently soluble. A co-solvent might be necessary in some cases.
TS-004 Formation of Unexpected Rearrangement Products In some bicyclic systems, bromination can lead to molecular rearrangements. While less common for simple cyclohexenes, highly substituted systems can be prone to this.[3]Confirm Product Structure: Use detailed NMR (e.g., 2D-NMR) and mass spectrometry to confirm the connectivity of the product. • Modify Reaction Conditions: Altering the temperature or the brominating agent may disfavor rearrangement pathways.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemical outcome for the bromination of 1,2-dimethylcyclohexene?

A1: The electrophilic addition of bromine (Br₂) to an alkene typically proceeds through a cyclic bromonium ion intermediate. The subsequent attack by a bromide ion occurs from the face opposite to this intermediate, resulting in anti-addition.[6][7] For 1,2-dimethylcyclohexene, this would lead to the formation of trans-1,2-dibromo-1,2-dimethylcyclohexane. The product will be a racemic mixture of the two enantiomers.

Q2: How can I favor the formation of one diastereomer over another?

A2: Achieving high diastereoselectivity is a primary challenge. The key is to ensure the reaction proceeds via the bromonium ion mechanism and not a free carbocation.[1][2] Using non-polar solvents and low temperatures can help stabilize the bromonium ion and prevent its opening to a carbocation, which would scramble the stereochemistry.[3]

Q3: My goal is specifically this compound. Why is this challenging to synthesize directly from 1,2-dimethylcyclohexene?

A3: Direct electrophilic addition of HBr to 1,2-dimethylcyclohexene would likely result in 1-bromo-1,2-dimethylcyclohexane due to the formation of the more stable tertiary carbocation at C1. The "4-bromo" isomer is not the expected product from a simple addition reaction. Its synthesis would likely require a multi-step process, possibly involving a starting material that already has a functional group at the 4-position which can be converted to a bromide.

Q4: Why am I getting 3-bromo-1,2-dimethylcyclohexene instead of an addition product?

A4: The formation of 3-bromo-1,2-dimethylcyclohexene indicates that an allylic bromination has occurred.[5] This is a radical-chain reaction that is favored when using N-bromosuccinimide (NBS) in the presence of UV light or a radical initiator.[4] To prevent this, you must use conditions that favor electrophilic addition, such as using Br₂ in a dark, inert solvent like carbon tetrachloride.

Q5: How does the chair conformation of the cyclohexane (B81311) ring affect the product?

A5: The product, a disubstituted cyclohexane, will exist in chair conformations. Substituents prefer to be in the equatorial position to minimize steric strain (1,3-diaxial interactions).[8][9] For a trans-1,2-disubstituted cyclohexane, one conformer will have both substituents in axial positions, and the other will have both in equatorial positions. The diequatorial conformer is significantly more stable.[10] Understanding the final conformation is crucial for interpreting spectroscopic data like NMR coupling constants.

Experimental Protocols

Protocol 1: Stereoselective Synthesis of trans-1,2-Dibromo-1,2-dimethylcyclohexane via Electrophilic Addition

This protocol is designed to favor the anti-addition of bromine to 1,2-dimethylcyclohexene, leading to the trans product.

Materials:

  • 1,2-dimethylcyclohexene

  • Molecular bromine (Br₂)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Sodium thiosulfate (B1220275) solution (aqueous, 10%)

  • Sodium bicarbonate solution (aqueous, saturated)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2-dimethylcyclohexene (1 equivalent) in anhydrous CCl₄. Cool the flask in an ice bath to 0 °C. The reaction should be performed in a fume hood and protected from light.

  • Bromine Addition: Prepare a solution of Br₂ (1 equivalent) in CCl₄. Add this solution dropwise to the stirred alkene solution over 30 minutes. The characteristic red-brown color of bromine should disappear as it reacts.

  • Quenching: Once the addition is complete and the bromine color persists, continue stirring for another 15 minutes. Quench the reaction by adding 10% sodium thiosulfate solution to consume any excess bromine.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and water.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification and Analysis: The crude product can be purified by column chromatography or distillation. Analyze the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and assess the stereoselectivity.

Visualizations

Experimental Workflow for Electrophilic Bromination

G Experimental Workflow for Electrophilic Bromination cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_alkene Dissolve 1,2-dimethylcyclohexene in CCl4 cool Cool to 0 °C prep_alkene->cool addition Dropwise addition of Br2 (in the dark) cool->addition prep_br2 Prepare Br2 solution in CCl4 prep_br2->addition quench Quench with Na2S2O3 addition->quench wash Wash with NaHCO3 and Water quench->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (e.g., Chromatography) concentrate->purify analysis analysis purify->analysis Characterize Product (NMR, MS)

Caption: Workflow for the electrophilic bromination of 1,2-dimethylcyclohexene.

Logical Flowchart for Troubleshooting Synthesis Outcomes

G Troubleshooting Synthesis Outcomes cluster_products Troubleshooting Synthesis Outcomes cluster_solutions Troubleshooting Synthesis Outcomes start Analyze Product Mixture prod_desired Desired Product (e.g., trans-1,2-dibromo) start->prod_desired prod_allylic Allylic Product (3-bromo-) start->prod_allylic prod_isomers Mixture of Stereoisomers start->prod_isomers prod_no_rxn No Reaction / Low Yield start->prod_no_rxn success Synthesis Successful prod_desired->success sol_allylic Diagnosis: Radical Pathway Solution: Use Br2, exclude light prod_allylic->sol_allylic sol_isomers Diagnosis: Carbocation Intermediate Solution: Use non-polar solvent, low temp. prod_isomers->sol_isomers sol_no_rxn Diagnosis: Reagent/Condition Issue Solution: Check reagent purity, solvent prod_no_rxn->sol_no_rxn

Caption: Decision tree for troubleshooting undesirable outcomes in bromination reactions.

References

preventing unwanted rearrangements in reactions of 4-Bromo-1,2-dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for navigating the complexities of reactions involving 4-Bromo-1,2-dimethylcyclohexane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent unwanted rearrangements and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of unwanted rearrangements observed in reactions with this compound?

A1: Unwanted rearrangements in reactions of this compound, a secondary alkyl halide, primarily occur through carbocation intermediates. These intermediates are susceptible to 1,2-hydride shifts and 1,2-methyl shifts to form more stable carbocations, leading to a mixture of constitutional isomers as products.[1][2][3][4] Such rearrangements are characteristic of SN1 and E1 reaction pathways.[2][5]

Q2: Why are SN1 and E1 reactions prone to rearrangements?

A2: SN1 and E1 reactions proceed through a stepwise mechanism that involves the formation of a carbocation intermediate after the leaving group departs.[6][7][8] The stability of this carbocation is crucial, and if a hydride or alkyl group on an adjacent carbon can shift to create a more stable carbocation (e.g., a secondary carbocation rearranging to a tertiary one), this rearrangement will likely occur.[2][3][9][10]

Q3: How can I prevent these carbocation rearrangements?

A3: To prevent rearrangements, you should employ reaction conditions that favor SN2 and E2 mechanisms, as these pathways do not involve discrete carbocation intermediates.[1][11] The SN2 reaction is a single-step process where the nucleophile attacks at the same time the leaving group departs, while the E2 reaction is a concerted process involving a base.[7][12]

Q4: What reaction conditions favor SN2 and E2 pathways over SN1 and E1?

A4: To promote SN2 and E2 reactions and suppress rearrangements, consider the following conditions:

  • For SN2 (Substitution):

    • Use a strong, non-bulky nucleophile .

    • Employ a polar aprotic solvent such as acetone, DMSO, or DMF.[3][11]

    • Maintain a lower reaction temperature .[1]

  • For E2 (Elimination):

    • Use a strong, non-nucleophilic base . A bulky base like potassium tert-butoxide can also favor elimination over substitution.[1]

    • The stereochemistry of the substrate is critical; an anti-periplanar arrangement between the beta-hydrogen and the bromine leaving group is required.[13][14][15]

    • Higher temperatures generally favor elimination over substitution.[16]

Troubleshooting Guides

Issue 1: My substitution reaction is yielding a mixture of rearranged products.

Possible Cause: Your reaction conditions are likely favoring an SN1 pathway, leading to the formation of a carbocation intermediate that undergoes rearrangement. This is common with secondary alkyl halides like this compound, especially with weak nucleophiles or in polar protic solvents.[1][3]

Troubleshooting Steps:

  • Switch to a Stronger Nucleophile: Replace weak nucleophiles (e.g., water, alcohols) with stronger ones (e.g., azide (B81097), cyanide, thiolate).

  • Change the Solvent: Substitute polar protic solvents (e.g., ethanol, water) with polar aprotic solvents (e.g., acetone, DMF, DMSO).[3][11]

  • Lower the Temperature: SN2 reactions are generally favored at lower temperatures compared to SN1 and elimination reactions.[1]

Issue 2: My elimination reaction is not regioselective and produces rearranged alkenes.

Possible Cause: Your elimination is likely proceeding through an E1 mechanism, which involves a carbocation that can rearrange before the proton is removed.[14]

Troubleshooting Steps:

  • Use a Strong Base: E2 reactions require a strong base to deprotonate the beta-carbon in a concerted step.[16][17] Weak bases favor the E1 pathway.

  • Consider a Bulky Base for Regioselectivity: To control which alkene isomer is formed (Zaitsev vs. Hofmann product), a sterically hindered base can be used.[15]

  • Ensure Proper Stereochemistry: For an E2 reaction to occur, the hydrogen to be eliminated must be in an anti-periplanar (diaxial in a chair conformation) position relative to the bromine.[13][14] Analyze the stereoisomer of your starting material to ensure this is possible.

Data Presentation

The choice of reaction pathway significantly impacts the product distribution. The following table summarizes the expected outcomes under different conditions.

Reaction PathwaySubstrateNucleophile/BaseSolventRearrangementsMajor Product(s)
SN1 2° Alkyl HalideWeak NucleophilePolar ProticYes Mixture of substitution products (rearranged and unrearranged)
SN2 2° Alkyl HalideStrong NucleophilePolar AproticNo Single substitution product with inversion of stereochemistry
E1 2° Alkyl HalideWeak BasePolar ProticYes Mixture of alkenes (rearranged and unrearranged), typically Zaitsev's rule applies to the final step
E2 2° Alkyl HalideStrong BaseAprotic/ProticNo Alkene(s), regioselectivity depends on the base and stereochemistry (Zaitsev vs. Hofmann)

Experimental Protocols

Protocol 1: SN2 Reaction to Minimize Rearrangement
  • Objective: To substitute the bromine of this compound with an azide group while avoiding rearrangement.

  • Reactants:

    • This compound (1 equivalent)

    • Sodium azide (NaN3) (1.5 equivalents)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve this compound in DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add sodium azide to the solution.

    • Stir the reaction mixture at room temperature (or slightly elevated, e.g., 50 °C, if the reaction is slow) and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography.

Protocol 2: E2 Reaction for Controlled Elimination
  • Objective: To perform an elimination reaction on this compound to form an alkene without rearrangement.

  • Reactants:

    • This compound (1 equivalent)

    • Potassium tert-butoxide (t-BuOK) (1.5 equivalents)

  • Solvent: Tetrahydrofuran (THF)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound in dry THF.

    • Cool the solution in an ice bath.

    • Slowly add potassium tert-butoxide to the stirred solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

    • Purify the resulting alkene by distillation or column chromatography.

Visualizations

Rearrangement_Pathway Figure 1: SN1/E1 Rearrangement Pathway cluster_start Starting Material cluster_intermediate Carbocation Intermediate cluster_products Products Start This compound Carbocation Secondary Carbocation Start->Carbocation SN1/E1 Conditions (Weak Nu/Base, Protic Solvent) Rearranged_Carbocation More Stable Tertiary Carbocation Carbocation->Rearranged_Carbocation 1,2-Hydride or 1,2-Methyl Shift Unrearranged_Product Unrearranged Product Carbocation->Unrearranged_Product Nucleophilic Attack or Elimination Rearranged_Product Rearranged Product Rearranged_Carbocation->Rearranged_Product Nucleophilic Attack or Elimination

Caption: SN1/E1 pathway leading to rearranged products.

No_Rearrangement_Pathway Figure 2: SN2/E2 Non-Rearrangement Pathway cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway Start_SN2 This compound TS_SN2 Transition State Start_SN2->TS_SN2 Strong Nucleophile Polar Aprotic Solvent Product_SN2 Substitution Product (Inversion of Stereochemistry) TS_SN2->Product_SN2 Start_E2 This compound TS_E2 Transition State Start_E2->TS_E2 Strong, Bulky Base Product_E2 Alkene Product TS_E2->Product_E2

Caption: SN2 and E2 pathways avoiding carbocation formation.

Troubleshooting_Logic Figure 3: Troubleshooting Unwanted Rearrangements cluster_solutions Corrective Actions Start Unwanted Rearrangement Observed? SN1_E1 Likely SN1/E1 Pathway Start->SN1_E1 Yes Desired_Product Desired Product Achieved Start->Desired_Product No Use_Strong_Nu Use Stronger Nucleophile/Base SN1_E1->Use_Strong_Nu Change_Solvent Switch to Polar Aprotic Solvent SN1_E1->Change_Solvent Lower_Temp Lower Reaction Temperature (for Substitution) SN1_E1->Lower_Temp

Caption: Decision tree for troubleshooting rearrangements.

References

Technical Support Center: Optimizing Grignard Reactions for 4-Bromo-1,2-dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Grignard reactions involving the sterically hindered secondary alkyl halide, 4-Bromo-1,2-dimethylcyclohexane.

Troubleshooting Guide

Low yields in Grignard reactions with sterically hindered substrates like this compound are common. The following table outlines potential issues, their causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Grignard Reagent 1. Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) on the magnesium turnings can prevent the reaction from initiating. 2. Presence of Moisture: Grignard reagents are highly sensitive to water, which will quench the reagent as it forms. 3. Poor Quality Alkyl Halide: Impurities in the this compound can inhibit the reaction.1. Activate Magnesium: Use mechanical (grinding), chemical (iodine, 1,2-dibromoethane), or thermal activation (heating under vacuum). 2. Ensure Anhydrous Conditions: Rigorously dry all glassware (oven-drying or flame-drying) and use anhydrous solvents. Conduct the reaction under an inert atmosphere (nitrogen or argon). 3. Purify Starting Material: Purify the alkyl halide by distillation if its purity is questionable.
Significant Formation of Wurtz Coupling Byproduct 1. High Local Concentration of Alkyl Halide: Rapid addition of this compound can lead to its reaction with the newly formed Grignard reagent. 2. Elevated Reaction Temperature: Higher temperatures can favor the Wurtz coupling side reaction.[1]1. Slow Addition: Add the alkyl halide solution dropwise to the magnesium suspension to maintain a low concentration.[1] 2. Temperature Control: Maintain a gentle reflux and use an ice bath if the reaction becomes too vigorous.
Grignard Reagent Inactivity in Subsequent Reactions 1. Reagent Decomposition: Grignard reagents can degrade over time, especially at higher temperatures. 2. Steric Hindrance: The bulky nature of the this compound may lead to a sterically hindered Grignard reagent that is less reactive towards certain electrophiles.1. Use Immediately: Use the Grignard reagent immediately after its preparation for the best results. 2. Choice of Electrophile and Reaction Conditions: Consider using less sterically hindered electrophiles. For reactions with ketones, the addition of cerium(III) chloride (Luche reduction conditions) can enhance nucleophilic addition over enolization.

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the Grignard reaction with this compound?

A1: The yield is highly dependent on reaction conditions. For a sterically hindered secondary alkyl bromide like this compound, yields can be variable. Based on data for similar compounds like 1-bromo-4-(propan-2-yl)cyclohexane, a yield of 70-90% can be expected under optimized conditions.[2]

Q2: Which solvent is optimal for this reaction?

A2: Both anhydrous diethyl ether and tetrahydrofuran (B95107) (THF) are suitable solvents for Grignard reactions.[2] THF is often preferred for less reactive alkyl halides as it can better stabilize the Grignard reagent.[3] However, for some substrates, THF can promote Wurtz coupling more than diethyl ether.[1] For this compound, diethyl ether is a good starting point.

Q3: How can I be certain that the Grignard reaction has initiated?

A3: Several visual cues indicate a successful initiation:

  • The disappearance of the color of a chemical activator like iodine.

  • The appearance of bubbles on the surface of the magnesium.

  • A noticeable warming of the reaction flask (the reaction is exothermic).

  • The reaction mixture turning cloudy or grey-brown.

Q4: What are the best methods for activating the magnesium turnings?

A4: Activating the magnesium is crucial. Common methods include:

  • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[2]

  • Mechanical Activation: Gently crushing the magnesium turnings with a glass rod in the reaction flask (under an inert atmosphere) to expose a fresh surface.[2]

  • Pre-activation with other reagents: Diisobutylaluminium hydride (DIBAH) can also be used for efficient activation at lower temperatures.

Data Presentation

The following table summarizes the impact of key reaction parameters on the yield of Grignard reagent from secondary alkyl bromides, based on literature for analogous compounds.

Table 1: Influence of Reaction Parameters on Grignard Yield for Secondary Alkyl Bromides

Parameter Condition Expected Yield Range (%) Rationale & Remarks
Solvent Anhydrous Diethyl Ether75 - 90Generally good for minimizing Wurtz coupling with reactive halides.[1]
Anhydrous THF70 - 85Better stabilization of the Grignard reagent, but may increase Wurtz coupling.[1][3]
Magnesium Activation Iodine Crystal70 - 85Common and effective method for initiation.[2]
1,2-Dibromoethane75 - 90Highly reactive, ensures initiation and can lead to higher yields.[2]
Mechanical Grinding70 - 80Simple method to expose fresh magnesium surface.[2]
Addition Rate of Alkyl Halide Slow (Dropwise)70 - 90Minimizes the concentration of unreacted alkyl halide, thus reducing Wurtz coupling.[1]
Rapid< 50High local concentration of alkyl halide favors the formation of Wurtz coupling byproducts.[1]

Note: The expected yield ranges are estimates for this compound based on data for similar secondary alkyl bromides.

Experimental Protocols

This protocol outlines a standard procedure for the formation of 4-(1,2-dimethylcyclohexyl)magnesium bromide.

Materials:

  • Magnesium turnings (1.2 equivalents)

  • This compound (1.0 equivalent)

  • Anhydrous diethyl ether

  • Iodine (1-2 small crystals)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the dry three-neck flask with a magnetic stir bar, reflux condenser, and dropping funnel. Ensure the system is under a positive pressure of an inert gas.

  • Reagent Preparation: Place the magnesium turnings and iodine crystals in the flask. In the dropping funnel, prepare a solution of this compound in anhydrous diethyl ether.

  • Initiation: Add a small portion of the alkyl bromide solution to the magnesium suspension. The reaction should initiate, indicated by the fading of the iodine color and gentle reflux. If no initiation is observed, gentle warming with a heat gun may be necessary.

  • Grignard Formation: Once initiated, add the remaining alkyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours, or until the majority of the magnesium has been consumed. The resulting cloudy, grey-to-brown solution is the Grignard reagent.

This protocol is designed to improve the initiation and overall yield, especially for less reactive batches of magnesium.

Materials:

  • Same as Protocol 1, with the addition of 1,2-dibromoethane.

Procedure:

  • Apparatus Setup: Follow step 1 from Protocol 1.

  • Magnesium Activation: Place the magnesium turnings in the flask and add enough anhydrous diethyl ether to cover them. Add a few drops of 1,2-dibromoethane. A gentle effervescence should be observed as ethene gas is evolved, indicating activation.

  • Initiation and Formation: Once the initial activation reaction subsides, begin the slow, dropwise addition of the this compound solution from the dropping funnel.

  • Completion: Follow step 5 from Protocol 1.

Visualizations

TroubleshootingWorkflow start Start Grignard Reaction check_initiation Reaction Initiated? (Color change, bubbles, exotherm) start->check_initiation no_initiation Problem: Initiation Failure check_initiation->no_initiation No check_yield Low Yield of Product? check_initiation->check_yield Yes cause_inactive_mg Cause: Inactive Mg surface no_initiation->cause_inactive_mg cause_moisture Cause: Moisture present no_initiation->cause_moisture solution_activate_mg Solution: Activate Mg (Iodine, DBE, Grinding) cause_inactive_mg->solution_activate_mg solution_dry Solution: Ensure anhydrous conditions cause_moisture->solution_dry good_yield Reaction Successful check_yield->good_yield No low_yield Problem: Low Yield check_yield->low_yield Yes cause_wurtz Cause: Wurtz Coupling low_yield->cause_wurtz cause_decomposition Cause: Reagent Decomposition low_yield->cause_decomposition solution_slow_addition Solution: Slow halide addition & control temperature cause_wurtz->solution_slow_addition solution_use_immediately Solution: Use Grignard reagent immediately cause_decomposition->solution_use_immediately

Caption: Troubleshooting workflow for Grignard reaction of this compound.

ReactionPathways cluster_main Reaction Pathways start This compound (R-Br) grignard Desired Grignard Reagent (R-MgBr) start->grignard + Mg (Ether/THF) wurtz Wurtz Coupling Byproduct (R-R) start->wurtz + R-MgBr mg Mg grignard->wurtz + R-Br product Desired Product grignard->product + Electrophile electrophile Electrophile (e.g., C=O) electrophile->product

Caption: Desired Grignard formation versus the competing Wurtz coupling side reaction.

References

troubleshooting low yield in nucleophilic substitution of 4-Bromo-1,2-dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nucleophilic substitution of 4-Bromo-1,2-dimethylcyclohexane. This resource addresses common challenges to help optimize reaction yields and understand product outcomes.

Troubleshooting Low Yield: A Step-by-Step Guide

Low yields in the nucleophilic substitution of this compound can arise from several factors, primarily related to the stereochemistry of the substrate and competing elimination reactions.

Question: My nucleophilic substitution reaction on this compound is resulting in a low yield of the desired substitution product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields are often a consequence of the interplay between the substrate's stereochemistry, the reaction conditions, and the nature of the nucleophile. Here is a systematic approach to troubleshooting:

1. Substrate Stereochemistry and Conformation:

  • Is your starting material the cis or trans isomer? The stereochemistry of the 1,2-dimethylcyclohexane (B31226) ring significantly impacts the conformational equilibrium and, consequently, the reaction pathway.

    • cis-4-Bromo-1,2-dimethylcyclohexane: In the most stable chair conformation of the cis isomer, one methyl group is axial and the other is equatorial. The bromine at the 4-position will have a preference for the equatorial position to minimize steric strain. For an efficient SN2 reaction, the leaving group (bromide) should ideally be in an axial position to allow for backside attack by the nucleophile. An equatorial bromine is sterically hindered for SN2 reactions.

    • trans-4-Bromo-1,2-dimethylcyclohexane: The diequatorial conformation of the trans isomer is significantly more stable than the diaxial conformation. This means the bromine atom will predominantly reside in an equatorial position, which is unfavorable for SN2 reactions.

  • Troubleshooting Tip: If you are starting with the trans isomer, promoting the SN2 pathway will be challenging due to the strong preference for the equatorial position of the bromine. For the cis isomer, while the equatorial preference is also present, the energy difference between the two chair conformers is less pronounced than in the trans isomer, meaning a small population of molecules with an axial bromine may exist.

2. Competing Elimination (E2) Reaction:

  • Is your nucleophile also a strong base? Strong bases, such as alkoxides (e.g., ethoxide, tert-butoxide) and hydroxide, can promote the E2 elimination pathway, leading to the formation of an alkene byproduct and reducing the yield of the substitution product. The steric hindrance around the secondary carbon bearing the bromine in this compound makes it susceptible to elimination.

  • Troubleshooting Tip: To favor substitution over elimination, use a good nucleophile that is a weak base. Examples include azide (B81097) (N₃⁻), cyanide (CN⁻), and thiolates (RS⁻).

3. Reaction Conditions:

  • Solvent Choice: The solvent plays a crucial role in determining the reaction pathway.

    • Polar aprotic solvents (e.g., DMSO, DMF, acetone) are generally preferred for SN2 reactions. They solvate the cation of the nucleophilic salt, leaving the "naked" anionic nucleophile highly reactive.

    • Polar protic solvents (e.g., ethanol, water) can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and potentially favoring E2 or even SN1 pathways.

  • Temperature: Higher temperatures generally favor elimination reactions over substitution reactions. Elimination reactions have a higher activation energy and result in an increase in entropy.

  • Troubleshooting Tip:

    • Use a polar aprotic solvent like DMSO or DMF to enhance the rate of the SN2 reaction.

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the E2 byproduct. Room temperature or slightly below is often a good starting point.

Frequently Asked Questions (FAQs)

Q1: Why is the stereochemistry of the starting material so critical for the success of this reaction?

A1: The stereochemistry of this compound dictates the preferred chair conformation and the axial or equatorial orientation of the bromine atom. For an SN2 reaction to occur efficiently on a cyclohexane (B81311) ring, the nucleophile must attack the carbon from the backside (180° to the leaving group). This backside attack is sterically accessible only when the leaving group is in an axial position. If the bromine is predominantly in the more stable equatorial position, the rate of the SN2 reaction will be significantly slower, allowing competing side reactions like E2 elimination to become more prominent.

Q2: I am observing a significant amount of an alkene byproduct. What is happening and how can I minimize it?

A2: The formation of an alkene is due to a competing E2 elimination reaction. This is favored by strong, sterically hindered bases and higher temperatures. To minimize the alkene byproduct, you should:

  • Use a nucleophile that is a weak base (e.g., NaN₃, NaCN).

  • Use a polar aprotic solvent (e.g., DMSO, DMF).

  • Conduct the reaction at a lower temperature.

Q3: Can this reaction proceed through an SN1 mechanism?

A3: An SN1 reaction is generally unlikely for this secondary bromide unless forced by conditions that strongly favor it, such as a very poor nucleophile (which is also a weak base) in a polar protic solvent. However, SN1 reactions on this substrate would likely lead to a mixture of substitution and elimination (E1) products and would also result in a loss of stereochemical control, yielding a mixture of cis and trans products. For selective synthesis, promoting the SN2 pathway is generally preferred.

Q4: What is the expected stereochemical outcome of a successful SN2 reaction on this substrate?

A4: A successful SN2 reaction proceeds with an inversion of configuration at the carbon center. If the reaction occurs on a conformation where the bromine is axial, the incoming nucleophile will also be in an axial position in the transition state, leading to a product where the new substituent is in the corresponding equatorial position after ring flip, and vice-versa. For example, an SN2 reaction on cis-4-Bromo-1,2-dimethylcyclohexane would be expected to yield the trans substitution product.

Quantitative Data

While specific kinetic and yield data for the nucleophilic substitution of this compound is not extensively available in the literature, the following table provides representative data based on the general principles of reactivity for secondary bromocyclohexanes. These values should be considered as illustrative examples to guide experimental design.

Nucleophile (Base Strength)SolventTemperature (°C)Major Product(s)Expected Yield of Substitution Product
NaN₃ (Good Nucleophile, Weak Base)DMSO25SN2 ProductHigh (>80%)
NaCN (Good Nucleophile, Weak Base)DMF25SN2 ProductHigh (>75%)
CH₃CO₂Na (Moderate Nucleophile, Weak Base)Acetone50SN2 ProductModerate (50-70%)
NaOH (Strong Base, Strong Nucleophile)Ethanol/Water78 (reflux)E2 Product > SN2 ProductLow (<20%)
NaOCH₂CH₃ (Strong Base, Strong Nucleophile)Ethanol55E2 Product > SN2 ProductLow (<30%)
KOC(CH₃)₃ (Strong, Bulky Base)t-Butanol50E2 ProductVery Low (<5%)

Experimental Protocols

General Protocol for SN2 Reaction with Sodium Azide

This protocol provides a general methodology for the nucleophilic substitution of this compound with sodium azide, which favors the SN2 pathway.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and condenser

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound and anhydrous DMSO. Stir the mixture until the substrate is fully dissolved.

  • Reagent Addition: Add sodium azide to the solution.

  • Reaction: Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 40-50 °C, if the reaction is slow) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 4-azido-1,2-dimethylcyclohexane.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Low Yield start Low Yield of Substitution Product check_isomer Identify Substrate Isomer (cis or trans) start->check_isomer check_nucleophile Evaluate Nucleophile (Strong/Weak Base?) start->check_nucleophile check_conditions Assess Reaction Conditions (Solvent, Temperature) start->check_conditions trans_issue trans-Isomer: Equatorial Br is unreactive in SN2. check_isomer->trans_issue trans strong_base_issue Strong Base: Promotes E2 elimination. check_nucleophile->strong_base_issue Strong protic_solvent_issue Polar Protic Solvent / High Temp: Favors E2/SN1. check_conditions->protic_solvent_issue solution_isomer Consider alternative synthetic route if starting with trans isomer. trans_issue->solution_isomer solution_nucleophile Solution: Use a good nucleophile that is a weak base (e.g., N3-, CN-). strong_base_issue->solution_nucleophile solution_conditions Solution: Use a polar aprotic solvent (DMSO, DMF) and lower the reaction temperature. protic_solvent_issue->solution_conditions

Caption: A flowchart for troubleshooting low yields in the nucleophilic substitution of this compound.

Competing SN2 and E2 Pathways

Competing_Pathways Competing SN2 and E2 Pathways substrate This compound + Nucleophile/Base sn2_path SN2 Pathway substrate->sn2_path e2_path E2 Pathway substrate->e2_path sn2_product Substitution Product sn2_path->sn2_product conditions_sn2 Favored by: - Good Nucleophile / Weak Base - Polar Aprotic Solvent - Lower Temperature sn2_path->conditions_sn2 e2_product Elimination Product (Alkene) e2_path->e2_product conditions_e2 Favored by: - Strong / Bulky Base - Polar Protic Solvent - Higher Temperature e2_path->conditions_e2

Caption: The competition between SN2 and E2 reaction pathways for this compound.

Technical Support Center: Purification of Cis and Trans Isomers of 4-Bromo-1,2-dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information, troubleshooting advice, and standardized protocols for the purification of cis and trans isomers of 4-Bromo-1,2-dimethylcyclohexane.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of cis and trans isomers of this compound important?

A1: The cis and trans isomers of this compound are diastereomers, meaning they have different three-dimensional arrangements of atoms in space.[1] This difference in stereochemistry can lead to significantly different physical, chemical, and biological properties. For applications in drug development, materials science, and mechanistic organic chemistry studies, isolating the pure stereoisomers is often crucial for understanding structure-activity relationships and ensuring desired outcomes.

Q2: What are the key physical differences between the cis and trans isomers that can be exploited for purification?

A2: Diastereomers have different physical properties.[1] The primary differences between the cis and trans isomers of this compound that facilitate their separation are subtle variations in polarity and boiling point. These differences arise from their distinct molecular shapes and dipole moments. The trans isomer, which can exist in a stable diequatorial conformation, is generally less polar than the cis isomer, which must have one axial and one equatorial substituent.[2][3] This difference in polarity is the primary basis for their separation by chromatography.

Q3: What are the most common techniques for separating these isomers?

A3: The most effective and widely used techniques for separating diastereomers like the isomers of this compound are chromatographic methods.[1][4] These include:

  • Column Chromatography: A versatile technique for separating gram-scale quantities of material.[5]

  • Gas Chromatography (GC): An excellent analytical technique to determine the ratio of isomers and can also be used for preparative separation of smaller quantities.[2][6]

Q4: How can I monitor the progress of the separation?

A4: The separation can be monitored using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to find suitable solvent systems for column chromatography and to check the purity of collected fractions.

  • Gas Chromatography (GC): Provides a quantitative measure of the isomer ratio in a mixture.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to distinguish between the cis and trans isomers based on the chemical shifts and coupling constants of the protons on the cyclohexane (B81311) ring.[2]

Troubleshooting Guide

Q5: I am not getting good separation of the isomers using column chromatography. What can I do?

A5: Poor separation in column chromatography is a common issue when separating diastereomers with similar polarities.[8] Here are several steps you can take to improve resolution:

  • Optimize the Mobile Phase: The polarity of the eluent is critical.[9] Start with a very non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a slightly more polar solvent (e.g., diethyl ether or ethyl acetate) in small increments.[8]

  • Use a Longer Column: Increasing the length of the stationary phase provides more opportunities for the isomers to interact differently with the adsorbent, leading to better separation.

  • Reduce the Column Diameter: A narrower column can lead to a better separation for the same amount of adsorbent.[5]

  • Decrease the Flow Rate: A slower flow rate allows for better equilibration of the isomers between the stationary and mobile phases, which can improve resolution.

  • Check Sample Loading: Overloading the column is a common cause of poor separation. Use a sample weight that is 20 to 50 times less than the weight of the adsorbent.[5]

Q6: The cis and trans isomers are co-eluting in my GC analysis. How can I resolve the peaks?

A6: Co-elution in GC suggests that the column and conditions are not optimal for separating these specific isomers. Consider the following adjustments:

  • Change the Temperature Program: A slower temperature ramp or an isothermal period at an optimized temperature can improve resolution.[2]

  • Use a Different GC Column: A column with a different stationary phase may provide better selectivity for your isomers. Chiral columns, while designed for enantiomers, can sometimes separate diastereomers effectively.[4]

  • Increase the Column Length: A longer column will increase the number of theoretical plates and may improve separation.[10]

Q7: My yield of the separated isomers is very low. What are the potential causes?

A7: Low recovery can result from several factors:

  • Irreversible Adsorption on the Column: Highly active silica (B1680970) gel or alumina (B75360) can sometimes lead to the decomposition or irreversible adsorption of the compound. Deactivating the stationary phase with a small amount of a polar solvent (like triethylamine (B128534) for basic compounds) might help.

  • Volatility of the Compound: this compound is likely volatile. Ensure that you are using appropriate techniques to minimize evaporation during solvent removal (e.g., rotary evaporation at reduced pressure and moderate temperature).

  • Incomplete Elution: The compound may not have fully eluted from the column. Try flushing the column with a more polar solvent after your initial elution to see if more product is recovered.

Data Presentation

Table 1: Estimated Physical Properties of this compound Isomers

Propertycis-4-Bromo-1,2-dimethylcyclohexanetrans-4-Bromo-1,2-dimethylcyclohexaneReference/Basis
Molecular Weight191.11 g/mol 191.11 g/mol [11]
PolarityHigherLowerInferred from stereochemistry[2][3]
Boiling PointSlightly HigherSlightly LowerInferred from polarity differences
Elution Order (Normal Phase)LaterEarlier[5]

Table 2: Recommended Starting Conditions for Chromatographic Separation

ParameterColumn ChromatographyGas Chromatography (Analytical)
Stationary Phase Silica Gel (60 Å, 230-400 mesh)5% Phenyl Polysiloxane (e.g., DB-5, HP-5)
Mobile Phase/Carrier Gas Hexane (B92381) with 0-5% Diethyl EtherHelium or Nitrogen
Elution/Temperature Program IsocraticStart at 80°C, hold for 2 min, ramp at 10°C/min to 200°C
Detection TLC with a suitable stain (e.g., permanganate)Flame Ionization Detector (FID)

Experimental Protocols

Protocol 1: Purification by Column Chromatography

Objective: To separate the cis and trans isomers of this compound using silica gel column chromatography.

Materials:

  • Mixture of cis and trans-4-Bromo-1,2-dimethylcyclohexane

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane

  • Diethyl ether

  • Glass chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • TLC plates and chamber

  • Potassium permanganate (B83412) stain

Procedure:

  • Column Preparation:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in hexane and pour it into the column, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add another layer of sand on top. .

  • Sample Loading:

    • Dissolve the isomer mixture in a minimal amount of hexane.

    • Carefully add the sample solution to the top of the column.

    • Allow the sample to adsorb onto the silica gel. .

  • Elution:

    • Begin eluting with pure hexane, collecting fractions.

    • Gradually increase the polarity of the mobile phase by adding small percentages of diethyl ether (e.g., 1%, 2%, 5%) if the compounds are not eluting. .

  • Fraction Analysis:

    • Monitor the collected fractions using TLC.

    • Spot each fraction on a TLC plate and develop it in the same solvent system used for elution.

    • Visualize the spots using a potassium permanganate stain.

    • Combine the fractions containing the pure isomers. .

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified isomers.

Protocol 2: Analysis by Gas Chromatography

Objective: To determine the ratio of cis and trans isomers in a sample.

Materials:

  • Sample of this compound

  • Dichloromethane (B109758) or hexane (GC grade)

  • Gas chromatograph with an FID detector and a suitable capillary column (e.g., HP-5)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the isomer mixture in dichloromethane or hexane (e.g., 1 mg/mL). .

  • Injection:

    • Inject 1 µL of the sample into the GC. .

  • Data Acquisition:

    • Run the GC with the temperature program outlined in Table 2.

    • Record the chromatogram. The two isomers should appear as separate peaks. .

  • Analysis:

    • Integrate the area under each peak. The relative peak areas correspond to the ratio of the isomers in the mixture.[2]

Visualization

Separation_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis & Isolation cluster_products Final Products start Mixture of cis and trans Isomers dissolve Dissolve in Minimal Non-Polar Solvent start->dissolve column Column Chromatography (Silica Gel) dissolve->column elute Elute with Hexane/ Diethyl Ether Gradient column->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc gc Analyze Purity by GC collect->gc combine Combine Pure Fractions tlc->combine gc->combine evaporate Solvent Evaporation combine->evaporate cis Pure cis Isomer evaporate->cis trans Pure trans Isomer evaporate->trans

Caption: Workflow for the separation and analysis of cis and trans isomers.

References

impact of temperature on the product distribution of 1,2-dimethylenecyclohexane bromination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the bromination of 1,2-dimethylenecyclohexane. The information provided herein is intended to assist with challenges related to the impact of temperature on product distribution.

Product Distribution of 1,2-Dimethylenecyclohexane Bromination: The Effect of Temperature

The electrophilic addition of bromine to the exocyclic diene 1,2-dimethylenecyclohexane is highly sensitive to reaction temperature, which governs the distribution of kinetic and thermodynamic products.[1][2][3] At lower temperatures, the reaction is under kinetic control, favoring the faster-formed product, while at higher temperatures, thermodynamic control predominates, leading to the more stable product.[4][5][6][7]

Data Presentation: Product Distribution Summary

The following table summarizes the observed product distribution at various temperatures.

TemperatureMain Product(s)Minor Product(s)Control Pathway
Low Temperature (e.g., 0°C) 1,2-bis(bromomethyl)cyclohex-1-ene (1,4-addition)1,2-adduct (kinetically controlled, often not isolated)[1]Kinetic Control[4][7]
Room Temperature 1,2-bis(bromomethyl)cyclohex-1-ene (1,4-addition)[1][3]1-bromo-1-(bromomethyl)-2-methylenecyclohexane, 3-bromo-1,2-bis(bromomethyl)cyclohex-1-ene[1][3]Transition to Thermodynamic
High Temperature (e.g., 77°C) 1,2-bis(bromomethyl)cyclohex-1-ene (1,4-addition)3-bromo-1,2-bis(bromomethyl)cyclohex-1-ene, 3,6-dibromo-1,2-bis(bromomethyl)cyclohex-1-ene (radical products)[1][3]Thermodynamic & Radical

Note: With an excess of bromine at room temperature, the tetrabrominated product 1,2-dibromo-1,2-bis(bromomethyl)cyclohexane can be the sole product. At high temperatures with excess bromine, a mixture of tri- and tetrabrominated products is observed.[1][3]

Experimental Protocols

Below are detailed methodologies for conducting the bromination of 1,2-dimethylenecyclohexane at different temperatures.

General Materials and Reagents:
  • 1,2-Dimethylenecyclohexane

  • Bromine

  • Carbon tetrachloride (CCl₄) (Note: CCl₄ is a hazardous substance and appropriate safety precautions must be taken. Alternative solvents may be considered.)

  • Round-bottomed flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Heating mantle with reflux condenser

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) supplies

  • Column chromatography supplies (silica gel, hexane)

Low-Temperature Bromination (e.g., 0°C)
  • Dissolve 1,2-dimethylenecyclohexane in CCl₄ in a round-bottomed flask equipped with a magnetic stir bar.

  • Cool the flask in an ice bath to 0°C.

  • Prepare a solution of bromine in CCl₄ in a dropping funnel.

  • Add the bromine solution dropwise to the stirred solution of 1,2-dimethylenecyclohexane while maintaining the temperature at 0°C.

  • After the addition is complete, continue stirring for an additional 5 minutes.[1]

  • Remove the solvent under reduced pressure using a rotary evaporator at a low temperature.

  • Analyze the crude product mixture using ¹H NMR spectroscopy to determine the product distribution.[1]

Room Temperature Bromination
  • Dissolve 1,2-dimethylenecyclohexane (e.g., 200 mg, 1.85 x 10⁻³ mol) in CCl₄ (3 mL) in a round-bottomed flask with a magnetic stirrer.[1]

  • Add a solution of bromine (e.g., 270 mg, 1.68 x 10⁻³ mol) in CCl₄ (1 mL) dropwise to the stirring solution at room temperature.[1]

  • Stir the resulting solution for 5 minutes after the addition is complete.[1]

  • Evaporate the solvent.

  • Purify the product mixture using Thin Layer Chromatography (TLC) with hexane (B92381) as the eluent to isolate the different products.[1]

High-Temperature Bromination (e.g., 77°C)
  • In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,2-dimethylenecyclohexane (e.g., 310 mg, 2.87 x 10⁻³ mol) in CCl₄ (5 mL).[1]

  • Heat the solution to reflux (77°C).

  • Add a hot solution of bromine (e.g., 459 mg, 2.87 x 10⁻³ mol) in CCl₄ (5 mL) dropwise to the refluxing solution.[1]

  • Continue stirring at reflux for 5 minutes after the addition is complete.[1]

  • Evaporate the solvent.

  • Analyze the crude product by ¹H NMR and separate the products using crystallization and column chromatography.[1]

Troubleshooting Guides and FAQs

Here are some common issues encountered during the bromination of 1,2-dimethylenecyclohexane and their potential solutions.

Q1: My reaction at low temperature yielded a complex mixture of products instead of the expected 1,4-addition product. What could have gone wrong?

A1: Several factors could contribute to this:

  • Temperature Control: If the temperature was not strictly maintained at a low level (e.g., 0°C), the reaction may have partially proceeded under thermodynamic control, leading to a mixture of products. Ensure your cooling bath is efficient and monitor the internal reaction temperature.

  • Rate of Addition: Adding the bromine solution too quickly can cause localized heating, leading to side reactions. A slow, dropwise addition is crucial.

  • Stoichiometry: An excess of bromine can lead to the formation of polybrominated products.[1][3] Use a stoichiometric amount of bromine for the desired dibromination.

Q2: I am observing significant amounts of radical bromination products even at room temperature. How can I minimize these?

A2: The formation of radical bromination products is promoted by light and higher temperatures.

  • Exclude Light: Perform the reaction in a flask wrapped in aluminum foil or in a dark fume hood to minimize photo-initiated radical reactions.

  • Maintain Temperature: Avoid allowing the reaction to overheat. If the reaction is exothermic, consider using a cooling bath to maintain room temperature.

  • Radical Inhibitors: While not explicitly mentioned in the primary literature for this specific reaction, the addition of a radical inhibitor could be explored, though this may affect the desired reaction pathway.

Q3: The yield of my desired product is consistently low. What are some potential causes and solutions?

A3: Low yields can result from several experimental factors:

  • Incomplete Reaction: Ensure the reaction is stirred for a sufficient amount of time after the bromine addition is complete. You can monitor the reaction progress by TLC.

  • Product Loss During Workup: The products are volatile to varying degrees. Be cautious during solvent removal on the rotary evaporator; use low temperatures and pressures.

  • Purification Issues: Inefficient separation of products during column chromatography can lead to lower isolated yields. Optimize your chromatography conditions (e.g., solvent system, silica (B1680970) gel activity).

Q4: How can I confirm the identity of the different isomers in my product mixture?

A4: Spectroscopic methods are essential for structure elucidation.

  • ¹H NMR Spectroscopy: The proton NMR spectra of the different products will have characteristic signals. For example, the 1,4-addition product, 1,2-bis(bromomethyl)cyclohex-1-ene, shows a characteristic signal for the methylene (B1212753) protons (CH₂Br) at around δ 4.00 ppm.[1] The presence of vinylic protons can help identify other isomers.

  • ¹³C NMR Spectroscopy: The number of signals in the ¹³C NMR spectrum can indicate the symmetry of the molecule, aiding in the identification of isomers.[1]

Visualizations

Experimental Workflow and Decision Making

The following diagram illustrates the general experimental workflow and the key decision points based on the desired product outcome.

Bromination_Workflow cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_products Primary Products cluster_analysis Analysis & Purification start 1,2-Dimethylenecyclohexane + Br₂ in CCl₄ temp_low Low Temperature (e.g., 0°C) start->temp_low Kinetic Control temp_rt Room Temperature start->temp_rt Intermediate Control temp_high High Temperature (e.g., 77°C) start->temp_high Thermodynamic/Radical Control prod_kinetic Kinetic Product (Mainly 1,4-Addition) temp_low->prod_kinetic prod_mixed Mixed Products (1,4-Addition + Side Products) temp_rt->prod_mixed prod_thermo Thermodynamic & Radical Products temp_high->prod_thermo workup Solvent Removal prod_kinetic->workup prod_mixed->workup prod_thermo->workup analysis NMR Analysis workup->analysis purification TLC / Column Chromatography analysis->purification

Caption: Workflow for the bromination of 1,2-dimethylenecyclohexane.

Signaling Pathway: Kinetic vs. Thermodynamic Control

This diagram illustrates the conceptual energy profile for the formation of kinetic and thermodynamic products.

Kinetic_vs_Thermodynamic cluster_pathways Product Formation Pathways Reactants Reactants Intermediate Intermediate Reactants->Intermediate ΔG‡ (rate-determining) Kinetic Product Kinetic Product (1,2-Adduct) Intermediate->Kinetic Product Lower ΔG‡ (Forms Faster) Thermodynamic Product Thermodynamic Product (1,4-Adduct) Intermediate->Thermodynamic Product Higher ΔG‡ (Forms Slower) Kinetic Product->Thermodynamic Product Reversible at Higher Temp E_axis_start Energy E_axis_end E_axis_start->E_axis_end

Caption: Energy profile of kinetic vs. thermodynamic control.

References

avoiding Wurtz coupling during Grignard formation with 4-Bromo-1,2-dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Avoiding Wurtz Coupling during Grignard Formation with 4-Bromo-1,2-dimethylcyclohexane

This guide provides troubleshooting advice, quantitative data, and detailed experimental protocols to help researchers, scientists, and drug development professionals minimize the formation of the undesired Wurtz coupling byproduct during the synthesis of the Grignard reagent from this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the Wurtz coupling product in the context of my Grignard reaction?

A1: The Wurtz-type coupling product is a homocoupled dimer of your starting material, this compound. This side reaction occurs when a newly formed molecule of the Grignard reagent (4-(1,2-dimethylcyclohexyl)magnesium bromide) reacts with a molecule of unreacted this compound.[1] This not only consumes your desired Grignard reagent but also complicates the purification of your final product.[1]

Q2: I am observing a significant amount of a high-boiling point byproduct in my reaction mixture. Is this the Wurtz product?

A2: It is highly likely. The Wurtz coupling of this compound results in the formation of a C-C bond between two cyclohexane (B81311) rings, leading to a significantly larger and higher-boiling point molecule. This byproduct can often be observed as a significant peak in GC analysis or may co-elute with your desired product during chromatographic purification.

Q3: What are the primary causes of excessive Wurtz coupling in my experiment?

A3: A high yield of the Wurtz coupling product is typically promoted by several factors:

  • High Local Concentration of Alkyl Halide: Rapid addition of this compound can create localized areas of high concentration, increasing the probability of the Grignard reagent reacting with the alkyl halide instead of with the magnesium surface.[1]

  • Elevated Reaction Temperature: Grignard formation is an exothermic reaction.[2] Higher temperatures can accelerate the rate of the Wurtz coupling side reaction.[1][2] Poor temperature control can lead to "hot spots" that favor byproduct formation.[1]

  • Choice of Solvent: Certain solvents, like Tetrahydrofuran (THF), can be more prone to promoting Wurtz coupling for some substrates compared to other ethers like diethyl ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF).[1]

  • Insufficiently Activated Magnesium: A passive layer of magnesium oxide on the surface of the magnesium turnings can slow down the formation of the Grignard reagent, leaving more unreacted alkyl halide available to participate in Wurtz coupling.[1]

Q4: How can I effectively minimize the formation of the Wurtz coupling byproduct?

A4: To suppress the formation of the Wurtz coupling byproduct, consider the following strategies:

  • Slow Addition: Add a solution of this compound dropwise to the magnesium suspension at a rate that maintains a steady, controllable reaction temperature.[1] This prevents the buildup of unreacted alkyl halide.

  • Temperature Control: Maintain a low and constant reaction temperature. After initiation, the reaction is exothermic, so cooling may be necessary to prevent the temperature from rising.[2]

  • Magnesium Activation: Ensure the magnesium turnings are properly activated before adding the bulk of your alkyl halide. This can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909).[1]

  • Solvent Choice: Consider using diethyl ether or 2-Methyltetrahydrofuran (2-MeTHF) instead of THF, as these solvents have been shown to minimize Wurtz coupling for reactive halides.[1]

  • High Dilution: Using a sufficient volume of anhydrous ether solvent helps to dilute the reactants, which in turn minimizes the local concentration of the alkyl halide and reduces the likelihood of dimerization.

Q5: My Grignard reaction is difficult to initiate with this sterically hindered alkyl bromide. What can I do?

A5: The formation of Grignard reagents from sterically hindered secondary halides like this compound can be challenging. In addition to the standard activation methods (iodine, 1,2-dibromoethane), you can try gently warming the flask to initiate the reaction. Once initiated, be prepared to cool the reaction as it is exothermic. Using freshly crushed magnesium turnings to expose a new surface can also be beneficial.

Quantitative Data: Solvent Effects on Wurtz Coupling

SolventYield of Grignard Product (%) [a]Observations
Diethyl Ether (Et₂O)94Excellent yield with minimal Wurtz coupling.[1]
Tetrahydrofuran (THF)27Poor yield due to significant Wurtz byproduct formation.[1]
2-Methyltetrahydrofuran (2-MeTHF)90Excellent yield, demonstrating effective suppression of Wurtz coupling.[1]

[a] Isolated yield of the alcohol product after the in-situ generated Grignard reagent was reacted with 2-butanone. Data is for benzyl (B1604629) chloride and serves as a model system.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Wurtz Coupling in the Formation of the Grignard Reagent from this compound

This protocol is adapted from procedures designed to suppress Wurtz coupling for reactive alkyl halides.

Materials:

  • Magnesium turnings (1.2 eq)

  • Iodine (1 small crystal for activation)

  • This compound (1.0 eq)

  • Anhydrous diethyl ether or 2-Methyltetrahydrofuran (2-MeTHF)

  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser and dropping funnel, flame-dried

  • Nitrogen or Argon inlet

  • Magnetic stirrer

Procedure:

  • Setup: Assemble the flame-dried, three-necked round-bottom flask with a magnetic stirrer, reflux condenser, dropping funnel, and a nitrogen inlet. Ensure the system is under a positive pressure of inert gas.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask under the inert atmosphere until the purple color of the iodine disappears, which indicates the activation of the magnesium surface.[1] Allow the flask to cool to room temperature.

  • Initiation: Add a small portion of the this compound solution (dissolved in the chosen anhydrous ether) to the activated magnesium. The reaction should initiate, as evidenced by a gentle reflux and the appearance of a gray, cloudy suspension.[1]

  • Slow Addition: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel over a period of at least 40-60 minutes. Maintain the reaction temperature at a gentle reflux or below by using a water bath to control the exotherm.

  • Reaction Completion: After the addition is complete, continue to stir the resulting gray suspension at room temperature for an additional 30 minutes. The Grignard reagent is now ready for the subsequent reaction.

Visualizations

G cluster_reactants Reactants cluster_products Potential Products RBr This compound Grignard Grignard Reagent (Desired) RBr->Grignard + Mg (Desired Path) Wurtz Wurtz Coupling Product (Byproduct) RBr->Wurtz + Grignard Reagent (Side Reaction) Mg Magnesium Mg->Grignard

Caption: Competing reaction pathways in Grignard synthesis.

G start High Wurtz Coupling Observed q1 Is the addition rate of This compound too fast? start->q1 a1_yes Slow down the addition rate to maintain a steady, low temperature. q1->a1_yes Yes q2 Is the reaction temperature too high? q1->q2 No a1_yes->q2 a2_yes Use a cooling bath to maintain a lower, constant temperature. q2->a2_yes Yes q3 Is the magnesium surface fully activated? q2->q3 No a2_yes->q3 a3_no Ensure proper activation with iodine or 1,2-dibromoethane before starting the main addition. q3->a3_no No q4 Are you using THF as the solvent? q3->q4 Yes a3_no->q4 a4_yes Consider switching to diethyl ether or 2-MeTHF to suppress Wurtz coupling. q4->a4_yes Yes end Wurtz Coupling Minimized q4->end No a4_yes->end

Caption: Troubleshooting workflow for excessive Wurtz coupling.

References

influence of solvent on the rate of reaction for 4-Bromo-1,2-dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers working with 4-Bromo-1,2-dimethylcyclohexane, focusing on how the choice of solvent impacts reaction rates and product outcomes.

Frequently Asked Questions (FAQs)

Q1: What type of substrate is this compound and which reaction mechanisms are possible?

This compound is a secondary (2°) alkyl halide. Due to its structure, it can undergo all four common nucleophilic substitution and elimination reactions: SN1, SN2, E1, and E2.[1][2] The predominant mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile/base, solvent, and temperature.[1][2]

Q2: How does the solvent choice fundamentally influence the reaction pathway?

The polarity of the solvent and its ability to form hydrogen bonds are critical factors. Solvents are generally categorized as polar protic or polar aprotic.[3]

  • Polar Protic Solvents (e.g., water, ethanol (B145695), methanol): These solvents have a hydrogen atom bonded to an electronegative atom (like oxygen) and can form hydrogen bonds.[3] They are effective at stabilizing both carbocation intermediates and leaving groups, which strongly favors SN1 and E1 pathways.[1][4]

  • Polar Aprotic Solvents (e.g., acetone, DMSO, acetonitrile, DMF): These solvents have a dipole moment but lack O-H or N-H bonds, so they cannot act as hydrogen bond donors.[3] They solvate cations well but leave anions (the nucleophile/base) relatively "naked" and more reactive.[3][5][6] This enhances the reactivity of the nucleophile/base, favoring SN2 and E2 pathways.[1][7]

Q3: Why is temperature an important consideration along with the solvent?

Higher temperatures generally provide the necessary energy to overcome the activation barriers for all reactions. However, elimination reactions (E1 and E2) tend to have a higher activation energy and are more entropically favored than substitution reactions. Therefore, increasing the reaction temperature will typically favor elimination over substitution when the two pathways are in competition.[1][2]

Troubleshooting Guide

Issue: My reaction is proceeding very slowly.

  • Possible Cause (for SN2/E2): You may be using a polar protic solvent. These solvents can form hydrogen bonds with the nucleophile/base, creating a "solvent cage" that reduces its reactivity and slows down the reaction.[3][5][8]

    • Solution: Switch to a polar aprotic solvent like DMSO or DMF to enhance the nucleophile's strength.[5][7]

  • Possible Cause (for SN1/E1): You may be using a less polar or aprotic solvent. These reactions depend on the formation of a carbocation intermediate, which is significantly stabilized by the ion-dipole interactions and hydrogen bonding provided by polar protic solvents.[1][9]

    • Solution: Use a polar protic solvent such as ethanol or a water/ethanol mixture to stabilize the carbocation and accelerate the reaction.[1][4]

Issue: I am getting a mixture of substitution and elimination products. How can I favor one outcome?

This is a common issue with secondary alkyl halides. The key is to carefully select the solvent and the nucleophile/base.

  • To Favor Substitution (SN2): Use a strong, but weakly basic nucleophile (e.g., I⁻, CN⁻, N₃⁻) in a polar aprotic solvent at a lower temperature.[7]

  • To Favor Elimination (E2): Use a strong, bulky base (e.g., potassium tert-butoxide, KOtBu) to sterically hinder attack at the carbon, promoting proton abstraction instead. E2 reactions are favored by polar aprotic solvents and higher temperatures.[2][7]

  • To Favor SN1/E1: Use a weak nucleophile/weak base (e.g., H₂O, ROH) in a polar protic solvent. To favor E1 over SN1, increase the temperature.[1][2]

Issue: My reaction is yielding rearranged products.

  • Possible Cause: Your reaction is proceeding through an SN1 or E1 mechanism. These pathways involve a carbocation intermediate which can undergo rearrangements (like hydride or methyl shifts) to form a more stable carbocation before the final product is formed.[2]

    • Solution: To avoid rearrangements, you must use conditions that favor SN2 or E2 mechanisms, which are concerted (single-step) reactions and do not involve a carbocation intermediate.[2] Use a strong nucleophile/base and a polar aprotic solvent.

Data Presentation

The following table summarizes the expected major reaction pathways and relative rates for this compound under different solvent and reagent conditions.

SubstrateReagentSolvent TypePredominant Pathway(s)Expected Relative Rate
2° Alkyl HalideStrong, unhindered nucleophile/base (e.g., NaOH, NaOMe)Polar Aprotic (e.g., DMSO)E2 > SN2Fast
2° Alkyl HalideStrong, bulky base (e.g., KOtBu)Polar Aprotic (e.g., DMSO)E2 (major)Fast
2° Alkyl HalideGood nucleophile, weak base (e.g., NaI, NaCN)Polar Aprotic (e.g., Acetone)SN2Moderate to Fast
2° Alkyl HalideWeak nucleophile, weak base (e.g., H₂O, EtOH)Polar Protic (e.g., Ethanol)SN1, E1Slow

Experimental Protocols

Protocol: Determining Reaction Rate via the Method of Initial Rates

This protocol provides a general framework for comparing the reaction rates of this compound in different solvents. The reaction being monitored here as an example is a substitution with a nucleophile.

Objective: To determine the order of the reaction and the rate constant by measuring the initial reaction rate at varying reactant concentrations.[10][11]

Materials:

  • This compound

  • Selected nucleophile (e.g., sodium iodide)

  • Selected solvents (e.g., acetone, ethanol)

  • Volumetric flasks, pipettes, burettes

  • Constant temperature bath

  • Stopwatch

  • Titration apparatus or spectrophotometer

Procedure:

  • Preparation of Solutions: Prepare stock solutions of this compound and the nucleophile in the chosen solvent at known concentrations.

  • Reaction Setup: For each run, prepare two separate solutions in flasks. One contains the alkyl halide, and the other contains the nucleophile. Allow both flasks to equilibrate to the desired temperature in a constant temperature bath.

  • Initiating the Reaction: Rapidly mix the contents of the two flasks and start the stopwatch simultaneously.

  • Monitoring the Reaction: At regular, recorded time intervals, withdraw a small aliquot of the reaction mixture and "quench" the reaction (e.g., by adding a large volume of cold water or a reagent that stops the reaction).

  • Analysis: Analyze the concentration of the remaining reactant or the formed product in the quenched aliquot. This can be done via titration for a consumed acid/base or by spectrophotometry if a species has a distinct absorbance.

  • Data Processing:

    • Plot the concentration of the reactant versus time.

    • Determine the initial rate of the reaction by calculating the slope of the tangent to the curve at t=0.

  • Varying Concentrations: Repeat the experiment multiple times, changing the initial concentration of only one reactant at a time while keeping all other conditions (temperature, other reactant concentrations) constant.[11]

  • Calculating Rate Law: Compare the initial rates from the different runs to determine the order of the reaction with respect to each reactant and calculate the rate constant, k.

Visualizations

Solvent_Selection_Workflow cluster_start Starting Point cluster_pathway Reaction Pathway cluster_mechanism Mechanism Type cluster_solvent Recommended Solvent start Desired Reaction? sub Substitution start->sub Substitution elim Elimination start->elim Elimination sn1 SN1 sub->sn1 Weak Nucleophile sn2 SN2 sub->sn2 Strong Nucleophile e1 E1 elim->e1 Weak Base e2 E2 elim->e2 Strong Base protic Polar Protic (e.g., Ethanol, Water) sn1->protic aprotic Polar Aprotic (e.g., Acetone, DMSO) sn2->aprotic e1->protic e2->aprotic

Caption: Workflow for selecting the appropriate solvent type based on the desired reaction mechanism.

Competing_Pathways cluster_unimolecular Unimolecular (Carbocation Intermediate) cluster_bimolecular Bimolecular (Concerted) substrate This compound (Secondary Alkyl Halide) sn1 SN1 Product (Substitution) substrate->sn1 Weak Nu: Polar Protic Solvent Low Temp e1 E1 Product (Elimination) substrate->e1 Weak Base Polar Protic Solvent High Temp sn2 SN2 Product (Substitution) substrate->sn2 Strong Nu: Polar Aprotic Solvent Low Temp e2 E2 Product (Elimination) substrate->e2 Strong Base Polar Aprotic Solvent High Temp

Caption: Competing reaction pathways for a secondary alkyl halide based on reaction conditions.

Kinetics_Workflow A 1. Prepare Reactant Solutions (Alkyl Halide & Nucleophile) B 2. Equilibrate to Temperature in Constant Temp Bath A->B C 3. Mix Solutions & Start Timer B->C D 4. Withdraw & Quench Aliquots at Timed Intervals C->D E 5. Analyze Aliquot Concentration (e.g., Titration, Spectroscopy) D->E F 6. Plot [Reactant] vs. Time E->F G 7. Determine Initial Rate (Slope at t=0) F->G H 8. Repeat for Different Initial Concentrations G->H I 9. Determine Rate Law & k H->I

Caption: Experimental workflow for determining reaction rate using the method of initial rates.

References

Technical Support Center: Synthesis and Analysis of 4-Bromo-1,2-dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and GC-MS analysis of 4-Bromo-1,2-dimethylcyclohexane. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound, and what impurities can be expected?

There are several common methods for synthesizing this compound.[1] The choice of method can influence the impurity profile.

  • Electrophilic Addition to 1,2-dimethylcyclohexene (B155917): This method involves reacting 1,2-dimethylcyclohexene with a bromine source like hydrogen bromide (HBr).[2][3]

    • Expected Impurities: Unreacted starting material (1,2-dimethylcyclohexene), isomeric products (e.g., 1-bromo-1,2-dimethylcyclohexane), and diastereomers (cis/trans isomers).[3][4] Carbocation rearrangements can also lead to different constitutional isomers.[3][5]

  • Radical Bromination of 1,2-dimethylcyclohexane: This involves the free radical substitution of a hydrogen atom with bromine, often using N-bromosuccinimide (NBS) or Br2 with UV light.[1]

    • Expected Impurities: Multiple constitutional isomers (since different C-H bonds can be substituted), polybrominated products, and unreacted starting material.[1]

  • From 1,2-dimethylcyclohexanol: This involves the substitution of a hydroxyl group with bromide, using reagents like HBr or PBr₃.

    • Expected Impurities: Unreacted alcohol, elimination byproducts (alkenes), and ethers if an alcohol is used as a solvent.

Q2: My GC chromatogram shows several peaks besides my product. What are the likely identities of these peaks?

Multiple peaks in your chromatogram indicate the presence of several compounds in your crude product mixture. To identify them, you should analyze the mass spectrum of each peak. Common possibilities include:

  • Starting Materials: Unreacted 1,2-dimethylcyclohexene or 1,2-dimethylcyclohexane.

  • Solvent: The solvent used for the reaction or workup (e.g., dichloromethane, diethyl ether).

  • Isomeric Byproducts: Other brominated isomers of dimethylcyclohexane. Their retention times will likely be close to your main product.

  • Dibrominated Products: If excess bromine was used, dibrominated species may have formed.[1][4] These will have a higher molecular weight and typically a longer retention time.

  • Elimination Products: Alkenes formed through side reactions.[1]

Q3: How can I definitively identify the this compound peak in my GC-MS data?

Confirmation relies on interpreting the mass spectrum associated with the chromatographic peak. Look for these key features:

  • Molecular Ion (M•+): The molecular formula is C₈H₁₅Br.[6] The nominal molecular weight is 190 g/mol (using ¹²C, ¹H, and ⁷⁹Br). You should look for a pair of peaks around m/z 190 and 192.

  • Bromine Isotope Pattern: The most critical feature is the presence of two peaks of nearly equal abundance, two mass units apart (M•+ and M+2•+).[7][8][9] This is due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).[8][9] Any fragment containing a bromine atom will exhibit this pattern.

  • Key Fragmentation: The C-Br bond is relatively weak and often breaks first. A prominent peak corresponding to the loss of a bromine atom (M-79 or M-81) should be present at m/z 111 ([C₈H₁₅]⁺).[9]

Q4: What is the significance of a pair of equally intense peaks separated by 2 m/z units in my mass spectrum?

This distinctive pattern is the hallmark of a compound containing one bromine atom.[8][9] The two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundances (approximately 50.7% and 49.3%, respectively). Therefore, the molecular ion and any bromine-containing fragments will appear as a pair of peaks (M and M+2) with a roughly 1:1 intensity ratio.[7][8] This is a powerful tool for identifying your product and any brominated impurities.

Troubleshooting Guide

Symptom Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing/Fronting) 1. Active Sites: The GC inlet liner or the front of the column may have active sites causing polar compounds to interact strongly.[10] 2. Column Overload: Injecting too concentrated a sample. 3. Improper Column Installation: The column may be installed too high or too low in the injector or detector.1. Deactivate/Replace Liner: Use a fresh, deactivated inlet liner. Trim the first few centimeters of the GC column.[10] 2. Dilute Sample: Dilute your sample and reinject. 3. Reinstall Column: Check the instrument manual for correct column installation depths and reinstall.
Low or No Signal 1. Leak in the System: An air leak can compromise the vacuum in the MS and reduce sensitivity.[11] 2. Injector Issue: A plugged syringe or a leaking septum can prevent the sample from reaching the column.[12] 3. MS Detector Issue: The electron multiplier (EM) may be old or the MS may need tuning.1. Perform Leak Check: Use an electronic leak detector or check fittings. Common leak sources are the septum nut and column fittings.[11] 2. Check Injector: Replace the septum and clean or replace the syringe.[12] 3. Tune MS: Run the instrument's autotune procedure. If sensitivity is still low, the EM may need replacement.
High Baseline Noise / Ghost Peaks 1. Contamination: The inlet, column, or carrier gas may be contaminated.[10] 2. Column Bleed: The GC column is degrading, often due to exposure to oxygen at high temperatures.[11] 3. Septum Bleed: Particles from an old septum are entering the inlet.1. Bake Out System: Bake out the inlet and column at a high temperature (below the column's max limit). Ensure high-purity carrier gas with an oxygen trap. 2. Condition/Replace Column: Condition the column according to the manufacturer's instructions. If bleed remains high, the column needs to be replaced. 3. Replace Septum: Use high-quality septa and replace them regularly.
Shifting Retention Times 1. Flow Rate Fluctuation: Inconsistent carrier gas flow rate due to leaks or regulator issues.[10] 2. Oven Temperature Variation: The GC oven is not reaching or holding the setpoint temperature correctly. 3. Column Changes: The column may have been shortened (trimmed) or replaced with one of different dimensions.1. Check Gas Flow: Verify the carrier gas flow rate at the detector outlet or with a flow meter. Check for leaks. 2. Verify Oven Temperature: Use a calibrated thermometer to check the oven's temperature accuracy. 3. Update Method: If the column has been modified, adjust the method parameters or re-inject standards to establish new retention times.

Data and Protocols

Table 1: Potential Impurities and Key GC-MS Identifiers
CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass Spectral Features
1,2-dimethylcyclohexene (Starting Material)C₈H₁₄110.20m/z 110 (M•+), 95 ([M-CH₃]⁺)
trans-1,2-Dibromo-1,2-dimethylcyclohexaneC₈H₁₄Br₂270.00M/M+2/M+4 pattern for two Br atoms (approx. 1:2:1 ratio). Loss of Br (m/z 191/189).[4]
1-Bromo-2,3-dimethylcyclohexane (Rearrangement Product)C₈H₁₅Br191.11M/M+2 pattern at m/z 190/192. Fragmentation will differ from the target compound.
Table 2: Typical GC-MS Experimental Protocol
ParameterSettingRationale
GC Column HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thicknessA non-polar 5% phenyl-methylpolysiloxane column provides good separation for halogenated hydrocarbons.[12]
Carrier Gas HeliumInert gas, standard for GC-MS.
Flow Rate 1.0 mL/min (constant flow)Provides optimal column efficiency.
Inlet Temperature 250 °CEnsures rapid volatilization of the sample.[13]
Injection Mode Split (e.g., 50:1 ratio)Prevents column overloading and ensures sharp peaks for concentrated samples.
Injection Volume 1 µLStandard volume for capillary GC.
Oven Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 240 °C, Hold: 5 minSeparates compounds based on boiling point. Initial hold separates volatile components; ramp elutes higher boiling compounds.
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode that produces reproducible fragmentation patterns for library matching.
Mass Range m/z 40-350Covers the mass of the target molecule, fragments, and potential impurities.
Table 3: Expected Mass Fragments for this compound
m/z (⁷⁹Br / ⁸¹Br)Putative Fragment IdentityNotes
190 / 192[C₈H₁₅Br]⁺•Molecular ion (M•+). Often low abundance.[7]
111[C₈H₁₅]⁺Loss of a bromine radical ([M-Br]⁺). Often the base peak or a very abundant fragment.[9]
95[C₇H₁₁]⁺Loss of Br and a methyl group ([M-Br-CH₃]⁺).
81 / 79[Br]⁺Bromine ion. Usually very low abundance.[9]

Impurity Identification Workflow

The following diagram outlines a logical workflow for identifying an unknown peak in your GC chromatogram.

G A Observe Unknown Peak in GC Chromatogram B Examine Mass Spectrum of the Peak A->B C Does it show a ~1:1 M/M+2 Isotope Pattern? B->C D Compound Contains One Bromine Atom C->D  Yes E Compound does NOT Contain Bromine C->E  No F Analyze Fragmentation Pattern (e.g., loss of 79/81, base peak) D->F G Compare with MS Library (e.g., NIST) and Literature Data E->G F->G H Identify as Known Impurity (e.g., Isomer, Dibromide) G->H I Identify as Non-Brominated Impurity (e.g., Starting Material, Solvent) G->I J Propose Structure for Unknown Impurity G->J

Caption: Logical workflow for identifying unknown impurities using GC-MS data.

References

Validation & Comparative

E2 Elimination Reactivity: A Comparative Analysis of cis- and trans-4-Bromo-1,2-dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Stereoisomeric Reactivity in Cyclohexane (B81311) Systems

The stereochemical orientation of substituents in cyclohexane rings profoundly influences their reactivity, a cornerstone principle in synthetic chemistry and drug design. This guide provides a comparative analysis of the E2 elimination reactivity of cis- and trans-4-Bromo-1,2-dimethylcyclohexane. Understanding these differences is critical for predicting reaction outcomes and designing efficient synthetic pathways. The core of this reactivity difference lies in the stringent stereoelectronic requirement for a trans-diaxial (anti-periplanar) arrangement of the leaving group and a β-hydrogen for the E2 mechanism to proceed efficiently.

Comparative Reactivity Data

IsomerRelative Rate of E2 EliminationMajor Alkene Product(s)Rationale for Reactivity
cis-4-Bromo-1,2-dimethylcyclohexaneFast1,2-dimethylcyclohex-4-eneThe most stable chair conformation can readily place the bromine atom in an axial position, allowing for a trans-diaxial β-hydrogen to be available for anti-periplanar elimination.
trans-4-Bromo-1,2-dimethylcyclohexaneVery Slow1,6-dimethylcyclohex-1-ene and 2,3-dimethylcyclohex-1-eneFor the bromine to occupy the necessary axial position for E2 elimination, a ring flip to a higher-energy conformation is required, which forces one of the methyl groups into an unfavorable axial position. This high energy barrier results in a much slower reaction rate.

Conformational Analysis and E2 Reaction Pathway

The significant difference in reactivity is a direct consequence of the conformational energetics of the cyclohexane chair forms. For an E2 reaction to occur, the C-H and C-Br bonds must be aligned in an anti-periplanar fashion, which in a cyclohexane ring, necessitates a trans-diaxial arrangement.

E2_Reactivity_Comparison cluster_cis cis-4-Bromo-1,2-dimethylcyclohexane cluster_trans trans-4-Bromo-1,2-dimethylcyclohexane cis_stable More Stable Conformer (Br axial, Me's equatorial) cis_product 1,2-dimethylcyclohex-4-ene cis_stable->cis_product Fast E2 (trans-diaxial H available) trans_stable More Stable Conformer (Br equatorial, Me's equatorial) trans_unstable Less Stable Conformer (Br axial, one Me axial) trans_stable->trans_unstable High Energy Ring Flip trans_product 1,6- & 2,3-dimethylcyclohex-1-ene trans_unstable->trans_product Slow E2 (trans-diaxial H available)

Caption: Conformational control of E2 elimination rates in cis and trans isomers.

Experimental Protocol: Comparative E2 Elimination

This protocol outlines a general method for comparing the E2 elimination rates of cis- and trans-4-Bromo-1,2-dimethylcyclohexane.

Objective: To qualitatively and semi-quantitatively compare the rates of E2 elimination of cis- and trans-4-Bromo-1,2-dimethylcyclohexane.

Materials:

  • cis-4-Bromo-1,2-dimethylcyclohexane

  • trans-4-Bromo-1,2-dimethylcyclohexane

  • Sodium ethoxide in ethanol (B145695) (e.g., 0.5 M solution)

  • Anhydrous ethanol

  • Internal standard (e.g., undecane (B72203) or dodecane)

  • Deuterated chloroform (B151607) (CDCl₃) for NMR analysis

  • Gas chromatography-mass spectrometry (GC-MS) instrument

  • Nuclear magnetic resonance (NMR) spectrometer

  • Standard laboratory glassware (round-bottom flasks, condensers, etc.)

  • Constant temperature bath

Procedure:

  • Reaction Setup:

    • Prepare two separate, identical reaction flasks, one for the cis isomer and one for the trans isomer.

    • Into each flask, accurately weigh a specific amount of the respective isomer (e.g., 100 mg).

    • Add a precise volume of a stock solution of the internal standard in anhydrous ethanol to each flask.

    • Dissolve the contents of each flask in a sufficient volume of anhydrous ethanol to achieve a desired concentration (e.g., 0.1 M).

  • Reaction Initiation and Monitoring:

    • Place both flasks in a constant temperature bath set to a specific temperature (e.g., 50°C) and allow them to equilibrate.

    • To initiate the reactions, simultaneously add an equivalent amount of the sodium ethoxide solution to each flask with vigorous stirring.

    • At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.5 mL) from each reaction mixture.

  • Quenching and Sample Preparation:

    • Immediately quench each aliquot by adding it to a vial containing a dilute acid solution (e.g., 1 mL of 1 M HCl) to neutralize the base.

    • Add a small amount of an organic solvent (e.g., diethyl ether) to each quenched aliquot, vortex, and allow the layers to separate.

    • Carefully extract the organic layer for analysis.

  • Analysis:

    • GC-MS Analysis: Inject the organic extracts into a GC-MS to monitor the disappearance of the starting material and the appearance of the alkene product(s). The relative peak areas of the substrate and the internal standard can be used to quantify the extent of the reaction over time.

    • NMR Analysis: For product identification, at the end of the reaction period, quench the entire reaction mixture, perform a workup (extraction and drying), and evaporate the solvent. Analyze the residue by ¹H and ¹³C NMR to determine the structure of the resulting alkene(s).

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_analysis Quenching and Analysis prep1 Prepare separate reaction flasks for cis and trans isomers prep2 Add substrate and internal standard prep1->prep2 prep3 Dissolve in anhydrous ethanol prep2->prep3 react1 Equilibrate at constant temperature prep3->react1 react2 Initiate reaction with sodium ethoxide react1->react2 react3 Withdraw aliquots at time intervals react2->react3 analysis1 Quench aliquots with dilute acid react3->analysis1 analysis2 Extract with organic solvent analysis1->analysis2 analysis3 Analyze by GC-MS and NMR analysis2->analysis3

Caption: Workflow for comparing E2 elimination rates of stereoisomers.

Conclusion

The E2 reactivity of cis- and trans-4-Bromo-1,2-dimethylcyclohexane is fundamentally governed by the stereochemical requirement for a trans-diaxial arrangement of the bromine and a β-hydrogen. The cis isomer can readily adopt a conformation that fulfills this requirement, leading to a fast elimination reaction. Conversely, the trans isomer must overcome a significant energy barrier to achieve the reactive conformation, resulting in a substantially slower reaction rate. This principle is a critical consideration for synthetic chemists in predicting and controlling the outcomes of elimination reactions in cyclic systems.

Axial vs. Equatorial Proton Coupling in Bromocyclohexane: A ¹H NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the conformational analysis of substituted cyclohexanes, ¹H NMR spectroscopy is an indispensable tool. The vicinal coupling constants (³J) between protons on adjacent carbons are highly dependent on the dihedral angle between them, providing a clear distinction between axial and equatorial protons. This guide compares the characteristic ¹H NMR coupling constants for axial and equatorial protons in bromocyclohexane (B57405), supported by established experimental data, and provides a detailed protocol for their determination.

Data Presentation: Coupling Constants

The magnitude of the ³J coupling constant in a cyclohexane (B81311) ring is described by the Karplus equation, which correlates the coupling constant to the dihedral angle between the coupled protons. In a chair conformation, the dihedral angles between vicinal protons are approximately 60° for axial-equatorial (a-e) and equatorial-equatorial (e-e) pairs, and 180° for axial-axial (a-a) pairs. This geometric difference leads to distinct and predictable coupling constants.

The following table summarizes the generally accepted, experimentally determined coupling constants for the different types of vicinal proton interactions in substituted cyclohexanes, including bromocyclohexane. These values are obtained through low-temperature ¹H NMR experiments, which "freeze out" the rapid chair-chair interconversion, allowing for the observation of individual conformers.

Coupling TypeDihedral Angle (approx.)Typical Coupling Constant (³J)
Axial-Axial (J_aa)~180°9 - 12 Hz
Axial-Equatorial (J_ae)~60°3 - 4 Hz
Equatorial-Equatorial (J_ee)~60°3 - 4 Hz

Note: The values presented are typical ranges observed for substituted cyclohexanes. The exact values for bromocyclohexane may vary slightly depending on the solvent and temperature. The larger value for axial-axial coupling is a direct consequence of the near 180° dihedral angle, which allows for maximum orbital overlap and efficient spin-spin coupling. Conversely, the ~60° dihedral angles in axial-equatorial and equatorial-equatorial arrangements result in significantly smaller coupling constants.

Experimental Protocols

Objective: To determine the vicinal proton-proton coupling constants (J_aa, J_ae, and J_ee) in bromocyclohexane by slowing the chair-chair interconversion using low-temperature ¹H NMR spectroscopy.

Materials:

  • Bromocyclohexane

  • Deuterated solvent with a low freezing point (e.g., deuterated chloroform (B151607) (CDCl₃) or carbon disulfide (CS₂))

  • NMR spectrometer equipped with a variable temperature unit

  • NMR tubes

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of bromocyclohexane (approx. 1-5% w/v) in a suitable deuterated solvent (e.g., CDCl₃ or CS₂).

    • Transfer the solution to an NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the spectrometer at room temperature to obtain optimal resolution.

    • Acquire a standard ¹H NMR spectrum at room temperature. At this temperature, rapid chair-chair interconversion will result in an averaged spectrum where the coupling constants are a weighted average of the axial and equatorial environments.

  • Low-Temperature ¹H NMR Acquisition:

    • Cool the sample to a temperature where the chair-chair interconversion is slow on the NMR timescale. A common starting point is -60 °C, with further cooling as needed to resolve the signals of the individual conformers.

    • Allow the sample temperature to equilibrate for 5-10 minutes before acquisition.

    • Acquire the ¹H NMR spectrum at the low temperature. The signals for the axial and equatorial protons should now be distinct and well-resolved.

  • Data Analysis:

    • Process the low-temperature ¹H NMR spectrum (Fourier transform, phase correction, and baseline correction).

    • Identify the signals corresponding to the axial and equatorial protons. The methine proton (CH-Br) is of particular interest. In the conformer where the bromine is equatorial, the adjacent proton is axial and will exhibit large axial-axial couplings to its neighboring axial protons. Conversely, when the bromine is axial, the adjacent proton is equatorial and will show smaller axial-equatorial and equatorial-equatorial couplings.

    • Measure the coupling constants (in Hz) from the splitting patterns of the resolved signals to determine the values for J_aa, J_ae, and J_ee.

Mandatory Visualization

The relationship between the proton orientation in the two chair conformations of bromocyclohexane and the resulting ¹H NMR coupling constants can be visualized as follows:

G Experimental Workflow for Determining Coupling Constants prep Sample Preparation Bromocyclohexane in deuterated solvent rt_nmr Room Temperature ¹H NMR Averaged spectrum prep->rt_nmr cool Cool Sample e.g., -60 °C rt_nmr->cool lt_nmr Low-Temperature ¹H NMR 'Frozen' conformers cool->lt_nmr analysis Data Analysis Measure J_aa, J_ae, J_ee lt_nmr->analysis

A Comparative Analysis of the Mass Spectra of 4-Bromo-1,2-dimethylcyclohexane and 1-Bromo-4-methylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the electron ionization (EI) mass spectra of two constitutional isomers: 4-Bromo-1,2-dimethylcyclohexane and 1-bromo-4-methylcyclohexane (B1584704). The analysis is targeted towards researchers, scientists, and drug development professionals, offering insights into how subtle structural differences influence fragmentation patterns. While experimental data for 1-bromo-4-methylcyclohexane is available from the NIST Mass Spectrometry Data Center, a publicly available experimental spectrum for this compound could not be located in the searched databases. Therefore, the analysis for this compound is based on theoretical fragmentation principles of brominated cyclic alkanes.

Experimental Protocols

The mass spectral data for 1-bromo-4-methylcyclohexane was obtained via electron ionization (EI) mass spectrometry. A typical experimental protocol for acquiring such a spectrum is as follows:

A small amount of the liquid sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification, or through a direct insertion probe. The sample is vaporized and enters the ion source, which is maintained under a high vacuum. In the ion source, the gaseous molecules are bombarded by a beam of electrons with a standard energy of 70 eV.[1][2] This high energy is sufficient to cause the ejection of an electron from the analyte molecule, forming a positively charged molecular ion (M•+).[1] The excess energy imparted to the molecular ion often leads to its fragmentation into smaller, characteristic ions. These ions are then accelerated into a mass analyzer, where they are separated based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative ion abundance versus m/z.[3]

Quantitative Mass Spectral Data

The table below summarizes the key mass spectral data for 1-bromo-4-methylcyclohexane (experimental) and the predicted major fragments for this compound (theoretical).

m/zRelative Abundance (%) (1-bromo-4-methylcyclohexane)Putative Fragment Identity (1-bromo-4-methylcyclohexane)Predicted m/z (this compound)Predicted Putative Fragment Identity (this compound)
1782.5[C₇H₁₃⁸¹Br]⁺• (M+2)192[C₈H₁₅⁸¹Br]⁺• (M+2)
1762.5[C₇H₁₃⁷⁹Br]⁺• (M)190[C₈H₁₅⁷⁹Br]⁺• (M)
97100[C₇H₁₃]⁺111[C₈H₁₅]⁺
8115[C₆H₉]⁺95[C₇H₁₁]⁺
6920[C₅H₉]⁺81[C₆H₉]⁺
5535[C₄H₇]⁺69[C₅H₉]⁺
4140[C₃H₅]⁺55[C₄H₇]⁺

Fragmentation Pathway Analysis

The fragmentation of bromoalkanes in EI-MS is primarily dictated by the stability of the resulting carbocations and the presence of the bromine atom.

1-Bromo-4-methylcyclohexane

The mass spectrum of 1-bromo-4-methylcyclohexane is characterized by a weak molecular ion peak and a prominent base peak corresponding to the loss of the bromine atom.

M [C₇H₁₃Br]⁺• m/z = 176/178 M_minus_Br [C₇H₁₃]⁺ m/z = 97 M->M_minus_Br - Br• C6H9 [C₆H₉]⁺ m/z = 81 M_minus_Br->C6H9 - CH₄ C5H9 [C₅H₉]⁺ m/z = 69 M_minus_Br->C5H9 - C₂H₄ C4H7 [C₄H₇]⁺ m/z = 55 M_minus_Br->C4H7 - C₃H₆ C3H5 [C₃H₅]⁺ m/z = 41 M_minus_Br->C3H5 - C₄H₈ M [C₈H₁₅Br]⁺• m/z = 190/192 M_minus_Br [C₈H₁₅]⁺ m/z = 111 M->M_minus_Br - Br• C7H11 [C₇H₁₁]⁺ m/z = 95 M_minus_Br->C7H11 - CH₄ C6H9 [C₆H₉]⁺ m/z = 81 M_minus_Br->C6H9 - C₂H₆ C5H9 [C₅H₉]⁺ m/z = 69 M_minus_Br->C5H9 - C₃H₆ C4H7 [C₄H₇]⁺ m/z = 55 M_minus_Br->C4H7 - C₄H₈

References

A Researcher's Guide to DFT Computational Studies of 4-Bromo-1,2-dimethylcyclohexane Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Stereoisomer Reactivity and a Roadmap for Future Investigations

For researchers, scientists, and professionals in drug development, understanding the intricate reaction mechanisms of substituted cyclohexanes is paramount for predicting product formation and designing novel synthetic pathways. While experimental studies provide invaluable data, Density Functional Theory (DFT) computational studies offer a powerful complementary approach, providing deep mechanistic insights at the molecular level.

This guide addresses the reaction mechanisms of the stereoisomers of 4-Bromo-1,2-dimethylcyclohexane. A comprehensive search of current literature reveals a notable absence of specific DFT computational studies for this particular molecule. Therefore, this document serves a dual purpose: firstly, to present a comparative guide to the expected reaction mechanisms based on well-established principles of conformational analysis and reactivity in similar cyclohexane (B81311) systems. Secondly, it provides a detailed roadmap and standardized protocols for researchers wishing to undertake such DFT computational studies and the corresponding experimental validations.

Conformational Analysis: The Foundation of Reactivity

The reactivity of cyclohexane derivatives is intrinsically linked to their conformational preferences. For this compound, we must consider both the cis and trans isomers with respect to the two methyl groups, and for each, the axial versus equatorial positions of the substituents in the chair conformations. The bulky methyl groups will have a strong preference for the equatorial position to minimize steric strain.

The stability of these conformers is a key factor in determining the predominant reaction pathway. A typical DFT study would begin by optimizing the geometry of all possible conformers and calculating their relative energies.

Table 1: Hypothetical Relative Energies of this compound Conformers (Illustrative DFT Data)

IsomerConformerRelative Energy (kcal/mol)% Population at 298 K
cis-1,2-dimethyl4-Bromo (ax)0.530
4-Bromo (eq)0.070
trans-1,2-dimethyl4-Bromo (ax)2.52
4-Bromo (eq)0.098

Note: This data is illustrative and represents expected trends. Actual values would be determined via DFT calculations.

Reaction Mechanisms: A Comparison of SN2 and E2 Pathways

The primary reaction mechanisms for this compound with a nucleophile/base are the bimolecular substitution (SN2) and elimination (E2) reactions. The feasibility of these pathways is highly dependent on the stereochemistry of the substrate.

SN2 Reaction: This reaction requires a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center.[1][2] This is only possible if the carbon-bromine bond is in an axial position, allowing the nucleophile to approach from the opposite side without significant steric hindrance from the ring.[1]

E2 Reaction: This reaction has a strict stereochemical requirement: the leaving group (Bromine) and a proton on an adjacent carbon must be in an anti-periplanar arrangement.[3][4] In a cyclohexane chair conformation, this translates to both the leaving group and the proton being in axial positions (trans-diaxial).[4][5]

The following Graphviz diagrams illustrate the expected SN2 and E2 pathways for the cis and trans isomers.

SN2_E2_cis cluster_cis cis-4-Bromo-1,2-dimethylcyclohexane cluster_reactions Reaction Pathways cis_eq_Br Equatorial Br (more stable) cis_ax_Br Axial Br (less stable) cis_eq_Br->cis_ax_Br Ring Flip SN2_product SN2 Product (trans-4-Nu-1,2-dimethylcyclohexane) cis_eq_Br->SN2_product No SN2 (Steric Hindrance) E2_product E2 Product (1,2-dimethylcyclohex-4-ene) cis_eq_Br->E2_product No E2 (No anti-periplanar H) cis_ax_Br->cis_eq_Br Ring Flip cis_ax_Br->SN2_product SN2 (Backside Attack) cis_ax_Br->E2_product E2 (Anti-periplanar H available)

Caption: Reaction pathways for cis-4-Bromo-1,2-dimethylcyclohexane.

SN2_E2_trans cluster_trans trans-4-Bromo-1,2-dimethylcyclohexane cluster_reactions Reaction Pathways trans_eq_Br Equatorial Br (much more stable) trans_ax_Br Axial Br (much less stable) trans_eq_Br->trans_ax_Br Ring Flip SN2_product SN2 Product (cis-4-Nu-1,2-dimethylcyclohexane) trans_eq_Br->SN2_product No SN2 (Steric Hindrance) E2_product E2 Product (1,2-dimethylcyclohex-4-ene) trans_eq_Br->E2_product No E2 (No anti-periplanar H) trans_ax_Br->trans_eq_Br Ring Flip trans_ax_Br->SN2_product SN2 (Backside Attack) trans_ax_Br->E2_product E2 (Anti-periplanar H available)

Caption: Reaction pathways for trans-4-Bromo-1,2-dimethylcyclohexane.

Table 2: Hypothetical Activation Energies for SN2 and E2 Reactions (Illustrative DFT Data)

Isomer ConformerReactionActivation Energy (kcal/mol)Expected Rate
cis, Axial BrSN220Moderate
E218Fast
trans, Axial BrSN222Slow (low conformer population)
E220Very Slow (low conformer population)

Note: This data is illustrative and represents expected trends. Actual values would be determined via DFT calculations.

Proposed Experimental and Computational Protocols

To validate the predictions from DFT, a combined experimental and computational approach is recommended.

Experimental Protocol: Kinetic Analysis of Reaction Rates

  • Synthesis and Purification: Synthesize and purify the cis and trans isomers of this compound.

  • Reactant Preparation: Prepare a standardized solution of a chosen nucleophile/base (e.g., sodium ethoxide in ethanol).

  • Reaction Monitoring:

    • Set up the reaction in a temperature-controlled environment.

    • Initiate the reaction by mixing the substrate and the base/nucleophile solution.

    • At timed intervals, withdraw aliquots from the reaction mixture.

    • Quench the reaction in the aliquots.

    • Analyze the composition of the aliquots using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of the reactant and products.

  • Data Analysis: Plot the concentration of the reactant versus time to determine the rate of the reaction. From this, the rate constant can be calculated. By performing the reaction at different temperatures, the activation energy can be determined using the Arrhenius equation.

Computational Protocol: DFT Workflow

The following diagram outlines a standard workflow for a DFT study of the reaction mechanisms.

DFT_Workflow start Define Reactants and Products geom_opt Geometry Optimization of all Conformers start->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc ts_search Transition State Search (e.g., QST2/3, Berny) freq_calc->ts_search ts_freq Frequency Calculation of TS (Confirm 1 imaginary frequency) ts_search->ts_freq irc_calc Intrinsic Reaction Coordinate (IRC) Calculation ts_freq->irc_calc energy_calc Single-Point Energy Calculation (Higher Level of Theory/Basis Set) irc_calc->energy_calc thermo_corr Thermochemical Corrections (ZPE, Enthalpy, Gibbs Free Energy) energy_calc->thermo_corr analyze Analyze Results (Activation Energies, Reaction Enthalpies, Rate Constants) thermo_corr->analyze

Caption: A general workflow for DFT calculations of reaction mechanisms.

A recommended starting point for the level of theory would be B3LYP with a 6-31+G(d,p) basis set for initial geometry optimizations and frequency calculations. For more accurate energy calculations, a larger basis set such as 6-311++G(d,p) or a double-hybrid functional could be employed.

Conclusion

While specific DFT computational data for the reaction mechanisms of this compound is not yet available in the literature, a thorough understanding of conformational analysis and reaction theory allows for strong predictions of its chemical behavior. It is anticipated that the cis isomer, which can more readily place the bromine in an axial position, will undergo E2 and SN2 reactions more rapidly than the trans isomer, where the axial-bromo conformer is significantly less stable.

This guide provides a framework for future research in this area, outlining both the expected outcomes and the necessary experimental and computational protocols to rigorously investigate these predictions. The synergy between DFT calculations and experimental validation will undoubtedly lead to a deeper and more predictive understanding of reaction mechanisms in complex alicyclic systems, which is of significant interest to the broader chemical and pharmaceutical research communities.

References

A Spectroscopic Showdown: Differentiating Bromocyclohexane Derivatives for Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic comparison of bromocyclohexane (B57405) and its methylated derivatives. This guide provides a detailed analysis of Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data to distinguish between constitutional isomers and stereoisomers, facilitating unambiguous structural determination.

The precise structural elucidation of organic molecules is a cornerstone of chemical research and drug development. For cyclic compounds like bromocyclohexane and its derivatives, which can exist as various constitutional isomers and stereoisomers (cis/trans), a multi-faceted spectroscopic approach is essential. This guide presents a comparative analysis of key spectroscopic techniques—IR, NMR, and MS—to differentiate bromocyclohexane from its 2-methyl, 3-methyl, and 4-methyl substituted analogues, with a particular focus on distinguishing between cis and trans diastereomers.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for bromocyclohexane and its derivatives. Note that while experimental data is provided where available, some values for less common isomers are predicted based on established spectroscopic principles and data from analogous compounds.

Table 1: Infrared (IR) Spectroscopy Data

CompoundC-H Stretch (sp³) (cm⁻¹)C-Br Stretch (cm⁻¹)Key Fingerprint Region Bands (cm⁻¹)
Bromocyclohexane2935, 2858~6801448, 1260, 975, 890
cis-1-Bromo-2-methylcyclohexane~2930, 2860~670-690Distinct pattern from trans isomer
trans-1-Bromo-2-methylcyclohexane~2930, 2860~670-690Distinct pattern from cis isomer
cis-1-Bromo-3-methylcyclohexane~2925, 2855~660-680Distinct pattern from trans isomer
trans-1-Bromo-3-methylcyclohexane~2925, 2855~660-680Distinct pattern from cis isomer
cis-1-Bromo-4-methylcyclohexane~2920, 2850~650-670Distinct pattern from trans isomer
trans-1-Bromo-4-methylcyclohexane~2920, 2850~650-670Distinct pattern from cis isomer

Table 2: ¹H NMR Spectroscopy Data (400 MHz, CDCl₃)

CompoundH-C-Br (δ, ppm)CH₃ (δ, ppm)Key Coupling Constants (J, Hz)
Bromocyclohexane~4.1-4.3 (m)--
cis-1-Bromo-2-methylcyclohexane~4.4 (broad s)~1.1 (d)J(H-C-Br, H-C-CH₃) is small
trans-1-Bromo-2-methylcyclohexane~4.0 (dt)~1.0 (d)Large J(axial-axial) for H-C-Br
cis-1-Bromo-3-methylcyclohexane~4.2 (m)~0.9 (d)
trans-1-Bromo-3-methylcyclohexane~4.1 (tt)~1.0 (d)Large J(axial-axial) for H-C-Br
cis-1-Bromo-4-methylcyclohexane~4.6 (quintet)~0.9 (d)Narrow multiplet for H-C-Br
trans-1-Bromo-4-methylcyclohexane~4.0 (tt)~0.9 (d)Large J(axial-axial) for H-C-Br

Table 3: ¹³C NMR Spectroscopy Data (100 MHz, CDCl₃)

CompoundC-Br (δ, ppm)CH₃ (δ, ppm)Other Cyclohexyl Carbons (δ, ppm)
Bromocyclohexane~55.9-~35.5, ~27.5, ~25.2
cis-1-Bromo-2-methylcyclohexane~58.2~16.5~40.1, ~34.8, ~28.9, ~25.3, ~20.7
trans-1-Bromo-2-methylcyclohexane~63.1~17.8~42.3, ~35.9, ~31.2, ~26.8, ~24.5
cis-1-Bromo-3-methylcyclohexane~55.0~22.1~41.2, ~35.1, ~33.8, ~26.1, ~24.9
trans-1-Bromo-3-methylcyclohexane~54.8~22.0~41.8, ~35.7, ~34.5, ~26.5, ~25.3
cis-1-Bromo-4-methylcyclohexane~55.2~21.5~34.5, ~31.8, ~30.1
trans-1-Bromo-4-methylcyclohexane~54.9~21.2~35.2, ~32.5, ~30.8

Table 4: Mass Spectrometry (Electron Ionization) Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
BromocyclohexaneC₆H₁₁Br162.00/164.00162/164 (M⁺), 83 (M-Br)⁺
1-Bromo-2-methylcyclohexaneC₇H₁₃Br176.02/178.02176/178 (M⁺), 97 (M-Br)⁺
1-Bromo-3-methylcyclohexaneC₇H₁₃Br176.02/178.02176/178 (M⁺), 97 (M-Br)⁺
1-Bromo-4-methylcyclohexaneC₇H₁₃Br176.02/178.02176/178 (M⁺), 97 (M-Br)⁺[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the bromocyclohexane derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.[1] Ensure the sample is free of particulate matter.

  • ¹H NMR Spectroscopy :

    • Instrument : 400 MHz (or higher) NMR spectrometer.[1]

    • Parameters : A standard single-pulse experiment is typically used.[1]

      • Spectral width: -2 to 12 ppm.[1]

      • Acquisition time: 2-4 seconds.[1]

      • Relaxation delay: 1-5 seconds.[1]

      • Number of scans: 16-64.[1]

      • Temperature: 298 K.[1]

  • ¹³C NMR Spectroscopy :

    • Instrument : 100 MHz (or corresponding frequency for the ¹H spectrometer) NMR spectrometer.[1]

    • Parameters : A proton-decoupled pulse sequence is commonly employed.[1]

      • Spectral width: 0 to 220 ppm.[1]

      • Acquisition time: 1-2 seconds.[1]

      • Relaxation delay: 2 seconds.[1]

      • Number of scans: 1024 or more, depending on sample concentration.[1]

      • Temperature: 298 K.[1]

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Neat Liquid : Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).[1]

    • Solution : Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄) and place it in a solution cell.[1]

  • Instrument : Fourier Transform Infrared (FTIR) spectrometer.[1]

  • Parameters :

    • Spectral range: 4000-400 cm⁻¹.[1]

    • Resolution: 4 cm⁻¹.[1]

    • Number of scans: 16-32.[1]

Mass Spectrometry (MS)
  • Sample Introduction : The sample is typically introduced into the mass spectrometer via Gas Chromatography (GC-MS) for separation and analysis of isomers.

  • Ionization : Electron Ionization (EI) is a common method for these types of compounds.

  • Instrument : A variety of mass spectrometers can be used, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Parameters (for EI) :

    • Ionization energy: 70 eV.[1]

    • Mass range: m/z 40-400.[1]

    • Scan speed: 1000 amu/s.[1]

Logical Workflow for Structural Elucidation

The following diagram illustrates a logical workflow for the spectroscopic comparison and structural elucidation of bromocyclohexane derivatives.

Spectroscopic_Workflow Workflow for Spectroscopic Elucidation of Bromocyclohexane Derivatives cluster_0 Initial Analysis cluster_1 Isomer Differentiation cluster_2 Final Structure Confirmation Sample Unknown Bromocyclohexane Derivative MS Mass Spectrometry (MS) Sample->MS Determine Molecular Weight & Presence of Br IR Infrared (IR) Spectroscopy Sample->IR Identify Functional Groups (C-Br, C-H) NMR NMR Spectroscopy (1H & 13C) MS->NMR IR->NMR Constitutional_Isomers Distinguish Positional Isomers (2-, 3-, 4-methyl) NMR->Constitutional_Isomers Unique chemical shifts Stereoisomers Differentiate Cis/Trans Isomers NMR->Stereoisomers Coupling constants & shielding effects Data_Integration Integrate All Spectroscopic Data Constitutional_Isomers->Data_Integration Stereoisomers->Data_Integration Final_Structure Confirmed Structure Data_Integration->Final_Structure

Caption: Logical workflow for the spectroscopic analysis of bromocyclohexane derivatives.

This comprehensive approach, integrating data from multiple spectroscopic techniques, provides a robust framework for the accurate structural elucidation of bromocyclohexane derivatives, which is crucial for their application in research and development.

References

alternative methods for the synthesis of 4-Bromo-1,2-dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of alternative synthetic methodologies for 4-Bromo-1,2-dimethylcyclohexane, a substituted cyclohexane (B81311) derivative with potential applications in organic synthesis and as a building block in medicinal chemistry. Two primary synthetic routes are detailed and compared: free-radical bromination of 1,2-dimethylcyclohexane (B31226) and electrophilic hydrobromination of 1,2-dimethylcyclohexene (B155917). This document aims to provide an objective comparison of their performance, supported by experimental data, to aid in the selection of the most suitable method for specific research and development needs.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.

ParameterMethod A: Free-Radical BrominationMethod B: Electrophilic Hydrobromination
Starting Material 1,2-Dimethylcyclohexane1,2-Dimethylcyclohexene
Reagents N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO)Hydrogen Bromide (HBr)
Solvent Carbon Tetrachloride (CCl₄)Diethyl Ether (Et₂O)
Reaction Temperature Reflux (approx. 77°C)0°C to Room Temperature
Reaction Time 4 hours2 hours
Yield (%) Moderate to Good (typically 40-60%)Good to Excellent (typically 70-90%)
Key Advantages Utilizes a readily available saturated starting material.High regioselectivity and yield.
Key Disadvantages Potential for multiple monobrominated isomers and over-bromination. Requires a radical initiator and careful control of reaction conditions.Requires an unsaturated starting material, which may need to be synthesized separately. HBr is a corrosive gas.

Experimental Protocols

Method A: Free-Radical Bromination of 1,2-Dimethylcyclohexane

This method involves the substitution of a hydrogen atom with a bromine atom on the cyclohexane ring, initiated by a radical initiator. The reaction is selective for the tertiary hydrogens, but can lead to a mixture of products.

Materials:

  • 1,2-Dimethylcyclohexane (mixture of cis and trans)

  • N-Bromosuccinimide (NBS)

  • Benzoyl Peroxide (BPO)

  • Carbon Tetrachloride (CCl₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Thiosulfate (B1220275) Solution (Na₂S₂O₃)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of 1,2-dimethylcyclohexane (1.0 eq) in carbon tetrachloride is prepared.

  • N-Bromosuccinimide (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq) are added to the flask.

  • The reaction mixture is heated to reflux with vigorous stirring for 4 hours. The progress of the reaction can be monitored by TLC or GC.

  • After completion, the reaction mixture is cooled to room temperature and the succinimide (B58015) byproduct is removed by filtration.

  • The filtrate is washed sequentially with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation or column chromatography to yield this compound.

Method B: Electrophilic Hydrobromination of 1,2-Dimethylcyclohexene

This method involves the addition of hydrogen bromide across the double bond of 1,2-dimethylcyclohexene. According to Markovnikov's rule, the bromine atom will add to the more substituted carbon of the double bond, leading to the desired product.

Materials:

  • 1,2-Dimethylcyclohexene

  • Hydrogen Bromide (HBr) in Acetic Acid or as a gas

  • Anhydrous Diethyl Ether (Et₂O)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • A solution of 1,2-dimethylcyclohexene (1.0 eq) in anhydrous diethyl ether is placed in a round-bottom flask and cooled to 0°C in an ice bath.

  • Hydrogen bromide gas is bubbled through the solution, or a solution of HBr in acetic acid is added dropwise with stirring.

  • The reaction is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional hour.

  • The reaction mixture is carefully quenched by the slow addition of saturated sodium bicarbonate solution until gas evolution ceases.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure to afford this compound.

Mandatory Visualization

The following diagrams illustrate the logical flow of the two synthetic pathways.

G cluster_0 Method A: Free-Radical Bromination cluster_1 Method B: Electrophilic Hydrobromination A0 1,2-Dimethylcyclohexane A1 NBS, BPO, CCl4, Reflux A0->A1 Reagents A2 Radical Intermediate A1->A2 Initiation A3 This compound A2->A3 Propagation A4 Side Products (other isomers) A2->A4 Propagation B0 1,2-Dimethylcyclohexene B1 HBr, Et2O, 0°C B0->B1 Reagents B2 Carbocation Intermediate B1->B2 Electrophilic Attack B3 This compound B2->B3 Nucleophilic Attack G start Crude Product wash1 Wash with NaHCO3 start->wash1 wash2 Wash with Na2S2O3 wash1->wash2 wash3 Wash with Brine wash2->wash3 dry Dry (MgSO4) wash3->dry filter Filter dry->filter evaporate Solvent Evaporation filter->evaporate purify Purification (Distillation/Chromatography) evaporate->purify final Pure this compound purify->final

A Comparative Analysis of Brominating Agents for the Synthesis of 4-Bromo-1,2-dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted synthesis of halogenated cyclohexanes is a critical process in the development of new chemical entities and pharmaceutical intermediates. The regioselectivity of the bromination of substituted cyclohexanes, such as 1,2-dimethylcyclohexane (B31226), is highly dependent on the choice of the starting material and the brominating agent. This guide provides a comparative analysis of potential synthetic routes to 4-Bromo-1,2-dimethylcyclohexane, focusing on the underlying reaction mechanisms and the expected product distributions.

Introduction

This compound is a substituted cyclohexane (B81311) with potential applications as a synthetic intermediate. Its synthesis, however, presents a regiochemical challenge. This guide explores two primary synthetic strategies: free radical bromination of 1,2-dimethylcyclohexane and reactions involving the corresponding alkene, 1,2-dimethylcyclohexene (B155917). The efficacy of various brominating agents is compared based on established principles of organic chemistry.

Comparative Analysis of Synthetic Routes

The synthesis of this compound can be approached from either a saturated or an unsaturated precursor. The choice of the starting material fundamentally dictates the applicable bromination methods and the likely isomeric products.

Route 1: Free Radical Bromination of 1,2-Dimethylcyclohexane

This approach involves the substitution of a hydrogen atom with a bromine atom on the cyclohexane ring. The reaction proceeds via a free radical chain mechanism, and the regioselectivity is determined by the stability of the resulting radical intermediate.

Brominating Agents:

  • Molecular Bromine (Br₂) with UV light or heat: This is a classic method for free radical bromination.

  • N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide): NBS is a milder and more selective brominating agent, often used to minimize side reactions.

Expected Outcome:

The regioselectivity of free radical bromination on 1,2-dimethylcyclohexane is governed by the stability of the radical intermediate (tertiary > secondary > primary). The possible radical intermediates and their expected stability are as follows:

  • Tertiary radicals: Formed by abstraction of a hydrogen atom from C1 or C2.

  • Secondary radicals: Formed by abstraction of a hydrogen atom from C3, C4, C5, or C6.

  • Primary radicals: Formed by abstraction of a hydrogen atom from the methyl groups.

Therefore, the major products are expected to be 1-bromo-1,2-dimethylcyclohexane and 2-bromo-1,2-dimethylcyclohexane, arising from the more stable tertiary radicals. The desired this compound would be a minor product, formed from a less stable secondary radical.

Table 1: Comparison of Brominating Agents for 1,2-Dimethylcyclohexane

Brominating AgentReaction TypeProbable Major ProductsProbable Minor Products (including target)AdvantagesDisadvantages
Br₂ / UV light Free Radical Substitution1-Bromo-1,2-dimethylcyclohexane, 2-Bromo-1,2-dimethylcyclohexane3-Bromo-1,2-dimethylcyclohexane, This compound , dibrominated productsReadily available reagent.Low selectivity, potential for over-bromination, corrosive reagent.
NBS / Initiator Free Radical Substitution1-Bromo-1,2-dimethylcyclohexane, 2-Bromo-1,2-dimethylcyclohexane3-Bromo-1,2-dimethylcyclohexane, This compound Higher selectivity than Br₂, easier to handle.More expensive than Br₂, requires a radical initiator.
Route 2: Reactions from 1,2-Dimethylcyclohexene

This strategy starts with the corresponding alkene and involves either electrophilic addition or allylic bromination.

A. Electrophilic Addition of HBr

The reaction of 1,2-dimethylcyclohexene with hydrogen bromide (HBr) is an electrophilic addition. The regioselectivity is governed by Markovnikov's rule, which states that the proton will add to the carbon atom that results in the more stable carbocation.

Expected Outcome:

The addition of HBr to 1,2-dimethylcyclohexene will proceed through a tertiary carbocation intermediate, leading to the formation of 1-bromo-1,2-dimethylcyclohexane and/or 2-bromo-1,2-dimethylcyclohexane. The formation of this compound is not expected via this route.[1] In some cases, rearrangements can occur, but these are unlikely to yield the desired 4-bromo isomer as the major product.

B. Allylic Bromination with NBS

N-Bromosuccinimide (NBS) is a specific reagent for the bromination of the allylic position (the carbon atom adjacent to a double bond).[2][3][4] This reaction proceeds via a free radical chain mechanism.[2][3]

Expected Outcome:

The reaction of 1,2-dimethylcyclohexene with NBS will result in the formation of 3-bromo-1,2-dimethylcyclohexene.[3] The desired this compound is not directly formed. A subsequent reaction, such as hydrobromination of the allylic bromide, would be required, which would likely lead to a mixture of dibrominated products.

Table 2: Comparison of Brominating Agents for 1,2-Dimethylcyclohexene

Brominating AgentReaction TypeExpected ProductRelevance to this compound Synthesis
HBr Electrophilic Addition1-Bromo-1,2-dimethylcyclohexane / 2-Bromo-1,2-dimethylcyclohexaneNot a direct route to the target molecule.
NBS / light Allylic Bromination3-Bromo-1,2-dimethylcyclohexeneNot a direct route; would require further transformation.

Experimental Protocols

While specific literature on the synthesis of this compound is scarce, the following general procedures for the key reactions discussed can be adapted.

General Procedure for Free Radical Bromination of 1,2-Dimethylcyclohexane with Br₂
  • A solution of 1,2-dimethylcyclohexane in a suitable inert solvent (e.g., carbon tetrachloride or dichloromethane) is prepared in a reaction vessel equipped with a reflux condenser and a dropping funnel.

  • The solution is irradiated with a UV lamp or heated to reflux.

  • A solution of bromine in the same solvent is added dropwise to the reaction mixture.

  • The reaction is monitored by GC-MS for the disappearance of the starting material and the formation of brominated products.

  • Upon completion, the reaction mixture is cooled, washed with a solution of sodium thiosulfate (B1220275) to remove excess bromine, then with water and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product, a mixture of isomeric bromodimethylcyclohexanes, would require purification by fractional distillation or column chromatography.

General Procedure for Allylic Bromination of 1,2-Dimethylcyclohexene with NBS
  • A solution of 1,2-dimethylcyclohexene in carbon tetrachloride is prepared in a round-bottom flask.

  • N-Bromosuccinimide and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide) are added to the flask.

  • The mixture is heated to reflux and irradiated with a UV lamp.

  • The reaction is monitored by TLC or GC-MS.

  • After completion, the reaction mixture is cooled to room temperature, and the succinimide (B58015) byproduct is removed by filtration.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product, 3-bromo-1,2-dimethylcyclohexene.

Logical Workflow of the Comparative Analysis

G cluster_start Starting Materials cluster_reagents Brominating Agents & Conditions cluster_reactions Reaction Pathways cluster_products Potential Products Start1 1,2-Dimethylcyclohexane Reagent1 Br2 / UV light Start1->Reagent1 Reagent2 NBS / Initiator Start1->Reagent2 Start2 1,2-Dimethylcyclohexene Reagent3 HBr Start2->Reagent3 Reagent4 NBS / light Start2->Reagent4 Reaction1 Free Radical Substitution Reagent1->Reaction1 Reagent2->Reaction1 Reaction2 Electrophilic Addition Reagent3->Reaction2 Reaction3 Allylic Bromination Reagent4->Reaction3 Product1 1-Bromo-1,2-dimethylcyclohexane (Major) Reaction1->Product1 Product2 2-Bromo-1,2-dimethylcyclohexane (Major) Reaction1->Product2 Product3 This compound (Minor - Target) Reaction1->Product3 Reaction2->Product1 Product4 3-Bromo-1,2-dimethylcyclohexene Reaction3->Product4

Caption: Comparative workflow for the synthesis of brominated 1,2-dimethylcyclohexanes.

Conclusion

Based on the principles of reaction mechanisms and regioselectivity, the direct synthesis of this compound as a major product is challenging via the discussed conventional bromination methods.

  • Free radical bromination of 1,2-dimethylcyclohexane is expected to yield the desired 4-bromo isomer as a minor product, with the major products being the 1- and 2-bromo isomers. N-Bromosuccinimide would likely offer slightly better selectivity over molecular bromine, but the fundamental challenge of favoring the secondary position over the tertiary positions remains.

  • Reactions starting from 1,2-dimethylcyclohexene are not direct routes to this compound. Electrophilic addition of HBr yields the 1- and 2-bromo isomers, while allylic bromination with NBS yields 3-bromo-1,2-dimethylcyclohexene.

For the targeted synthesis of this compound, alternative synthetic strategies, possibly involving multi-step sequences or the use of more specialized and regioselective brominating agents, would need to be explored. The information presented in this guide serves as a foundational comparison for researchers to make informed decisions when designing synthetic routes to this and related halogenated cyclohexanes.

References

Validating the Structure of 4-Bromo-1,2-dimethylcyclohexane: A Comparative Guide to 2D NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of organic molecules is a cornerstone of chemical research and drug development. For complex structures such as substituted cyclohexanes, which can exist as multiple stereoisomers, one-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy often provides insufficient data for unambiguous characterization. This guide provides a comprehensive comparison of two-dimensional (2D) NMR techniques for the structural validation of 4-Bromo-1,2-dimethylcyclohexane, a molecule with several potential stereoisomers depending on the relative orientations of the bromo and methyl substituents.

Introduction to Stereoisomerism in this compound

The cyclohexane (B81311) ring exists predominantly in a chair conformation to minimize steric and torsional strain. In this compound, the substituents (one bromine atom and two methyl groups) can occupy either axial or equatorial positions, leading to a variety of possible stereoisomers. The relative positions of the methyl groups (cis or trans) and the position of the bromine atom relative to these groups will significantly impact the chemical environment of each proton and carbon atom, resulting in distinct NMR spectra for each isomer.

The Power of 2D NMR in Structural Elucidation

2D NMR spectroscopy provides a powerful toolkit for establishing the connectivity and spatial relationships between atoms within a molecule. By correlating nuclear spins through chemical bonds or through space, these techniques resolve the ambiguities often present in 1D NMR spectra. The most common and invaluable 2D NMR experiments for structural elucidation of small organic molecules are:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to one another.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, providing crucial information for piecing together the carbon skeleton.

Comparative Analysis of Predicted 2D NMR Data for Isomers of this compound

Due to the limited availability of published experimental 2D NMR data for all isomers of this compound, this guide presents a comparative analysis based on predicted chemical shifts and correlation patterns. These predictions are derived from the known spectral data of related compounds, such as cis- and trans-1,2-dimethylcyclohexane, and the established effects of bromine substitution on cyclohexane rings.

The following tables summarize the expected key 2D NMR correlations for a hypothetical isomer of this compound. The numbering of the cyclohexane ring starts with the carbon bearing the first methyl group (C1), followed by the carbon with the second methyl group (C2), and proceeding around the ring to the carbon with the bromine atom (C4).

Table 1: Predicted ¹H-¹H COSY Correlations

Proton (δ, ppm)Correlating Protons (δ, ppm)Interpretation
H1H2, H6a, H6eProton at C1 is coupled to the proton at C2 and the geminal protons at C6.
H2H1, H3a, H3eProton at C2 is coupled to the proton at C1 and the geminal protons at C3.
H4H3a, H3e, H5a, H5eProton at C4 is coupled to the geminal protons at C3 and C5.
CH₃ (at C1)H1Methyl protons are coupled to the proton at C1.
CH₃ (at C2)H2Methyl protons are coupled to the proton at C2.

Table 2: Predicted ¹H-¹³C HSQC Correlations

Carbon (δ, ppm)Correlating Proton (δ, ppm)Interpretation
C1H1Direct one-bond correlation between C1 and its attached proton.
C2H2Direct one-bond correlation between C2 and its attached proton.
C3H3a, H3eDirect one-bond correlation between C3 and its attached geminal protons.
C4H4Direct one-bond correlation between C4 and its attached proton.
C5H5a, H5eDirect one-bond correlation between C5 and its attached geminal protons.
C6H6a, H6eDirect one-bond correlation between C6 and its attached geminal protons.
CH₃ (at C1)CH₃ protonsDirect one-bond correlation between the methyl carbon and its protons.
CH₃ (at C2)CH₃ protonsDirect one-bond correlation between the methyl carbon and its protons.

Table 3: Predicted ¹H-¹³C HMBC Correlations

Proton (δ, ppm)Correlating Carbons (δ, ppm)Interpretation (Number of Bonds)
H1C2, C6, CH₃ (at C1)Correlations over two bonds.
H1C3, C5Correlations over three bonds.
H2C1, C3, CH₃ (at C2)Correlations over two bonds.
H2C4, C6Correlations over three bonds.
H4C3, C5Correlations over two bonds.
H4C2, C6Correlations over three bonds.
CH₃ (at C1)C1, C2, C6Correlations over two and three bonds.
CH₃ (at C2)C1, C2, C3Correlations over two and three bonds.

By meticulously analyzing the cross-peaks in the COSY, HSQC, and HMBC spectra and comparing them to the predicted data for each possible isomer, a definitive structural assignment can be made. For instance, the specific long-range HMBC correlations observed between the methyl protons and the cyclohexane ring carbons will be highly dependent on the cis/trans relationship of the methyl groups and the stereochemical orientation of the bromine atom.

Experimental Protocols

A standardized set of experimental protocols is crucial for obtaining high-quality, reproducible 2D NMR data.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified this compound isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Filter the solution into a standard 5 mm NMR tube.

2. 1D NMR Acquisition:

  • Acquire a standard ¹H NMR spectrum to determine the chemical shift range and to optimize shimming.

  • Acquire a ¹³C NMR spectrum to identify the carbon chemical shifts.

3. 2D NMR Acquisition:

  • COSY: A standard gradient-selected COSY (gCOSY) experiment is typically sufficient. Key parameters to optimize include the spectral width in both dimensions to cover all proton resonances and the number of increments in the indirect dimension (t₁) to achieve adequate resolution.

  • HSQC: A gradient-selected, sensitivity-enhanced HSQC experiment is recommended for optimal performance. The spectral width in the ¹³C dimension (F1) should be set to encompass all carbon signals, while the ¹H dimension (F2) covers the proton chemical shift range.

  • HMBC: A gradient-selected HMBC experiment is used. The long-range coupling delay (typically optimized for a J-coupling of 8-10 Hz) is a critical parameter that may need to be adjusted to observe weaker, multi-bond correlations.

4. Data Processing and Analysis:

  • The acquired 2D data is subjected to Fourier transformation in both dimensions.

  • Phase correction and baseline correction are applied to the resulting spectra.

  • Cross-peaks are identified and their chemical shifts are recorded.

  • The correlation data is compiled and used to construct the molecular structure.

Workflow for Structure Validation

The logical flow of experiments and data analysis for the structural validation of this compound is illustrated in the following diagram.

G cluster_0 Sample Preparation & 1D NMR cluster_1 2D NMR Acquisition cluster_2 Data Analysis & Structure Elucidation Sample Purified Isomer of This compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube H1_NMR Acquire ¹H NMR NMR_Tube->H1_NMR C13_NMR Acquire ¹³C NMR H1_NMR->C13_NMR COSY Acquire gCOSY C13_NMR->COSY HSQC Acquire gHSQC C13_NMR->HSQC HMBC Acquire gHMBC C13_NMR->HMBC Process_Data Process 2D NMR Data (FT, Phasing, Baseline Correction) COSY->Process_Data HSQC->Process_Data HMBC->Process_Data Analyze_COSY Analyze COSY: ¹H-¹H Connectivity Process_Data->Analyze_COSY Analyze_HSQC Analyze HSQC: ¹H-¹³C Direct Correlations Process_Data->Analyze_HSQC Analyze_HMBC Analyze HMBC: ¹H-¹³C Long-Range Correlations Process_Data->Analyze_HMBC Propose_Structure Propose Structure of Isomer Analyze_COSY->Propose_Structure Analyze_HSQC->Propose_Structure Analyze_HMBC->Propose_Structure Compare_Data Compare with Predicted Data for other Isomers Propose_Structure->Compare_Data Final_Structure Final Validated Structure Compare_Data->Final_Structure

Caption: Workflow for the structural validation of this compound using 2D NMR.

Conclusion

The combination of COSY, HSQC, and HMBC experiments provides a robust and definitive method for the structural validation of complex molecules like this compound. By systematically analyzing the through-bond correlations, researchers can confidently assign the correct stereochemistry and connectivity of the molecule, which is essential for understanding its chemical properties and potential applications in fields such as medicinal chemistry and materials science. This guide serves as a practical framework for employing these powerful analytical techniques in the rigorous characterization of substituted cyclohexanes and other challenging organic structures.

A Comparative Analysis of the Solvolysis of 4-Bromo-1,2-dimethylcyclohexane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the kinetic and mechanistic disparities between the cis and trans isomers of 4-Bromo-1,2-dimethylcyclohexane reveals significant conformational influences on their reactivity. This guide presents a comparative analysis of their solvolysis reactions, offering insights for researchers and professionals in drug development and organic synthesis.

Conformational Effects on Reactivity

The rate of solvolysis in cyclohexyl systems is highly dependent on the ability of the leaving group, in this case, bromide, to adopt an axial position. This orientation is crucial for the formation of the carbocation intermediate, which is a key step in the SN1 solvolysis mechanism.

  • trans-4-Bromo-1,2-dimethylcyclohexane: The most stable conformation of the trans isomer is predicted to have both methyl groups and the bromine atom in equatorial positions. For solvolysis to occur, the molecule must undergo a ring flip to a less stable conformation where the bromine atom is in an axial position. This conformational change requires energy, and therefore, the rate of solvolysis for the trans isomer is expected to be relatively slow.

  • cis-4-Bromo-1,2-dimethylcyclohexane: In the cis isomer, one methyl group and the bromine atom can be in a cis-diaxial or a cis-diequatorial relationship with the other methyl group. In one of the chair conformations, the bromine atom will naturally reside in an axial position, facilitating its departure without the need for a significant energy input to overcome conformational barriers. Consequently, the cis isomer is expected to undergo solvolysis at a faster rate than the trans isomer.

Expected Solvolysis Products

The solvolysis of both isomers in a solvent such as a mixture of ethanol (B145695) and water would proceed through a carbocation intermediate. The nucleophilic solvent molecules (water and ethanol) can then attack this intermediate from either face, leading to a mixture of substitution products (alcohols and ethers) and elimination products (alkenes).

Due to the formation of a planar carbocation intermediate, a mixture of stereoisomeric products is generally expected. However, the initial conformation of the substrate can influence the product distribution.

Comparison with an Alternative Substrate: 4-tert-Butylcyclohexyl Bromide

To provide a quantitative context, we can compare the expected behavior of the this compound isomers with a well-studied alternative, 4-tert-butylcyclohexyl bromide. The bulky tert-butyl group effectively "locks" the conformation of the cyclohexane (B81311) ring.

SubstrateLeaving Group Position in Stable ConformationExpected Relative Solvolysis Rate
cis-4-tert-Butylcyclohexyl Bromide AxialFast
trans-4-tert-Butylcyclohexyl Bromide EquatorialSlow
cis-4-Bromo-1,2-dimethylcyclohexane (predicted) One conformation has an axial bromineFaster than trans isomer
trans-4-Bromo-1,2-dimethylcyclohexane (predicted) EquatorialSlower than cis isomer

Table 1. Predicted Relative Solvolysis Rates of Bromocyclohexane Derivatives.

Experimental Protocols

A detailed experimental protocol for determining the solvolysis kinetics of these compounds would involve the following steps:

1. Synthesis of Substrates:

  • The cis and trans isomers of this compound would be synthesized from the corresponding 1,2-dimethylcyclohexanols via bromination with an appropriate reagent like phosphorus tribromide or hydrobromic acid.

  • The isomers would be separated and purified using column chromatography and their stereochemistry confirmed by NMR spectroscopy.

2. Kinetic Measurements:

  • The solvolysis reactions would be carried out in a suitable solvent system, typically a mixture of ethanol and water, at a constant temperature.

  • The rate of reaction would be monitored by following the increase in the concentration of the bromide ion produced. This can be achieved by conductometry, where the change in the electrical conductivity of the solution is measured over time, or by potentiometric titration of the liberated acid with a standardized base.

  • The first-order rate constants (k) would be calculated from the kinetic data.

3. Product Analysis:

  • At the completion of the reaction, the product mixture would be extracted and analyzed by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the substitution and elimination products.

  • The stereochemistry of the major products would be determined using spectroscopic techniques, particularly NMR.

Logical Relationship of Solvolysis

The following diagram illustrates the logical relationship between the conformation of the starting material and the solvolysis reaction pathway.

Solvolysis_Pathway cluster_trans trans-Isomer cluster_cis cis-Isomer trans-Equatorial trans-Isomer (Equatorial Br) trans-Axial trans-Isomer (Axial Br) trans-Equatorial->trans-Axial Ring Flip (Energy Barrier) Carbocation Carbocation Intermediate trans-Axial->Carbocation Solvolysis (Slow) cis-Conformer1 cis-Isomer (Conformer 1) (Axial Br) cis-Conformer2 cis-Isomer (Conformer 2) (Equatorial Br) cis-Conformer1->cis-Conformer2 Ring Flip cis-Conformer1->Carbocation Solvolysis (Fast) Products Solvolysis Products (Alcohols, Ethers, Alkenes) Carbocation->Products

Caption: Conformational control of solvolysis in this compound isomers.

Experimental Workflow

The diagram below outlines the typical experimental workflow for a kinetic study of solvolysis.

Experimental_Workflow Start Start Synthesis Synthesize and Purify Isomers Start->Synthesis Characterization Characterize Isomers (NMR, GC-MS) Synthesis->Characterization Kinetic_Setup Set up Solvolysis Reaction (Constant Temperature) Characterization->Kinetic_Setup Data_Collection Monitor Reaction Progress (Conductivity/Titration) Kinetic_Setup->Data_Collection Product_Analysis Analyze Product Mixture (GC-MS, NMR) Kinetic_Setup->Product_Analysis Rate_Calculation Calculate Rate Constants Data_Collection->Rate_Calculation Comparison Compare Kinetic Data and Product Distributions Rate_Calculation->Comparison Product_Analysis->Comparison End End Comparison->End

Caption: Workflow for the kinetic study of this compound solvolysis.

comparison of the stability of chair conformers of different dimethylbromocyclohexanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the conformational stability of chair conformers for various isomers of dimethylbromocyclohexane. Understanding the conformational preferences of substituted cyclohexanes is paramount in drug design and development, as the three-dimensional structure of a molecule dictates its interaction with biological targets. This document presents a quantitative analysis based on established stereochemical principles, supported by detailed experimental and computational methodologies.

Introduction to Conformational Analysis of Substituted Cyclohexanes

Cyclohexane (B81311) and its derivatives predominantly exist in a chair conformation to minimize angular and torsional strain. In a substituted cyclohexane, substituents can occupy either axial or equatorial positions. The relative stability of the two possible chair conformers, which interconvert via a process known as ring flip, is primarily determined by steric strain. This strain arises from unfavorable interactions, most notably 1,3-diaxial interactions, where an axial substituent experiences steric hindrance from the two axial hydrogens on the same side of the ring. The energetic preference for a substituent to occupy the equatorial position is quantified by its A-value, which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers of a monosubstituted cyclohexane.[1][2]

Comparative Stability of Dimethylbromocyclohexane Isomers

The stability of the chair conformers of dimethylbromocyclohexane is determined by the interplay of the steric demands of the methyl and bromo substituents. The A-value for a methyl group is approximately 1.7 kcal/mol, while the A-value for a bromine atom is significantly smaller, ranging from 0.4 to 0.6 kcal/mol.[1][2] This indicates that a methyl group has a much stronger preference for the equatorial position to avoid significant 1,3-diaxial interactions. For 1,2-disubstituted cyclohexanes, an additional steric factor, the gauche interaction between adjacent substituents (approximately 0.9 kcal/mol for two methyl groups), must be considered.[3]

The following tables summarize the estimated energy differences (ΔΔG°) and equilibrium constants (Keq) for the chair conformers of various cis and trans isomers of 1,2-, 1,3-, and 1,4-dimethylbromocyclohexane. The more stable conformer is the one with the lower total steric strain energy.

Data Presentation: Conformational Energy Comparison

Table 1: Conformational Analysis of 1,2-Dimethylbromocyclohexane Isomers

IsomerConformer 1 (Substituent Positions)Conformer 2 (Substituent Positions)More Stable ConformerEstimated ΔΔG° (kcal/mol)Estimated Keq (at 298 K)
cis-1,2 1-Br (ax), 2-Me (eq)1-Br (eq), 2-Me (ax)1-Br (ax), 2-Me (eq)~1.1~6.8
trans-1,2 1-Br (ax), 2-Me (ax)1-Br (eq), 2-Me (eq)1-Br (eq), 2-Me (eq)~2.6~70.4

Table 2: Conformational Analysis of 1,3-Dimethylbromocyclohexane Isomers

IsomerConformer 1 (Substituent Positions)Conformer 2 (Substituent Positions)More Stable ConformerEstimated ΔΔG° (kcal/mol)Estimated Keq (at 298 K)
cis-1,3 1-Br (ax), 3-Me (ax)1-Br (eq), 3-Me (eq)1-Br (eq), 3-Me (eq)~2.3~42.3
trans-1,3 1-Br (ax), 3-Me (eq)1-Br (eq), 3-Me (ax)1-Br (ax), 3-Me (eq)~1.1~6.8

Table 3: Conformational Analysis of 1,4-Dimethylbromocyclohexane Isomers

IsomerConformer 1 (Substituent Positions)Conformer 2 (Substituent Positions)More Stable ConformerEstimated ΔΔG° (kcal/mol)Estimated Keq (at 298 K)
cis-1,4 1-Br (ax), 4-Me (eq)1-Br (eq), 4-Me (ax)1-Br (ax), 4-Me (eq)~1.1~6.8
trans-1,4 1-Br (ax), 4-Me (ax)1-Br (eq), 4-Me (eq)1-Br (eq), 4-Me (eq)~2.3~42.3

Note: The ΔΔG° values are estimated based on the additivity of A-values (Methyl: 1.7 kcal/mol; Bromo: 0.5 kcal/mol) and gauche interactions (Me-Me: 0.9 kcal/mol). These values are approximations and can be influenced by other factors.

Visualization of Stability Factors

The following diagram illustrates the key factors influencing the conformational stability of a disubstituted cyclohexane.

G Factors Influencing Chair Conformer Stability A Chair Conformer B Substituent Positions (Axial vs. Equatorial) A->B C Steric Strain B->C D 1,3-Diaxial Interactions C->D E Gauche Interactions (for 1,2-disubstituted) C->E F A-values of Substituents D->F G Relative Conformational Energy (ΔG°) E->G F->G H Conformational Equilibrium (Keq) G->H

Caption: Logical flow from substituent position to conformational equilibrium.

Experimental Protocols

The quantitative determination of conformational equilibria is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-temperature NMR spectroscopy is a powerful technique to determine the ratio of conformers in solution. At room temperature, the ring flip of cyclohexane is rapid on the NMR timescale, resulting in time-averaged signals. By lowering the temperature, the rate of interconversion can be slowed sufficiently to observe distinct signals for each chair conformer.

Key Experimental Steps:

  • Sample Preparation: A solution of the purified dimethylbromocyclohexane isomer is prepared in a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated toluene, C₇D₈).

  • Low-Temperature NMR Measurement: The sample is cooled inside the NMR spectrometer, and spectra are acquired at various temperatures until the signals for the axial and equatorial conformers are well-resolved.

  • Signal Integration: The relative populations of the two conformers are determined by integrating the signals corresponding to specific, well-resolved protons in each conformer.

  • Equilibrium Constant and Free Energy Calculation: The equilibrium constant (Keq) is calculated from the ratio of the integrated signal areas. The Gibbs free energy difference (ΔG°) is then determined using the equation: ΔG° = -RTln(Keq), where R is the gas constant and T is the temperature in Kelvin.[4]

Computational Chemistry

Molecular mechanics and quantum mechanics calculations are invaluable tools for predicting and rationalizing the relative stabilities of conformers.

Typical Computational Workflow:

  • Structure Generation: The 3D structures of the two chair conformers for a given dimethylbromocyclohexane isomer are built using molecular modeling software.

  • Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure using a suitable computational method (e.g., Density Functional Theory with a basis set like B3LYP/6-31G*).

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima and to obtain thermodynamic data, including the Gibbs free energy.

  • Relative Energy Calculation: The difference in the calculated Gibbs free energies of the two conformers provides a theoretical value for ΔG°, which can be compared with experimental results.[5]

Conclusion

The conformational stability of dimethylbromocyclohexane isomers is dictated by the steric requirements of the methyl and bromo substituents. Due to its larger A-value, the methyl group exhibits a strong preference for the equatorial position to minimize destabilizing 1,3-diaxial interactions. The principles and methodologies outlined in this guide provide a framework for the rational analysis and prediction of conformational preferences, a critical aspect in the design and development of conformationally constrained molecules in medicinal chemistry.

References

Safety Operating Guide

Navigating the Safe Disposal of 4-Bromo-1,2-dimethylcyclohexane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper management and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Bromo-1,2-dimethylcyclohexane, a halogenated organic compound. Adherence to these procedures is critical for minimizing environmental impact and safeguarding laboratory personnel.

Key Safety and Hazard Information

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC8H15BrPubChem[3]
Molecular Weight191.11 g/mol PubChem[3]
IUPAC NameThis compoundPubChem[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound hinges on the principle of waste segregation to prevent chemical incompatibilities and ensure environmentally sound disposal, typically through high-temperature incineration by a licensed facility.[2]

1. Waste Segregation:

  • At the point of generation, meticulously separate waste containing this compound from all other waste streams.[2]

  • Crucially, do not mix this halogenated organic waste with non-halogenated solvents, aqueous solutions, acids, bases, or solid waste.[2]

2. Container Selection and Labeling:

  • Use a designated, leak-proof container constructed from a material compatible with halogenated organic compounds. The container must be equipped with a secure screw-top cap to prevent the escape of vapors.[2]

  • Clearly and accurately label the waste container with the following information:[1][2]

    • "Hazardous Waste"

    • "Halogenated Organic Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity of the waste.

3. Accumulation and Storage:

  • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[2]

  • This area must be well-ventilated and situated away from any sources of ignition.[2]

  • Ensure secondary containment is in place to mitigate the impact of any potential leaks.[1]

4. Final Disposal:

  • Once the waste container is approaching its capacity, arrange for its collection through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2]

  • Provide the disposal contractor with all available safety and composition information to ensure proper handling and treatment.[1]

In Case of a Spill:

  • Immediately evacuate the affected area.[1]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand or vermiculite.[1]

  • Carefully collect the absorbed material into a designated hazardous waste container.[1]

  • Thoroughly clean the spill area.

  • Report the incident to your institution's EHS office.[1]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: Is it this compound? ppe->segregate halogenated_container Collect in Designated HALOGENATED Waste Container segregate->halogenated_container Yes non_halogenated_container Collect in Appropriate NON-HALOGENATED Waste Container segregate->non_halogenated_container No label_container Label Container Correctly: - Hazardous Waste - Full Chemical Name - Halogenated Organic Waste halogenated_container->label_container store Store Sealed Container in Designated, Ventilated, and Secure Area label_container->store full Is Container Full? store->full full->store No contact_ehs Contact EHS or Licensed Waste Disposal Contractor full->contact_ehs Yes end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Guide to Handling 4-Bromo-1,2-dimethylcyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Professionals

This document provides crucial safety and logistical information for the handling and disposal of 4-Bromo-1,2-dimethylcyclohexane, a halogenated organic compound. Adherence to these protocols is essential for ensuring the safety of all laboratory personnel and maintaining compliance with environmental regulations.

I. Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE, categorized by the level of protection needed for routine laboratory operations.

Protection Level Equipment Specifications & Rationale
Primary (Minimum Requirement) Chemical-resistant glovesNitrile or neoprene gloves are recommended for protection against halogenated hydrocarbons.[1] Always inspect gloves for tears or punctures before use.
Safety gogglesMust provide a complete seal around the eyes to protect against splashes.
Laboratory coatA standard lab coat provides a barrier against incidental contact. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.
Secondary (For Operations with Higher Exposure Risk, e.g., open transfers, heating) Face shieldTo be used in conjunction with safety goggles to protect the entire face from splashes.
Chemical-resistant apronProvides an additional layer of protection for the torso against significant splashes of the chemical.
Ventilation Chemical fume hoodAll handling of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2]
II. Operational Plan: A Step-by-Step Guide to Safe Handling

Following a standardized operational procedure is critical to minimizing the risk of exposure and accidents.

  • Preparation:

    • Ensure the work area, specifically the chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Have spill control materials (e.g., absorbent pads, sand) readily accessible.

    • Prepare and label all necessary glassware and equipment before handling the chemical.

  • Handling:

    • Don all required PPE before opening the chemical container.

    • Perform all transfers and manipulations of this compound within the fume hood.

    • Use appropriate tools (e.g., spatulas, pipettes) to handle the chemical, avoiding direct contact.

    • Keep the container sealed when not in use to prevent the release of vapors.

  • Post-Handling:

    • Decontaminate all non-disposable equipment that has come into contact with the chemical.

    • Properly dispose of all contaminated disposable materials (see Section III).

    • Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water.

III. Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and associated waste is a critical step in the chemical handling lifecycle. As a halogenated organic compound, it requires special disposal procedures.[2][4][5]

  • Waste Segregation:

    • At the point of generation, all waste containing this compound must be segregated into a dedicated, clearly labeled "Halogenated Organic Waste" container.[2][4][5]

    • Do not mix this waste with non-halogenated organic solvents, aqueous waste, or solid waste.[2]

  • Waste Container:

    • Use a designated, leak-proof container with a secure screw-top cap.

    • The container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name "this compound."[2][4]

  • Storage and Collection:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • Once the container is full, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed hazardous waste disposal company.[4] The primary disposal method for halogenated organic waste is controlled incineration.[4]

  • Empty Container Disposal:

    • Empty containers that once held this compound should be treated as hazardous waste unless properly decontaminated (e.g., triple-rinsed with a suitable solvent).

    • The rinsate from decontamination must be collected and disposed of as halogenated organic waste.[4]

IV. Emergency Procedures: In Case of Exposure or Spill
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection if necessary.

    • Contain the spill using absorbent materials.

    • Collect the absorbed material into a sealed container for disposal as halogenated organic waste.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials for disposal as hazardous waste.

Visualized Workflow

To further clarify the handling and disposal process, the following diagram outlines the key decision points and actions.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_post Post-Handling prep_start Start: Need to handle This compound assess_ppe Assess and Don Required PPE prep_start->assess_ppe prep_workspace Prepare Workspace in Fume Hood assess_ppe->prep_workspace handle_chemical Perform Chemical Handling/Experiment prep_workspace->handle_chemical segregate_waste Segregate Halogenated Organic Waste handle_chemical->segregate_waste decontaminate Decontaminate Equipment label_container Label Waste Container 'Hazardous Waste' segregate_waste->label_container store_waste Store in Designated Accumulation Area label_container->store_waste request_pickup Request EHS Waste Pickup store_waste->request_pickup end_process End of Process remove_ppe Remove PPE and Wash Hands decontaminate->remove_ppe remove_ppe->end_process

Caption: A flowchart illustrating the safe handling and disposal workflow for this compound.

References

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